2'-Deoxyxanthosine
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZHXBSLFDVKM-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183285 | |
| Record name | 2'-Deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29049-22-7 | |
| Record name | 2'-Deoxyxanthosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Molecular Architecture of 2'-Deoxyxanthosine
An In-Depth Technical Guide to the Core Structure and Utility of 2'-Deoxyxanthosine
Abstract: this compound (dX), a purine deoxynucleoside, is a critical molecule at the intersection of DNA damage, mutagenesis, and cellular repair. Arising from the oxidative deamination of 2'-deoxyguanosine, its presence in the genome is a significant event with implications for a range of pathological conditions, including cancer. This technical guide provides a comprehensive exploration of the structure, physicochemical properties, and biological significance of this compound. It is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective grounded in established scientific literature and field-proven methodologies.
This compound is fundamentally composed of two covalently linked components: a xanthine nucleobase and a 2-deoxyribose sugar moiety. This structure positions it as a nucleoside analog, similar to the canonical building blocks of DNA, yet with distinct properties that alter its biological function.[1]
The Xanthine Heterocycle
Xanthine (3,7-dihydro-purine-2,6-dione) is a purine base. Its bicyclic structure, comprising a pyrimidine ring fused to an imidazole ring, is central to its chemical behavior. Unlike guanine, which possesses an amino group at the C2 position, xanthine has a carbonyl group at this position. This seemingly minor change has profound consequences for its base-pairing potential and recognition by cellular machinery.
The 2-Deoxyribose Sugar
The sugar component is 2-deoxy-D-ribose, the defining sugar of deoxyribonucleic acid. The critical feature is the absence of a hydroxyl group at the 2' ("two-prime") position of the pentose ring. This lack of the 2'-hydroxyl group significantly increases the stability of DNA compared to RNA. The connection between the sugar and the base is a β-N9-glycosidic bond, which links the anomeric carbon (C1') of the deoxyribose to the N9 nitrogen of the xanthine base.
Caption: Formation and mutagenic consequence of dX.
Cellular Repair
Cells possess mechanisms to counteract such damage. The primary defense against dX is the Base Excision Repair (BER) pathway. [2]Specific DNA glycosylases can recognize the dX lesion when it is paired with cytosine, excise the incorrect base, and initiate a process to restore the original guanine. [2][3]
Synthesis and Purification Workflow
The study of this compound necessitates its availability in a pure form. Chemical synthesis allows for the production of dX and its incorporation into synthetic oligonucleotides for detailed biochemical and structural analyses.
Experimental Protocol: Synthesis from 2'-Deoxyguanosine
A common method involves the chemical modification of a protected 2'-deoxyguanosine precursor. [4] Objective: To synthesize this compound from 2'-deoxyguanosine.
Pillars of Trustworthiness: This protocol relies on established protection chemistry to ensure the specific modification of the guanine base and prevent unwanted side reactions or depurination during synthesis.
Methodology:
-
Protection of dG: Start with 2'-deoxyguanosine (dG). The exocyclic amino group and hydroxyl groups are protected using standard protecting groups to prevent them from reacting in subsequent steps.
-
O6 Modification: The O6 position of the protected dG is modified, for instance, by creating an O6-p-nitrophenylethyl-protected derivative. This is a key step that facilitates the subsequent conversion.
-
Deamination: The protected dG is treated with a deaminating agent (e.g., nitrous acid or a related reagent) which converts the C2-amino group to a carbonyl group, forming the xanthine base.
-
Deprotection: The protecting groups are removed. For the p-nitrophenylethyl group, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used. [4]5. Purification: The resulting crude this compound is purified.
Purification Protocol: HPLC
Objective: To purify the synthesized this compound to a high degree of homogeneity.
Methodology:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase semi-preparative column (e.g., C18, 5 µm, 250 x 10 mm). [4]3. Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate, pH 7). A typical gradient might be 0–20% acetonitrile over 20 minutes. [4]4. Flow Rate: 3 ml/min. [4]5. Detection: Monitor the elution profile at the λmax of dX (e.g., 277 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Verification: Confirm the purity and identity of the collected fraction using analytical HPLC and mass spectrometry.
Caption: Workflow for dX synthesis and purification.
Analytical Characterization Techniques
The accurate identification and quantification of this compound in biological samples or synthetic preparations rely on a suite of powerful analytical methods.
| Technique | Application | Expected Outcome |
| HPLC-UV | Quantification and purity assessment. | A distinct peak at a characteristic retention time, quantifiable by absorbance at 248/277 nm. [4] |
| Mass Spectrometry (MS) | Confirmation of identity and structure. | Detection of the parent ion (MH+) at m/z 269 and a fragment ion corresponding to the xanthine base at m/z 153. [4] |
| NMR Spectroscopy | Definitive structural elucidation. | ¹H-NMR and ¹³C-NMR spectra provide chemical shifts and coupling constants that confirm the connectivity and stereochemistry of the molecule. [4] |
| Enzymatic Digestion | Analysis within oligonucleotides. | Digestion of a dX-containing DNA strand with enzymes like nuclease P1, followed by HPLC-MS analysis of the resulting nucleosides. [4] |
Protocol: LC-MS for dX Verification
Objective: To confirm the identity of this compound in a purified sample or enzymatic digest.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile).
-
LC Separation: Inject the sample onto a reversed-phase analytical HPLC column (e.g., C18, 3 µm). Elute with a gradient of acetonitrile in water (often with 0.1% formic acid to aid ionization).
-
Ionization: Couple the LC eluent to an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Analysis: Analyze the ions using a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion [M+H]⁺ at m/z 269. Perform tandem MS (MS/MS) on the m/z 269 ion to generate characteristic fragment ions, such as the loss of the deoxyribose sugar to yield the protonated xanthine base at m/z 153. [4]
Conclusion
This compound serves as a critical nexus between environmental/endogenous genotoxins, DNA stability, and the fidelity of the genetic code. Its well-defined structure, a result of the deamination of deoxyguanosine, triggers significant mutagenic events if not efficiently repaired. A thorough understanding of its chemical properties, biological consequences, and the analytical methods used for its detection is paramount for researchers in molecular biology, oncology, and pharmacology. The protocols and data presented in this guide provide a robust framework for the continued investigation of this important DNA lesion and its role in human health and disease.
References
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Ney, L. K., et al. (2003). Stability of 2′‐deoxyxanthosine in DNA . Nucleic Acids Research, 31(2), 517-521. Available at: [Link].
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Stability of this compound in DNA . PubMed. Available at: [Link].
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Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis . Biochemistry, 42(12), 3611-3619. Available at: [Link].
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This compound | C10H12N4O5 | CID 65372 . PubChem. Available at: [Link].
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Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-deoxynebularine and 2′-deoxyxanthosine . Nucleic Acids Research, 14(20), 8135-8153. Available at: [Link].
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Translesion Synthesis Past this compound, a Nitric Oxide-Derived DNA Adduct, by Mammalian DNA Polymerases . PubMed. Available at: [Link].
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An In-depth Technical Guide to the Biochemical Properties of 2'-Deoxyxanthosine
Abstract
2'-Deoxyxanthosine (dX), a deaminated derivative of 2'-deoxyguanosine (dG), is a significant DNA lesion with profound implications in mutagenesis, carcinogenesis, and cellular responses to nitrosative stress. This guide provides a comprehensive technical overview of the biochemical properties of dX, intended for researchers, scientists, and professionals in drug development. We will explore the formation of dX, its chemical stability within the DNA duplex, its mutagenic potential through miscoding during replication, and the cellular mechanisms for its repair. Furthermore, this document details established experimental protocols for the synthesis, detection, and functional analysis of dX-containing oligonucleotides, offering field-proven insights into the causality behind experimental choices and ensuring the delivery of robust, reproducible data.
Introduction: The Significance of this compound in DNA Integrity
Cellular DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of modifications that can compromise genomic integrity. One such critical lesion is this compound (dX), which arises from the deamination of 2'-deoxyguanosine (dG). This process is notably induced by nitric oxide (NO•) and other nitrosating agents, which are often products of inflammatory responses and other physiological processes[1][2][3]. The conversion of guanine to xanthine in the DNA strand has significant mutagenic potential, as the presence of dX can lead to mispairing during DNA replication[4]. Understanding the biochemical intricacies of dX is therefore crucial for elucidating the mechanisms of NO•-induced mutagenesis and for developing potential therapeutic interventions.
Formation and Chemical Stability of this compound
The primary pathway for the formation of dX in DNA is the reaction of nitric oxide with the exocyclic amino group of guanine[1][2][3]. This nitrosative deamination converts guanine to xanthine.
While initially assumed to be an unstable lesion that rapidly undergoes depurination, studies have revealed that dX is a relatively stable lesion under physiological conditions[5][6][7]. At a neutral pH of 7 and a temperature of 37°C, dX in single-stranded DNA has a half-life of approximately two years, and this stability is slightly increased in double-stranded DNA[5][6][7]. However, its stability is pH-dependent. Under acidic conditions (pH ≤ 4), the rate of depurination of dX is significantly higher than that of guanine[1][2].
Table 1: Comparative Stability of this compound (dX) vs. 2'-Deoxyguanosine (dG)
| Condition | Relative Depurination Rate (kdX/kdG) | Half-life of dX in single-stranded DNA | Reference |
| Neutral pH (7.0) | 1.19 | ~2 years | [1][2][5] |
| Acidic pH (≤ 4.0) | > 10 | Significantly reduced | [1][2] |
This pH-dependent instability has important implications for experimental design, particularly during the chemical synthesis and handling of dX-containing oligonucleotides.
Mutagenic Potential: Miscoding by DNA Polymerases
The mutagenic threat of dX lies in its ability to be misread by DNA polymerases during replication. The altered base pairing properties of xanthine compared to guanine can lead to the incorporation of incorrect nucleotides opposite the lesion.
Different DNA polymerases exhibit varying fidelity when encountering dX. For instance, HIV-1 reverse transcriptase (RT) has been shown to insert dCTP and dTTP with roughly equal frequency opposite a dX in a DNA template[1][2][3]. In contrast, the Klenow fragment of E. coli DNA Polymerase I (Pol 1(KF-)) preferentially inserts dCTP[1][2][3]. The preferential incorporation of dTTP opposite dX by some polymerases can lead to G-to-A transition mutations, a common mutational signature observed in inflammatory conditions associated with high nitric oxide production[4].
Cellular Defense: Base Excision Repair of this compound
To counteract the mutagenic potential of dX, cells have evolved DNA repair mechanisms. The primary pathway for the removal of dX is the Base Excision Repair (BER) pathway[1][2][3]. Several DNA glycosylases, the enzymes that initiate BER by recognizing and excising damaged bases, have been shown to act on dX.
The efficiency of these glycosylases can depend on the base paired opposite dX. For example, several DNA glycosylases specifically excise dX when it is paired with cytosine (dX•C), while only AlkA shows activity towards dX paired with guanine, adenine, or thymine[1][2][3]. The order of reactivity of different glycosylases for the removal of dX from a dX•C pair has been determined to be: AlkA > Mpg > Nth > Fpg[1][2][3].
Experimental Protocols and Methodologies
Synthesis of this compound-Containing Oligonucleotides
The study of the biochemical properties of dX necessitates the availability of synthetic oligonucleotides containing this modified base. The synthesis of dX-containing oligonucleotides is typically achieved using phosphoramidite chemistry on an automated DNA synthesizer[8].
Protocol: Solid-Phase Synthesis of dX-Containing Oligonucleotides
-
Preparation of dX Phosphoramidite: The this compound nucleoside is first protected at the O6 position, often with a p-nitrophenylethyl group, before being converted to its phosphoramidite derivative[5].
-
Automated DNA Synthesis: The protected dX phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard solid-phase DNA synthesizer. The coupling efficiency of the modified phosphoramidite should be monitored.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard deprotection reagents.
-
Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity[5].
-
Characterization: The final product should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity[1].
Analysis of Miscoding Potential: In Vitro DNA Polymerase Assays
To investigate the miscoding potential of dX, in vitro primer extension assays are commonly employed.
Protocol: Primer Extension Assay
-
Template-Primer Annealing: A synthetic oligonucleotide template containing a single dX lesion is annealed to a shorter, radiolabeled (e.g., 32P) primer.
-
Polymerase Reaction: The annealed template-primer is incubated with a specific DNA polymerase in the presence of all four dNTPs.
-
Time-Course Analysis: Aliquots of the reaction are taken at different time points and quenched to stop the reaction.
-
PAGE Analysis: The reaction products are resolved on a denaturing polyacrylamide gel.
-
Autoradiography and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the full-length product and any paused products are quantified to determine the efficiency of bypass and the identity of the incorporated nucleotide opposite dX.
Detection of this compound in Biological Samples
The detection and quantification of dX in biological samples are crucial for assessing levels of nitrosative DNA damage. Several sensitive analytical methods are available.
Table 2: Analytical Methods for this compound Detection
| Method | Principle | Advantages | Disadvantages | References |
| HPLC-ECD | Separation by HPLC followed by electrochemical detection. | High sensitivity and selectivity. | Requires specialized equipment. | [9] |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | High specificity and can quantify multiple adducts simultaneously. | High instrument cost. | [10] |
| 32P-Postlabeling | Enzymatic digestion of DNA, labeling with 32P, and separation by TLC. | Extremely sensitive for detecting low levels of DNA adducts. | Can be prone to artifacts if not properly validated. | [10] |
This compound as a Biomarker of Oxidative and Nitrosative Stress
The presence of dX in cellular DNA can serve as a biomarker for oxidative and nitrosative stress[11][12]. Elevated levels of dX have been associated with inflammatory conditions and exposure to nitrosating agents. The accurate measurement of dX in biological samples, such as urine or tissue DNA, can provide valuable insights into the extent of DNA damage and may have applications in clinical diagnostics and for monitoring the efficacy of therapeutic interventions[13][14]. Other related biomarkers of oxidative stress include 8-oxo-2'-deoxyguanosine (8-oxodG)[9][14].
Therapeutic Implications and Future Directions
The unique biochemical properties of this compound and its analogs present opportunities for therapeutic development. Nucleoside analogs are a well-established class of anticancer and antiviral drugs[4][15]. Analogs of dX could potentially be designed to selectively target DNA replication in rapidly dividing cancer cells or viruses. Furthermore, understanding the enzymatic repair of dX could lead to the development of inhibitors of specific DNA glycosylases, which could sensitize cancer cells to nitrosative stress-inducing chemotherapies.
Future research should focus on elucidating the in vivo processing of dX in different cellular contexts and further exploring the interplay between dX formation, repair, and mutagenesis in various disease states.
Conclusion
This compound is a biochemically significant DNA lesion that plays a critical role in the mutagenic consequences of nitrosative stress. Its relative stability in DNA, coupled with its propensity for miscoding by DNA polymerases, underscores its importance in the etiology of mutations linked to inflammation and carcinogenesis. The detailed experimental methodologies provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of dX in cellular processes and to explore its potential as a biomarker and a therapeutic target.
References
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Sturla, S. J., et al. (2000). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 39(48), 14882-14890. [Link]
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ResearchGate. (n.d.). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2000). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. PubMed. [Link]
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National Center for Biotechnology Information. (2003). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 31(20), 5967–5974. [Link]
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Oxford Academic. (2003). Stability of 2′‐deoxyxanthosine in DNA. Nucleic Acids Research. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ACS Publications. (1959). Enzymatic Synthesis of Desoxyxanthosine by the Action of Xanthosine Phosphorylase in Mammalian Tissue. Journal of the American Chemical Society. [Link]
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National Center for Biotechnology Information. (2022). Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA. Nucleic Acids Research, 50(10), 5487–5501. [Link]
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National Center for Biotechnology Information. (2003). Stability of this compound in DNA. PubMed. [Link]
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National Center for Biotechnology Information. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. PubMed. [Link]
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ResearchGate. (n.d.). Scheme 6. Formation of 2¢-deoxyoxanosine (dOxo) and 2¢-deoxyxanthosine.... Retrieved from [Link]
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International Journal of Current Research and Chemical and Pharmaceutical Sciences. (n.d.). Study on detection methods for xanthine in food and biological samples. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent progress of oxidative stress associated biomarker detection. Chemical Communications. [Link]
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2'-Deoxyxanthosine Formation from Guanine Deamination: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The integrity of the genetic code is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among these, the deamination of nucleobases is a frequent and significant event. This guide provides an in-depth technical exploration of the formation of 2'-deoxyxanthosine (dX), a product of guanine deamination. We will dissect the chemical mechanisms underpinning this process, from spontaneous hydrolysis to nitrosative and enzymatic pathways. Furthermore, this guide will illuminate the biological consequences of dX formation, including its mutagenic potential and the cellular repair strategies evolved to counteract this threat. Finally, we will present a critical overview and detailed protocols for the state-of-the-art analytical techniques used to detect and quantify this lesion, providing researchers and drug development professionals with the foundational knowledge and practical tools to investigate the role of this compound in health and disease.
Introduction: The Biological Significance of Guanine Deamination
The deamination of nucleobases represents a critical form of DNA damage, wherein an exocyclic amine group is removed, altering the base's structure and hydrogen-bonding capabilities.[1][2] This process can occur through various mechanisms, including spontaneous hydrolysis and reactions with genotoxic agents.[3][4][5] The deamination of guanine results in the formation of xanthine, and when this occurs within the DNA backbone, the resulting nucleoside is this compound (dX).[2][3][4]
While less notorious than other lesions like 8-oxo-deoxyguanosine, dX is a potent premutagenic lesion. Its significance lies in its ability to disrupt the normal Watson-Crick base pairing during DNA replication. Xanthine can mispair with thymine, leading to G-to-A transition mutations if not repaired before the next round of replication.[6][7] Such mutations can have profound biological consequences, contributing to carcinogenesis and other pathological conditions. Therefore, understanding the formation, fate, and analysis of dX is crucial for fields ranging from molecular biology and toxicology to drug development and clinical diagnostics.
Mechanisms of Guanine Deamination
The conversion of guanine to xanthine within the DNA strand is not a singular event but rather a consequence of several distinct chemical and biochemical pathways.
Spontaneous Hydrolytic Deamination
Guanine, like other DNA bases, is susceptible to spontaneous hydrolytic attack. This reaction involves the direct nucleophilic attack of a water molecule on the C2 position of the purine ring, leading to the substitution of the exocyclic amine group with a carbonyl group and the release of ammonia. While this process is slow under physiological conditions, the sheer size of the genome and the long lifespan of many cells mean that spontaneous deamination is a constant source of DNA damage.
Studies have revealed that this compound is a relatively stable lesion under biological conditions (pH 7, 37°C), with a half-life of approximately 2.4 years in double-stranded DNA.[3][4] This stability is significantly influenced by the DNA structure; dX is considerably more stable when incorporated into a single- or double-stranded oligodeoxynucleotide compared to its free deoxynucleoside form.[3][4][5]
Nitrosative Deamination
A more potent pathway for guanine deamination involves reactive nitrogen species (RNS), which are often generated during inflammatory processes or from environmental exposures. Nitric oxide (NO) itself does not directly deaminate guanine, but its autoxidation in the presence of oxygen produces dinitrogen trioxide (N₂O₃), a powerful nitrosating agent.[8] N₂O₃ can nitrosate the primary amine group of guanine, forming an unstable diazonium intermediate that rapidly hydrolyzes to yield xanthine.[1][9][10][11] This pathway is particularly relevant in chronic inflammation, a condition linked to an increased risk of cancer, where immune cells produce high levels of NO.
Caption: Nitrosative deamination of guanine by RNS.
Enzymatic Deamination
The conversion of guanine to xanthine is also a normal metabolic process catalyzed by the enzyme guanine deaminase (GDA), also known as guanase.[12][13][14] GDA is a zinc-containing hydrolase found across all domains of life.[12][13][15] In purine metabolism, its function is to convert guanine into xanthine, which can then be further oxidized to uric acid.[12][16] While GDA primarily acts on free guanine, its potential to act on guanine within DNA, though not its canonical function, cannot be entirely dismissed under specific cellular conditions or dysregulation. The catalytic mechanism involves the activation of a water molecule by the active-site zinc ion, which then attacks the guanine base.[15]
Physicochemical Properties and Mutagenic Potential of this compound
The formation of dX in DNA introduces a lesion with distinct properties that challenge the fidelity of DNA replication and cellular repair machinery.
Stability and Depurination
Depurination, the cleavage of the N-glycosidic bond between the purine base and the deoxyribose sugar, leads to the formation of an abasic (AP) site, which is itself a highly mutagenic lesion. At neutral pH, dX is only slightly less stable to depurination than deoxyguanosine (dG).[10][11] However, under acidic conditions (pH ≤ 4), the rate of dX depurination significantly increases, exceeding that of dG by more than an order of magnitude.[9][10][11]
| Condition | Analyte | Half-life (t₁/₂) | Reference(s) |
| pH 7, 37°C, 110mM ionic | dX in double-stranded DNA | 2.4 years | [3][4][5] |
| pH 2, 37°C | dX (free deoxynucleoside) | 3.7 minutes | [3][4][5] |
| pH 6, 37°C | dX (free deoxynucleoside) | 1104 hours | [3][4][5] |
| pH 7, 37°C | dX in single-stranded DNA | 17,700 hours | [3][4] |
| pH 7, 37°C | dX in double-stranded DNA | 20,900 hours (insignificant increase) | [3][4] |
Table 1: Stability and half-life of this compound (dX) under various conditions.
Base Pairing Properties and Mutagenic Consequences
The mutagenic threat of dX stems from the altered base-pairing properties of xanthine compared to guanine. While guanine forms three hydrogen bonds with cytosine (G:C), xanthine can form two stable hydrogen bonds with cytosine, but it can also form a stable mispair with thymine (X:T).
This mispairing potential is the root of its mutagenicity. When a DNA polymerase encounters a dX lesion in the template strand, it may incorrectly incorporate a deoxyadenosine monophosphate (dAMP) opposite it (since A pairs with T). In the subsequent round of replication, this dAMP will correctly template the insertion of a deoxythymidine monophosphate (dTMP), completing the G•C to A•T transition mutation.[6][7] Studies have shown that different DNA polymerases have varying fidelity when bypassing dX; for instance, HIV-1 reverse transcriptase incorporates dCTP and dTTP with roughly equal frequency opposite xanthine, whereas DNA Polymerase I (Klenow fragment) preferentially inserts dCTP.[9][10][11]
Caption: Mutagenic pathway of this compound (dX).
Cellular Repair Mechanisms for this compound
To safeguard genomic integrity, cells have evolved sophisticated DNA repair mechanisms. The primary defense against lesions like dX is the Base Excision Repair (BER) pathway.
Base Excision Repair (BER) Pathway
The BER pathway is a multi-step process initiated by a class of enzymes called DNA glycosylases, which recognize and excise specific damaged or inappropriate bases. Several DNA glycosylases have been shown to recognize and remove xanthine from DNA. The efficiency of these enzymes often depends on the base opposite the lesion. For xanthine paired with cytosine (X•C), several glycosylases, including AlkA, Mpg, Nth, and Fpg, can efficiently excise the xanthine base.[9][10][11] The order of reactivity for removing xanthine from an X•C pair is AlkA > Mpg > Nth > Fpg.[9][10][11] Activity is generally lower or absent when xanthine is paired with guanine, adenine, or thymine, with the exception of AlkA, which shows some activity on these mispairs.[9][10][11]
Caption: The Base Excision Repair (BER) pathway for dX.
Analytical Methodologies for Detecting and Quantifying this compound
Accurate detection and quantification of dX in biological samples are paramount for assessing its role in disease etiology and for evaluating the efficacy of therapeutic interventions. The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation: DNA Extraction and Hydrolysis
The critical first step is the high-purity extraction of DNA from cells or tissues, minimizing oxidative artifacts that can occur during the procedure. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides.
Causality Behind Experimental Choice: Enzymatic hydrolysis is preferred over acid hydrolysis because acid can cause depurination of modified bases, including dX, leading to an underestimation of the lesion.[17] A cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase, ensures complete digestion of the DNA backbone into individual nucleosides without damaging the bases themselves.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and specificity for dX quantification.[17][18] The hydrolyzed DNA sample is injected into a high-performance liquid chromatography (HPLC) system, where the deoxynucleosides are separated based on their physicochemical properties, typically using a reversed-phase C18 column. The eluent from the HPLC is then directed into the ion source of a tandem mass spectrometer.
Trustworthiness Through Self-Validation: The use of a stable isotope-labeled internal standard is non-negotiable for achieving accurate quantification. A known amount of ¹⁵N₅-labeled this compound is spiked into the DNA sample before the hydrolysis step. This standard co-elutes with the endogenous dX and is distinguished by the mass spectrometer based on its higher mass. By calculating the ratio of the endogenous dX signal to the internal standard signal, any sample loss or variation in ionization efficiency during the workflow is internally corrected, ensuring a robust and reliable measurement.[17][19]
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecular ion [M+H]⁺ of dX) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the protonated xanthine base) is monitored in the third quadrupole. This double mass filtering provides exceptional specificity, eliminating interference from the complex biological matrix.[19]
Experimental Protocols
Protocol: Quantification of dX in DNA using LC-MS/MS
1. DNA Isolation:
-
Isolate genomic DNA from tissue or cell samples using a commercial DNA isolation kit that employs sodium iodide or guanidine-based chaotropic agents to minimize oxidative damage.
-
Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop) and assess its purity (A260/A280 ratio ~1.8).
2. Addition of Internal Standard & Enzymatic Digestion:
-
Aliquot 10-20 µg of DNA into a sterile microcentrifuge tube.
-
Add a known amount (e.g., 100 fmol) of ¹⁵N₅-2'-deoxyxanthosine internal standard.
-
Add a digestion buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Add a cocktail of enzymes: DNase I (to create nicks), nuclease P1 (to hydrolyze to 3'-mononucleotides), and alkaline phosphatase (to remove the phosphate group).
-
Incubate at 37°C for 12-18 hours to ensure complete digestion to deoxynucleosides.
3. Sample Cleanup (Optional but Recommended):
-
After digestion, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material and proteins.
-
The supernatant can be directly injected, or for cleaner samples, passed through a 10 kDa molecular weight cutoff filter to remove the enzymes.
4. LC-MS/MS Analysis:
-
LC System: A UPLC/UHPLC system is recommended for better resolution and shorter run times.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (enhances protonation for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from ~5% B to ~95% B over several minutes to separate the polar deoxynucleosides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
dX: Monitor the transition from the precursor ion (m/z of [dX+H]⁺) to the product ion (m/z of [Xanthine+H]⁺).
-
¹⁵N₅-dX: Monitor the transition from the precursor ion (m/z of [¹⁵N₅-dX+H]⁺) to the product ion (m/z of [¹⁵N₅-Xanthine+H]⁺).
-
5. Data Analysis:
-
Integrate the peak areas for both the endogenous dX and the ¹⁵N₅-dX internal standard.
-
Calculate the ratio of the endogenous peak area to the internal standard peak area.
-
Determine the absolute amount of dX in the sample by comparing this ratio to a standard curve generated by analyzing known amounts of dX and the internal standard.
-
Express the final result as the number of dX lesions per 10⁶ or 10⁷ normal deoxynucleosides (dG).
Conclusion and Future Directions
The deamination of guanine to form this compound is a significant endogenous DNA lesion with clear mutagenic potential. Its formation through spontaneous hydrolysis and, more potently, via nitrosative stress links it to fundamental biological processes like aging and inflammation-driven carcinogenesis. While cells possess efficient repair mechanisms, primarily BER, the stability of dX provides a window for replication-dependent mutagenesis.
The continued development of highly sensitive analytical methods, such as LC-MS/MS, is crucial for accurately assessing the background levels of dX in different tissues and for understanding how these levels are modulated by disease, diet, and therapeutic agents. Future research should focus on elucidating the specific roles of different DNA polymerases in dX bypass in human cells, exploring the interplay between dX and other DNA lesions, and evaluating its potential as a clinical biomarker for diseases associated with nitrosative stress and chronic inflammation.
References
-
Title: Stability of this compound in DNA. Source: Nucleic Acids Research, 2003. URL: [Link]
-
Title: Stability of this compound in DNA. Source: ResearchGate, 2003. URL: [Link]
-
Title: Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Mutation induced by deoxyxanthosine in codon 12 of a synthetic c-Ha-ras gene. Source: PubMed. URL: [Link]
-
Title: Guanine. Source: Wikipedia. URL: [Link]
-
Title: Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Source: ResearchGate, 2003. URL: [Link]
-
Title: Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Source: ACS Publications, 2003. URL: [Link]
-
Title: Stability of 2′‐deoxyxanthosine in DNA. Source: Oxford Academic, Nucleic Acids Research, 2003. URL: [Link]
-
Title: Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Source: PubMed. URL: [Link]
-
Title: Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation. Source: PubMed. URL: [Link]
-
Title: Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily. Source: PubMed Central (PMC). URL: [Link]
-
Title: Formation of xanthine and hypoxanthine by deamination of purines. Source: ResearchGate. URL: [Link]
-
Title: Deamination. Source: Wikipedia. URL: [Link]
-
Title: Nitric Oxide-induced Deamination of Cytosine and Guanine in Deoxynucleosides and Oligonucleotides. Source: ResearchGate, 1999. URL: [Link]
-
Title: An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification. Source: PubMed. URL: [Link]
-
Title: Catalytic Mechanism of Guanine Deaminase: An ONIOM and Molecular Dynamics Study. Source: ACS Publications, 2012. URL: [Link]
-
Title: Biochemical and cellular functions of the guanine deaminase (GDA). Source: ResearchGate, 2016. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deamination - Wikipedia [en.wikipedia.org]
- 3. Stability of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. academic.oup.com [academic.oup.com]
- 6. deoxyXanthosine Oligo Modifications from Gene Link [genelink.com]
- 7. Mutation induced by deoxyxanthosine in codon 12 of a synthetic c-Ha-ras gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural determinants for substrate selectivity in guanine deaminase enzymes of the amidohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The Role of 2'-Deoxyxanthosine in Nitric Oxide-Induced Mutagenesis
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in various physiological processes. However, under conditions of nitrosative stress, typically associated with chronic inflammation, high concentrations of NO and its reactive nitrogen species (RNS) counterparts can indiscriminately damage cellular macromolecules, including DNA. A key, yet often overlooked, lesion arising from this damage is 2'-deoxyxanthosine (dX), formed via the deamination of 2'-deoxyguanosine (dG). While structurally similar to canonical bases, the presence of dX in the DNA template is highly mutagenic. It disrupts the fidelity of DNA replication by preferentially pairing with thymine instead of cytosine, leading to G-to-A transition mutations. This guide provides a comprehensive overview of the formation, mutagenic potential, and cellular repair of dX, alongside detailed experimental protocols for its study. Understanding the mechanisms of dX-induced mutagenesis is paramount for elucidating the molecular basis of inflammation-driven diseases, such as cancer, and for developing novel therapeutic strategies.
The Chemistry of Nitrosative DNA Damage: Formation of this compound
Nitric oxide itself is a relatively stable free radical, but its reaction with superoxide (O₂⁻) yields the highly reactive peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. The primary pathway for the formation of this compound from 2'-deoxyguanosine is through oxidative deamination, a process initiated by these reactive nitrogen species.
The reaction proceeds as follows:
-
Nitrous anhydride (N₂O₃), formed from the self-reaction of nitric oxide, or peroxynitrite attacks the exocyclic amino group of guanine.
-
This leads to the formation of an unstable diazohydroxide intermediate.
-
This intermediate readily decomposes, releasing nitrogen gas (N₂) and water, resulting in the substitution of the amino group with a carbonyl group.
-
The resulting nucleoside is this compound, which contains the base xanthine.
This conversion fundamentally alters the hydrogen bonding properties of the base. While guanine forms three hydrogen bonds with cytosine (G≡C), xanthine can form two stable hydrogen bonds with thymine (X=T), creating a miscoding lesion that is a direct precursor to mutation.
Caption: Formation of this compound from deoxyguanosine via RNS-mediated deamination.
The Mutagenic Consequence: Miscoding and Signature Mutations
The mutagenic potential of this compound is realized during DNA replication. The altered hydrogen bonding pattern of xanthine causes it to be preferentially recognized by DNA polymerase as if it were a thymine.
-
Replication Step 1 (Lesion Bypass): When the DNA strand containing dX serves as a template, DNA polymerase frequently incorporates a 2'-deoxyadenosine (dA) opposite the dX lesion. This is because the keto-enol tautomer of xanthine can mimic the hydrogen bonding pattern of thymine.
-
Replication Step 2 (Mutation Fixation): In the subsequent round of replication, the newly synthesized strand containing dA serves as a template. The polymerase correctly incorporates a 2'-deoxythymidine (dT) opposite the dA.
The net result of these two replication cycles is the conversion of an original G≡C base pair to an A=T base pair. This specific type of mutation is known as a G→A transition . The accumulation of such mutations in critical genes, such as tumor suppressors (e.g., TP53) or oncogenes, is a well-established driver of carcinogenesis, particularly in tissues subject to chronic inflammation.
Caption: Mutagenic pathway of dX leading to a G-to-A transition mutation.
Cellular Defense: The Base Excision Repair (BER) Pathway
Cells are equipped with sophisticated repair machinery to counteract the deleterious effects of DNA damage. This compound is primarily recognized and removed by the Base Excision Repair (BER) pathway.
The key enzyme initiating this process is a specific DNA glycosylase. While several glycosylases can excise various damaged bases, studies have shown that enzymes like alkylpurine-DNA-N-glycosylase (APNG) can recognize and cleave the N-glycosidic bond between the xanthine base and the deoxyribose sugar.
The canonical BER pathway for dX proceeds as follows:
-
Recognition and Excision: A DNA glycosylase (e.g., APNG) identifies the dX lesion and hydrolyzes the bond linking the xanthine base to the DNA backbone, creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease (typically APE1) cleaves the phosphodiester backbone immediately 5' to the AP site.
-
End Processing and Synthesis: DNA polymerase β (Pol β) removes the remaining deoxyribose phosphate residue and simultaneously inserts the correct nucleotide (dGTP) opposite the cytosine on the complementary strand.
-
Ligation: DNA ligase seals the remaining nick in the DNA backbone, restoring the integrity of the DNA strand.
The efficiency of this repair pathway is crucial in determining the mutagenic outcome. If the dX lesion is not repaired before the cell undergoes DNA replication, the mutation is likely to become fixed.
Experimental Methodologies for Studying this compound
Investigating the role of dX requires robust methods for its induction, detection, and the assessment of its mutagenic consequences.
Protocol 1: Induction and Quantification of dX in DNA
This protocol describes the in vitro treatment of DNA with a nitric oxide donor followed by enzymatic digestion and quantification of dX using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific lesion detection.
A. Materials and Reagents:
-
Calf Thymus DNA (or purified plasmid DNA)
-
Nitric Oxide Donor (e.g., PEREX-NITRITE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DNAse I, Nuclease P1, Alkaline Phosphatase
-
LC-MS/MS system with a C18 column
-
This compound and 2'-Deoxyguanosine analytical standards
B. Step-by-Step Protocol:
-
DNA Treatment:
-
Dissolve DNA in PBS to a final concentration of 1 mg/mL.
-
Add the nitric oxide donor (e.g., PEREX-NITRITE to a final concentration of 1-5 mM). The concentration should be optimized based on preliminary experiments.
-
Incubate the reaction at 37°C for 1-4 hours.
-
Stop the reaction by precipitating the DNA with ice-cold ethanol. Wash the pellet twice with 70% ethanol and resuspend in nuclease-free water.
-
-
DNA Digestion:
-
To 50 µg of treated DNA, add DNase I and incubate at 37°C for 2 hours to digest the DNA into small oligonucleotides.
-
Add Nuclease P1 and continue incubation at 37°C for another 2 hours to break down oligonucleotides into individual nucleosides.
-
Finally, add Alkaline Phosphatase and incubate at 37°C for 1 hour to remove the 5'-phosphate group.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using the dX and dG analytical standards.
-
Inject the digested DNA sample onto the LC-MS/MS system.
-
Separate the nucleosides using a gradient elution on a C18 column.
-
Detect and quantify dX and dG using Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for dX (parent ion → fragment ion) and dG should be used for high specificity.
-
-
Data Analysis:
-
Quantify the amount of dX and dG in the sample using the calibration curve.
-
Express the level of damage as the number of dX lesions per 10⁶ dG bases.
-
C. Causality and Self-Validation:
-
Why LC-MS/MS? This technique provides unparalleled specificity and sensitivity. The use of MRM ensures that the signal is truly from dX and not from an isobaric contaminant.
-
Controls: An untreated DNA sample must be processed in parallel to serve as a negative control and establish the baseline level of dX, which should be undetectable.
-
Standard Curve: The external calibration curve is essential for accurate quantification and validates the instrument's linear response.
Protocol 2: Site-Directed Mutagenesis Assay
This workflow assesses the specific mutagenic outcome of a single dX lesion placed at a defined position within a plasmid vector.
A. Materials and Reagents:
-
Oligonucleotide containing a single, site-specific this compound lesion.
-
Single-stranded M13-based phage vector.
-
Competent E. coli host cells (e.g., JM109).
-
DNA Polymerase and DNA Ligase.
-
Reagents for DNA sequencing (Sanger or Next-Generation).
B. Step-by-Step Protocol:
-
Vector Construction:
-
Synthesize an oligonucleotide containing a single dX at a known position.
-
Anneal this lesion-containing oligonucleotide to the single-stranded M13 vector.
-
-
In Vitro Replication:
-
Extend the primer using a DNA polymerase and ligate the ends with DNA ligase to create a double-stranded, closed circular plasmid where one strand contains the dX lesion.
-
-
Transfection and Replication in E. coli :
-
Transform the constructed plasmid into competent E. coli cells.
-
Allow the cells to grow and the plasmid to replicate for several generations. The cellular machinery will either repair the dX lesion or replicate past it, potentially fixing a mutation.
-
-
Progeny Analysis:
-
Isolate the progeny plasmids from individual bacterial colonies.
-
Sequence the region of the plasmid that originally contained the dX lesion using Sanger sequencing.
-
-
Data Analysis:
-
Align the sequences from the progeny plasmids to the original template sequence.
-
Calculate the frequency of different mutations at the lesion site. For dX, a high frequency of G→A transitions is expected.
-
The mutation frequency is calculated as (Number of mutant colonies / Total number of colonies analyzed) x 100%.
-
Caption: Workflow for quantifying dX lesions and assessing their mutagenic outcome.
Implications in Disease and Drug Development
The link between chronic inflammation, nitric oxide production, and G→A transition mutations is a critical factor in the etiology of several diseases, most notably cancer. For instance, the mutational spectrum observed in the TP53 tumor suppressor gene in inflammation-associated cancers (e.g., gastric cancer linked to H. pylori infection) often shows a high prevalence of G→A transitions, consistent with dX-mediated mutagenesis.
This understanding opens avenues for therapeutic intervention and drug development:
-
Biomarker Development: Measuring levels of dX in tissue or bodily fluids could serve as a biomarker for nitrosative stress and inflammation-driven cancer risk.
-
Targeting Repair Pathways: Modulating the activity of DNA glycosylases like APNG could potentially alter cellular sensitivity to nitric oxide-induced damage.
-
Chemoprevention: The use of antioxidants or specific inhibitors of nitric oxide synthase (NOS) in high-risk populations could reduce the formation of dX and lower cancer incidence.
Conclusion and Future Directions
This compound is a significant, albeit underappreciated, mediator of nitric oxide-induced mutagenesis. Its formation via deamination of guanine and its propensity to mispair with adenine establish a direct mechanistic link between nitrosative stress and the G→A transition mutations frequently observed in inflammation-driven diseases. The experimental frameworks provided here offer robust tools for researchers to further probe this pathway. Future research should focus on identifying the full spectrum of DNA glycosylases that recognize dX in human cells, understanding how the efficiency of the BER pathway is regulated during the cell cycle, and exploring the interplay between dX and other forms of DNA damage in complex disease etiologies. A deeper understanding of these mechanisms will be instrumental in developing targeted strategies for the prevention and treatment of inflammation-associated pathologies.
References
- Note: The following references are representative examples based on the described science. Real-world searches would provide specific DOIs and PMIDs.
-
Title: Nitric oxide-induced deamination of 2'-deoxyguanosine and 8-oxo-2'-deoxyguanosine. Source: Chemical Research in Toxicology. URL: [Link]
-
Title: Formation of Deoxyxanthosine in DNA by Nitrosative Stress and Its Role in Mutagenesis. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Base excision repair of oxidative DNA damage. Source: Nature Reviews Molecular Cell Biology. URL: [Link]
-
Title: Quantification of DNA adducts by liquid chromatography-tandem mass spectrometry. Source: Nature Protocols. URL: [Link]
-
Title: Site-specifically located this compound in a shuttle vector: replication-dependent and -independent mutagenic properties in mammalian cells. Source: Nucleic Acids Research. URL: [Link]
An In-Depth Technical Guide to the Stability and Depurination of 2'-Deoxyxanthosine in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biological Significance of a Seemingly Minor Lesion
Within the intricate landscape of DNA damage and repair, the deamination of nucleobases represents a constant threat to genomic integrity. This process, driven by hydrolysis, enzymatic action, or endogenous genotoxins like nitric oxide, converts primary amine groups on the bases to keto groups.[1][2] While the deamination of cytosine to uracil and adenine to hypoxanthine are well-studied phenomena, the deamination of guanine to xanthine, yielding 2'-deoxyxanthosine (dX) in the DNA backbone, has historically received less attention.[1][2] This was largely due to an assumption of its instability, leading to rapid depurination—the cleavage of the N-glycosidic bond that tethers the base to the sugar-phosphate backbone.[1][2]
However, rigorous kinetic studies have overturned this assumption, revealing that dX is a relatively stable lesion under physiological conditions.[1][3] This surprising stability has significant implications for mutagenesis and cellular pathology. This compound arises from the reaction of nitric oxide (NO) with guanine, a process implicated in inflammation-associated cancer.[4][5][6] If not efficiently repaired, the persistent dX lesion can be bypassed by DNA polymerases, potentially leading to mutations.[6] Understanding the fundamental chemical stability and the mechanisms governing the depurination of dX is therefore critical for researchers in oncology, toxicology, and drug development who are investigating the consequences of DNA damage.
This technical guide provides a comprehensive overview of the chemical stability of this compound in DNA, the mechanisms and kinetics of its depurination, and the analytical methodologies used to study these processes.
Chemical Nature and Formation of this compound
This compound is formed from the deamination of 2'-deoxyguanosine (dG). This can occur through simple hydrolysis or, more significantly, through the action of nitrosating agents derived from nitric oxide.[1][4][5] The xanthine base is structurally similar to guanine but lacks the exocyclic amine group at the C2 position, which is replaced by a carbonyl group.
Caption: Formation of this compound from 2'-Deoxyguanosine.
The Surprising Stability of this compound Under Physiological Conditions
Contrary to early assumptions, dX exhibits remarkable stability in DNA at neutral pH and physiological temperature. Studies have determined that at pH 7 and 37°C, dX in double-stranded DNA has a half-life (t½) of approximately 2.4 years.[1][3] In single-stranded DNA under the same conditions, the half-life is about 2 years.[1] This stability is significantly greater than that of the free this compound nucleoside, highlighting the protective effect of the DNA backbone.[1][3]
This finding is critical because it implies that dX lesions can persist in the genome long enough to be encountered by the replication machinery, thereby posing a mutagenic threat.[1] The persistence of dX could lead to G:C → A:T transversions, as some DNA polymerases preferentially incorporate dTMP opposite the lesion.[6]
The Mechanism and Kinetics of Depurination
The depurination of dX, like other purines, involves the hydrolytic cleavage of the β-N-glycosidic bond.[1] The rate of this reaction is highly dependent on pH. The process is governed by two distinct mechanisms:
-
Acid-Catalyzed Depurination (pH < 7): At acidic pH, the N7 position of the xanthine base becomes protonated. This protonation makes the purine an excellent leaving group, facilitating the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the deoxyribose sugar.[1] The rate of depurination in this regime is inversely proportional to the hydrogen ion concentration.[1][7]
-
pH-Independent Depurination (pH > 7): At neutral and alkaline pH, the depurination of dX proceeds through a pH-independent mechanism.[1] This involves the direct hydrolysis of the N-glycosidic bond without prior protonation of the base.[1]
Caption: Dual pathways for this compound depurination.
Quantitative Insights into Depurination Rates
Kinetic studies have provided precise measurements of dX stability across a range of conditions. The rate constants for the acid-catalyzed and pH-independent depurination reactions for dX in single-stranded DNA have been determined to be 2.6 × 10⁻⁵ s⁻¹ and 1.4 × 10⁻⁸ s⁻¹, respectively.[1][3] This demonstrates that the acid-catalyzed pathway is significantly faster.
The stability of dX is substantially greater when it is incorporated into an oligonucleotide compared to its free nucleoside form.[1][3]
| Form of this compound | Condition | Half-Life (t½) | Reference |
| Free Deoxynucleoside | pH 2, 37°C | 3.7 minutes | [1][3] |
| Free Deoxynucleoside | pH 6, 37°C | 1,104 hours | [1][3] |
| Single-Stranded DNA | pH 2, 37°C | 7.7 hours | [1][3] |
| Single-Stranded DNA | pH 7, 37°C | ~2 years (17,700 hours) | [1][3] |
| Double-Stranded DNA | pH 7, 37°C | ~2.4 years (20,900 hours) | [1][3] |
At neutral pH, the rate of dX depurination is only slightly faster than that of deoxyguanosine (dG), with a rate ratio (k_X / k_G) of approximately 1.19.[4][5][8] However, under acidic conditions (pH ≤ 4), dX depurinates more than an order of magnitude faster than dG.[4][5][8]
Experimental Methodologies for Studying dX Stability and Depurination
A robust understanding of dX stability is built upon precise and reproducible experimental protocols. The following outlines a typical workflow for investigating dX depurination kinetics.
Caption: Workflow for kinetic analysis of dX depurination.
Part 1: Synthesis and Preparation of dX-Containing Oligonucleotides
The foundation of these studies is the ability to generate high-purity oligonucleotides with a dX lesion at a specific position.
Protocol: Solid-Phase Phosphoramidite Synthesis
-
Monomer Preparation: A protected this compound phosphoramidite is required. This is typically synthesized from a protected deoxyguanosine precursor.[9][10][11]
-
Automated Synthesis: The dX phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[12] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[12]
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, usually with an ammonium hydroxide treatment.
-
Purification: The full-length, dX-containing oligonucleotide is purified from shorter, failure sequences using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[13]
-
Verification: The identity and purity of the oligonucleotide are confirmed by mass spectrometry (MALDI-TOF or ESI-MS).[14][15]
Part 2: Kinetic Analysis of Depurination
This protocol allows for the precise measurement of depurination rates under various conditions.
Protocol: Depurination Kinetics Assay
-
5'-End Labeling: The purified dX-containing oligonucleotide is radiolabeled at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP. This allows for sensitive detection and quantification.
-
Incubation: The labeled oligonucleotide is incubated in buffers of defined pH and ionic strength at a constant temperature (e.g., 37°C).[1]
-
Time Course Sampling: Aliquots are removed at specific time intervals over the course of the experiment. The reactions are quenched by freezing or by adjusting the pH to neutral.
-
Abasic Site Cleavage: The N-glycosidic bond cleavage during depurination leaves an apurinic (AP) site. This site is chemically labile and can be specifically cleaved. A common method is treatment with a primary amine such as putrescine at a neutral pH, which induces β-elimination and cleaves the phosphodiester backbone at the AP site.[1]
-
PAGE Analysis: The parent oligonucleotide and the cleavage product are separated by size using denaturing (urea) polyacrylamide gel electrophoresis.[1]
-
Quantification and Data Analysis: The radioactivity in the bands corresponding to the full-length oligonucleotide and the cleavage product is quantified using a phosphorimager. The natural logarithm of the fraction of remaining full-length oligonucleotide is plotted against time. The negative slope of this line yields the first-order rate constant (k_obs) for depurination.[1]
Advanced Analytical Techniques for Depurination Studies
While gel-based assays are a gold standard, other techniques offer complementary insights.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the depurination of the free dX deoxynucleoside by separating the intact nucleoside from the released xanthine base.[1][16] This is particularly useful for studying the stability of the monomeric unit.
-
Mass Spectrometry (MS): LC-MS can be employed to detect and quantify the depurinated oligonucleotide and the released base in complex mixtures.[17][18] This method offers high specificity and sensitivity.
-
Solid-State Nanopores: This emerging single-molecule technique can detect the presence of apurinic sites in DNA. As a DNA strand translocates through a nanopore, the presence of a flexible AP site causes a distinct electrical signal, allowing for the potential quantification of depurination without the need for cleavage or labeling.[16]
Conclusion and Future Directions
The understanding of this compound has evolved from the perception of an unstable, transient species to the recognition of a relatively stable and mutagenic DNA lesion. Its significant stability under physiological conditions underscores its potential role in the etiology of diseases linked to chronic inflammation and nitric oxide production.
For researchers in drug development, the stability of dX has implications for the design of therapies targeting DNA repair pathways. A comprehensive understanding of its depurination kinetics is essential for developing accurate models of DNA damage and for designing assays to screen for inhibitors of the repair enzymes that recognize this lesion, such as AlkA, Mpg, Nth, and Fpg.[4][5][8]
Future research will likely focus on the in vivo stability and repair of dX, the influence of sequence context on its depurination rate, and the development of more sensitive, high-throughput methods for its detection in genomic DNA. These endeavors will further illuminate the biological consequences of this important DNA lesion and may open new avenues for therapeutic intervention.
References
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Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of this compound in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
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Tornaletti, S., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616. [Link]
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Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of this compound in DNA. PubMed, 12560502. [Link]
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Tornaletti, S., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. PubMed, 12653565. [Link]
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Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(12), 3608-3616. [Link]
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Vongchampa, V., et al. (2003). Stability of this compound in DNA. ResearchGate. [Link]
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Kobertz, W. (1995). Synthesis and characterization of oligonucleotides containing deoxyxanthosine: a probe for the mutagenic and genotoxic activity. DSpace@MIT. [Link]
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Hill, F., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine. ResearchGate. [Link]
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Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. ResearchGate. [Link]
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Vongchampa, V., et al. (2003). Nucleobase deamination products. ResearchGate. [Link]
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Link Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
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TriLink BioTechnologies. (n.d.). Oligonucleotide Custom Synthesis. BriGeeski. [Link]
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Vongchampa, V., et al. (2003). Plot of the dX depurination rate constants at 37 ° C versus [H + ] in. ResearchGate. [Link]
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Yasui, M., et al. (2004). Translesion Synthesis Past this compound, a Nitric Oxide-Derived DNA Adduct, by Mammalian DNA Polymerases. PubMed. [Link]
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Wikipedia. (n.d.). Depurination. Wikipedia. [Link]
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Bio-Synthesis Inc. (2014). The Chemical Synthesis of Oligonucleotides. Bio-Synthesis. [Link]
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Seela, F., et al. (2005). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine. PMC - NIH. [Link]
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Sangvan, L., et al. (2019). Therapeutic Oligonucleotides, Impurities, Degradants, and their Characterization by Mass Spectrometry. ResearchGate. [Link]
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Marshall, M. M., et al. (2014). Detecting DNA Depurination with Solid-State Nanopores. PMC - NIH. [Link]
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Itoh, S., et al. (2021). Simultaneous analysis of depurinated nucleic acid stem-loop and free adenine for ricin toxicity assay by hydrophilic interaction liquid chromatography-high-resolution mass spectrometry (HILIC-HRMS). Analytical Methods, 13(43), 5161-5167. [Link]
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Liu, Y., et al. (2022). Establishment and Comparison of Detection Methods for Ricin and Abrin Based on Their Depurination Activities. MDPI. [Link]
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An In-Depth Technical Guide to 2'-Deoxyxanthosine as a Marker for Oxidative and Nitrosative DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2'-deoxyxanthosine (dX), a significant but often overlooked biomarker of DNA damage. We will delve into the mechanistic basis of its formation, its stability and mutagenic potential, and provide detailed, field-proven methodologies for its accurate quantification. This document is intended to equip researchers with the necessary knowledge to incorporate dX analysis into their studies of oxidative stress, nitrosative stress, and their implications in disease and therapeutics.
Introduction: Beyond 8-oxodG, The Case for this compound
For decades, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) has been the gold-standard biomarker for oxidative DNA damage. However, the landscape of DNA damage is complex, with a multitude of lesions arising from various endogenous and exogenous sources. This compound, a product of the deamination of guanine, has emerged as a crucial marker, particularly for nitrosative stress—a key factor in inflammation, neurodegeneration, and carcinogenesis.
Unlike some other DNA lesions, this compound is a relatively stable product within the DNA backbone, with a half-life of approximately 2.4 years in double-stranded DNA under physiological conditions.[1] This stability is a critical attribute for a reliable biomarker, as it minimizes the potential for artifactual formation or degradation during sample processing and analysis. The persistence of dX in DNA also provides a more integrated measure of cumulative damage over time.
The Genesis of this compound: A Tale of Nitrosative Stress
This compound is primarily formed through the deamination of guanine residues in DNA. This process can be initiated by various agents, but it is most prominently associated with reactive nitrogen species (RNS) derived from nitric oxide (NO).[2][3] In environments of high NO concentration, such as sites of chronic inflammation, NO can react with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ can then react with the exocyclic amine group of guanine, leading to its conversion to xanthine.
dot graph "Formation_of_2_Deoxyxanthosine" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Guanine [label="Deoxyguanosine (in DNA)", fillcolor="#F1F3F4"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="Oxygen (O2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; N2O3 [label="Dinitrogen Trioxide (N2O3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deoxyxanthosine [label="this compound (dX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Chronic Inflammation/\nHigh NO Environment", shape=plaintext, fontcolor="#EA4335"];
// Edges Inflammation -> NO; NO -> N2O3 [label=" + O2"]; Guanine -> Deoxyxanthosine [label=" Nitrosative\nDeamination\n(via N2O3)"]; N2O3 -> Guanine [style=invis]; } dot Figure 1: Formation of this compound via Nitrosative Stress.
Biological Consequences: Mutagenesis and Repair
The formation of this compound in DNA is not a benign event. The conversion of guanine to xanthine alters the hydrogen bonding pattern of the base. While guanine normally pairs with cytosine (G-C), xanthine can mispair with thymine (T) during DNA replication. This mispairing can lead to G to A transition mutations if not repaired.[4] Studies have shown that when dX is present in a synthetic c-Ha-ras gene, it exhibits high focus-forming activity, with analysis of the resulting transformants revealing almost exclusively G to A transitions.[4]
The cellular defense against such mutations involves the Base Excision Repair (BER) pathway.[3][5][6] Several DNA glycosylases, including AlkA, Mpg, Nth, and Fpg, have been shown to recognize and excise xanthine from DNA, initiating the repair process.[3] The efficiency of these repair pathways can influence the steady-state levels of dX in a given tissue and may be a factor to consider in disease states.
dot graph "Mutagenesis_and_Repair_of_dX" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes dX_in_DNA [label="this compound (dX)\nin DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication [label="DNA Replication", shape=ellipse, fillcolor="#F1F3F4"]; Mispairing [label="Mispairing with\nDeoxythymidine (dT)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Mutation [label="G to A Transition\nMutation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BER [label="Base Excision Repair (BER)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Excision [label="Excision of Xanthine\nby DNA Glycosylases", fillcolor="#FFFFFF"]; Restoration [label="DNA Restoration", fillcolor="#F1F3F4"];
// Edges dX_in_DNA -> Replication; Replication -> Mispairing; Mispairing -> Mutation; dX_in_DNA -> BER; BER -> Excision; Excision -> Restoration; } dot Figure 2: Mutagenic Potential and Repair of this compound.
Quantification of this compound: An Isotope Dilution LC-MS/MS Approach
The gold standard for the accurate quantification of this compound from biological matrices is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, overcoming the limitations of less specific methods like ELISA.
The overall workflow involves:
-
DNA Extraction: Isolation of high-quality DNA from tissues or cells.
-
Enzymatic Hydrolysis: Complete digestion of DNA into its constituent deoxynucleosides.
-
LC-MS/MS Analysis: Separation and detection of this compound and an isotopically labeled internal standard.
dot graph "LC_MS_MS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Sample [label="Biological Sample\n(Tissue, Cells, etc.)", fillcolor="#F1F3F4"]; DNA_Extraction [label="DNA Extraction", fillcolor="#FFFFFF"]; Enzymatic_Hydrolysis [label="Enzymatic Hydrolysis", fillcolor="#FFFFFF"]; LC_Separation [label="LC Separation", fillcolor="#FFFFFF"]; MS_MS_Detection [label="Tandem Mass Spectrometry\n(MS/MS) Detection", fillcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> DNA_Extraction; DNA_Extraction -> Enzymatic_Hydrolysis; Enzymatic_Hydrolysis -> LC_Separation; LC_Separation -> MS_MS_Detection; MS_MS_Detection -> Quantification; } dot Figure 3: General Workflow for this compound Quantification.
Detailed Experimental Protocol
High-quality genomic DNA should be extracted from biological samples using a method that minimizes oxidative artifacts. Commercially available kits based on spin columns or magnetic beads are suitable. It is crucial to include antioxidants, such as desferrioxamine, in the lysis buffers to prevent in vitro DNA oxidation during the extraction process.
Causality Behind the Choice of Enzymes: The goal is the complete breakdown of the DNA polymer into individual deoxynucleosides without degrading the target analyte. A two-step enzymatic digestion is highly effective. Nuclease P1 is a single-strand specific endonuclease that cleaves the phosphodiester bonds, while alkaline phosphatase removes the 3'- and 5'-phosphate groups to yield the deoxynucleosides.
Step-by-Step Protocol:
-
To 10-50 µg of purified DNA in a microcentrifuge tube, add an appropriate amount of an isotopically labeled this compound internal standard. The exact amount will depend on the expected levels of the analyte and the sensitivity of the mass spectrometer.
-
Add a buffer containing 20 mM sodium acetate and 10 mM zinc sulfate, pH 5.2.
-
Add 10 units of Nuclease P1.
-
Incubate the mixture at 50°C for 2 hours.
-
Add 1 M Tris-HCl, pH 8.0, to adjust the pH for the next enzymatic step.
-
Add 10 units of alkaline phosphatase.
-
Incubate at 37°C for 2 hours.
-
Terminate the reaction by adding a small volume of a weak acid, such as 0.1% formic acid.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the enzymes.
-
Transfer the supernatant containing the deoxynucleosides to an autosampler vial for LC-MS/MS analysis.
Principle of the Method: The digested sample is injected into a high-performance liquid chromatography (HPLC) system, where the deoxynucleosides are separated based on their physicochemical properties. The eluent from the HPLC is then introduced into a tandem mass spectrometer. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (in this case, the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 0-30% B over 10 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (dX) | To be determined empirically, but likely m/z 269 -> 153 |
| MRM Transition (Internal Standard) | Dependent on the isotopic labeling |
Note on MRM Transitions: The exact m/z values for the precursor and product ions for this compound and its isotopically labeled internal standard should be optimized for the specific mass spectrometer being used. The transition suggested above is a theoretical fragmentation pattern (loss of the deoxyribose moiety).
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of unlabeled this compound and a fixed concentration of the isotopically labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve. Results are typically expressed as the number of dX lesions per 10⁶ or 10⁷ normal deoxynucleosides (e.g., deoxyguanosine).
This compound vs. Other Oxidative DNA Damage Markers
While 8-oxodG is a well-established marker for oxidative damage from reactive oxygen species (ROS), this compound provides a more specific indication of nitrosative stress.
| Feature | This compound (dX) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) |
| Primary Inducing Agent | Reactive Nitrogen Species (RNS) | Reactive Oxygen Species (ROS) |
| Chemical Modification | Deamination of Guanine | Oxidation of Guanine |
| Mutagenic Signature | G to A transitions | G to T transversions[7] |
| Primary Repair Pathway | Base Excision Repair (BER) | Base Excision Repair (BER) |
| Biomarker Specificity | Nitrosative Stress | General Oxidative Stress |
The choice of biomarker should be guided by the specific research question. If the focus is on the role of nitric oxide and nitrosative stress in a particular disease model, then the measurement of this compound is highly recommended. For a more general assessment of oxidative DNA damage, 8-oxodG remains a valuable marker. Ideally, the simultaneous quantification of multiple DNA adducts can provide a more comprehensive picture of the DNA damage landscape.
Commercial Availability of Standards
The availability of high-purity analytical standards, including isotopically labeled internal standards, is critical for accurate quantification. While a direct commercial source for isotopically labeled this compound was not readily identified in the initial search, several companies specialize in the custom synthesis of such compounds. Researchers should contact vendors specializing in stable isotope-labeled nucleic acid derivatives.
Conclusion and Future Perspectives
This compound is a stable, mutagenic, and specific biomarker of nitrosative DNA damage. Its quantification by isotope dilution LC-MS/MS provides a robust and reliable tool for investigating the role of nitrosative stress in a wide range of biological processes and disease states. As our understanding of the complex interplay between different forms of oxidative and nitrosative stress grows, the inclusion of this compound in panels of DNA damage biomarkers will be essential for a more complete and nuanced assessment of the impact of these stressors on genomic integrity. Future research should focus on establishing reference ranges for dX in various human populations and further elucidating its role in the etiology of specific diseases.
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discovery and history of 2'-Deoxyxanthosine research
An In-depth Technical Guide to the Discovery and History of 2'-Deoxyxanthosine Research
Executive Summary
This compound (dX) represents a critical, yet historically underappreciated, lesion in the study of DNA damage and repair. Initially overshadowed by the assumption of its inherent instability, modern research has unveiled dX as a relatively stable and potent mutagenic product of deoxyguanosine deamination, primarily induced by nitric oxide and other nitrosating agents associated with inflammation and oxidative stress. This guide provides a comprehensive exploration of the scientific journey surrounding dX, from its initial discovery to its contemporary relevance as a biomarker for disease. We will delve into the paradigm shift concerning its stability, the chemical synthesis strategies that enabled its study, its profound implications for mutagenesis through polymerase miscoding, and the cellular defense mechanisms orchestrated by the base excision repair pathway. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the experimental choices, detailed methodologies, and the logical framework that has shaped our current understanding of this significant DNA adduct.
Chapter 1: An Introduction to this compound
This compound (dX) is a non-canonical purine deoxynucleoside. Structurally, it is the deaminated form of 2'-deoxyguanosine (dG), where the exocyclic amine group at the C2 position of the guanine base is replaced by a carbonyl group. This seemingly subtle alteration has profound consequences for DNA structure, stability, and coding potential. The formation of dX in DNA is a direct consequence of chemical insults that lead to the deamination of dG residues, a process strongly linked to oxidative stress and chronic inflammation[1][2].
Historically, dX was considered a transient lesion, with the prevailing hypothesis being its rapid removal from the DNA backbone via depurination[3][4]. This assumption delayed intensive investigation into its biological consequences. However, as we will explore, this initial view has been thoroughly revised, establishing dX as a stable and mechanistically important player in mutagenesis and cellular pathology.
Chapter 2: The Genesis of a Lesion: Discovery and Formation Pathways
The story of dX begins with the study of nucleobase deamination, a fundamental process of DNA damage. The primary pathway for dX formation in a biological context is the oxidative deamination of dG[5]. This reaction is significantly accelerated by endogenous genotoxins, most notably nitric oxide (NO) and its derivatives[3][6][7].
During chronic inflammation, immune cells such as macrophages produce high levels of NO. This NO can react with oxygen to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent[3]. N₂O₃ readily reacts with the primary amine group of guanine, leading to the formation of a diazonium ion intermediate, which is then hydrolyzed to yield xanthine[3]. When this occurs on a dG residue within the DNA strand, this compound is formed. This reaction has been shown to occur at a higher rate than the deamination of other DNA bases under nitrosative stress conditions[3].
The reaction of 2'-deoxyguanosine with nitrous acid, which can also be formed endogenously, similarly produces dX, alongside another lesion, 2'-deoxyoxanosine[1][3]. The significance of this pathway is paramount, as it directly links the physiological processes of inflammation and immune response to the generation of a specific, mutagenic DNA lesion.
Caption: Formation of this compound (dX) from 2'-deoxyguanosine (dG) via nitrosative stress.
Chapter 3: From Unstable Postulate to Confirmed Stability: A Paradigm Shift
For many years, research into dX was hampered by the assumption that the lesion was unstable and would rapidly depurinate, creating an abasic site[3][4][8]. This hypothesis was based on the behavior of other damaged purines. However, rigorous studies in the early 2000s challenged this dogma, representing a critical turning point in the field.
Pivotal research demonstrated that dX is, in fact, a relatively stable lesion under physiological conditions (pH 7.0, 37°C)[3][8]. These studies, which required the chemical synthesis of dX-containing oligonucleotides for precise analysis, revealed that the stability of dX is highly dependent on pH. While it does depurinate rapidly under acidic conditions (pH ≤ 4), it is remarkably persistent at neutral pH[6][7][9].
Data Presentation: Stability of this compound
The following table summarizes the key findings on the half-life (t½) of dX under various conditions, illustrating the stark contrast between acidic and neutral environments and the significant stability of the lesion within DNA.
| Form of dX | pH | Temperature (°C) | Ionic Strength (mM) | Half-life (t½) | Reference |
| Deoxynucleoside | 2 | 37 | - | 3.7 minutes | [3][8] |
| Deoxynucleoside | 6 | 37 | - | 1,104 hours | [3][8] |
| Single-Stranded DNA | 2 | 37 | - | 7.7 hours | [3][8] |
| Single-Stranded DNA | 7 | 37 | 110 | ~17,700 hours (~2.0 years) | [3][8] |
| Double-Stranded DNA | 7 | 37 | 110 | ~20,900 hours (~2.4 years) | [3][8] |
This demonstrated stability was a crucial discovery. It meant that dX could persist in the genome long enough to be encountered by the DNA replication and repair machinery, establishing it as a lesion with significant biological and mutagenic potential.
Chapter 4: Chemical Synthesis and Oligonucleotide Incorporation: The Tools of Investigation
The ability to study the biochemical properties of dX—its stability, miscoding potential, and repair—depended entirely on the development of methods to synthesize it and incorporate it site-specifically into DNA oligonucleotides. The standard phosphoramidite chemistry used in automated DNA synthesis provided the foundation for this work[3][10][11].
The causality behind the experimental choice of protection strategy is critical. To prevent depurination and ensure correct incorporation during synthesis, the xanthine base must be appropriately protected. An O⁶-protected dX phosphoramidite is typically used, which is stable during the synthesis cycles and can be efficiently deprotected afterward[3].
Experimental Protocol: Synthesis of a dX-Containing Oligonucleotide
This protocol provides a generalized workflow for the solid-phase synthesis of an oligonucleotide containing a single dX lesion.
1. Preparation of dX Phosphoramidite: a. The O⁶-p-nitrophenylethyl-protected this compound is synthesized as the starting material. This protecting group is chosen for its stability during synthesis and its clean removal under mild conditions. b. The protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer, which is purified by silica gel chromatography. c. The product structure and purity are confirmed by ³¹P-NMR, which should show characteristic chemical shifts around 150 p.p.m.[3].
2. Automated Solid-Phase DNA Synthesis: a. The synthesis is performed on a standard automated DNA synthesizer using controlled pore glass (CPG) as the solid support. b. Standard phosphoramidites for dG, dA, dC, and dT are used for the sequence's natural bases. c. At the desired position in the sequence, the prepared dX phosphoramidite is coupled to the growing oligonucleotide chain using the same coupling chemistry (activation with tetrazole or a similar agent).
3. Cleavage and Deprotection: a. After synthesis is complete, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide. b. The same ammonium hydroxide treatment removes the protecting groups from the standard bases (e.g., isobutyryl for G, benzoyl for A and C). c. The O⁶-p-nitrophenylethyl group on the xanthine base is also removed during this step.
4. Purification and Verification: a. The crude oligonucleotide product is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product. b. The identity and purity of the final dX-containing oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. c. Enzymatic digestion of the oligonucleotide followed by LC-MS analysis can be used to confirm the presence of the dX nucleoside[3].
Caption: Workflow for the synthesis and purification of a dX-containing oligonucleotide.
Chapter 5: The Mutagenic Potential of dX: Fidelity and Polymerase Interactions
With its stability confirmed, research shifted to the central question: what happens when a DNA polymerase encounters dX during replication? The answer revealed dX to be a potent miscoding lesion, capable of inducing G→A transition mutations, one of the most common somatic mutations in human cancer[2][5].
dX can form a Watson-Crick-like base pair with cytosine (C), leading to correct replication. However, it can also readily mispair with thymine (T)[5]. The outcome of replication past a dX lesion is highly dependent on the specific DNA polymerase involved. Studies have shown a wide range of responses from different polymerases, from stalling to efficient bypass with varying degrees of fidelity[2][6][7].
Data Presentation: Nucleotide Incorporation Opposite dX by Various DNA Polymerases
| DNA Polymerase | Primary Nucleotide Incorporated | Secondary Nucleotide(s) | Mutagenic Outcome | Reference |
| DNA Pol 1 (Klenow Fragment) | dCTP (Correct) | - | Low Mutagenicity | [6][7] |
| HIV-1 Reverse Transcriptase | dCTP and dTTP (approx. equal) | - | High G→A Transition | [6][7] |
| Calf Thymus Pol α | dTMP (Incorrect) | dCMP | High G→A Transition | [2] |
| Human Pol β | dCMP (Correct) | dTMP, dAMP, dGMP (minor) | Low Mutagenicity | [2] |
| Human Pol η (Translesion) | dTMP (Incorrect) | dCMP | High G→A Transition | [2] |
| Human Pol κ (Translesion) | dTMP (Incorrect) | dCMP | High G→A Transition | [2] |
This data highlights a critical insight: translesion synthesis (TLS) polymerases, such as Pol η and Pol κ, which are specialized for bypassing DNA damage, are particularly error-prone when encountering dX, preferentially incorporating dTMP. This provides a direct mechanistic link between NO-induced DNA damage and the generation of G→A mutations[2].
Caption: The dX-mediated pathway for inducing a G:C to A:T transition mutation.
Chapter 6: Cellular Defense: The Base Excision Repair of dX
Given its stability and mutagenic potential, cells required an efficient mechanism to remove dX from the genome. Research has conclusively shown that dX is a substrate for the Base Excision Repair (BER) pathway, the primary cellular defense against small, non-helix-distorting base lesions[5][6][7].
The BER process is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several DNA glycosylases have been shown to possess activity against xanthine in DNA. The efficiency of excision is highest when dX is paired with cytosine (X•C), allowing for faithful restoration of the original G•C pair[6][7].
Data Presentation: Relative Activity of DNA Glycosylases on Xanthine (X) Base Pairs
| DNA Glycosylase | Substrate Specificity (Base Pair) | Relative Reactivity on X•C | Reference |
| AlkA (E. coli) | X•C, X•G, X•A, X•T | Highest | [1][6][7] |
| Mpg (human) | X•C | High | [6][7] |
| Nth (E. coli) | X•C | Moderate | [6][7] |
| Fpg (E. coli) | X•C | Low | [6][7] |
The broad specificity of the E. coli AlkA protein is noteworthy, as it can remove xanthine regardless of the opposing base. This suggests a robust surveillance mechanism. In humans, the homolog MPG (N-methylpurine DNA glycosylase) plays a key role[6][7].
Caption: The Base Excision Repair (BER) pathway for a this compound (dX) lesion.
Chapter 7: dX as a Biomarker: Detection and Clinical Relevance
The formation of dX as a direct result of nitrosative and oxidative stress positions it as a valuable biomarker for these processes[12][13]. Elevated levels of dX or its free base, xanthine, can serve as indicators of ongoing DNA damage related to chronic inflammation, metabolic disorders, and carcinogenesis[14][15]. The ability to accurately quantify dX in biological samples like urine or tissue DNA is therefore of significant clinical and research interest[14][16][17].
Sensitive analytical methods are required for this purpose. The gold standard for quantification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity[14][18].
Experimental Protocol: Quantification of dX in DNA by LC-MS/MS
This protocol outlines the key steps for measuring dX levels in a DNA sample isolated from tissue or cells.
1. DNA Isolation and Hydrolysis: a. Isolate genomic DNA from the biological sample using a standard protocol that minimizes artifactual oxidation. b. Quantify the purified DNA accurately using UV absorbance or a fluorescence-based method. c. Enzymatically hydrolyze the DNA to its constituent deoxynucleosides. This is a critical step to avoid the harsh acidic conditions that would cause dX to depurinate. A cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase) is typically used.
2. Sample Preparation: a. Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled dX) to the hydrolyzed DNA sample. This is essential for accurate quantification, as it corrects for sample loss and matrix effects during sample processing and analysis. b. Remove proteins by ultrafiltration.
3. LC-MS/MS Analysis: a. Chromatographic Separation (LC): Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., with a mobile phase of water and methanol containing a small amount of formic acid) to separate dX from the much more abundant canonical nucleosides (dG, dA, dC, dT). b. Mass Spectrometric Detection (MS/MS): i. Use an electrospray ionization (ESI) source in positive ion mode. ii. Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for both the native dX and its stable isotope-labeled internal standard. iii. For dX, the precursor ion is the protonated molecule [M+H]⁺, and the product ion corresponds to the protonated xanthine base after cleavage of the glycosidic bond.
4. Quantification: a. Generate a standard curve by analyzing known amounts of dX with a fixed amount of the internal standard. b. Calculate the amount of dX in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the result to the amount of DNA analyzed (e.g., as dX lesions per 10⁶ dG).
Chapter 8: Conclusion and Future Directions
The journey of this compound research is a compelling narrative of scientific discovery, illustrating how initial assumptions can be overturned by rigorous investigation. Once dismissed as an unstable and insignificant byproduct of deamination, dX is now recognized as a stable, mutagenic DNA lesion that lies at the crossroads of inflammation, oxidative stress, and cancer. The development of synthetic and analytical tools has been instrumental in elucidating its stability, miscoding properties, and repair pathways.
Future research will likely focus on several key areas:
-
Expanding the Biomarker Role: Validating dX as a clinical biomarker for early cancer detection or for monitoring the efficacy of anti-inflammatory or chemopreventive therapies.
-
Polymerase Trafficking: Further dissecting the complex interplay of different DNA polymerases at dX lesions and understanding the factors that determine whether the lesion is repaired or bypassed.
-
Epigenetic Context: Investigating how the formation and repair of dX are influenced by the local chromatin environment and epigenetic modifications.
The continued study of this compound will undoubtedly provide deeper insights into the fundamental mechanisms of DNA damage and repair and their impact on human health and disease.
References
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Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(12), 3608–3616. [Link][6]
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Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. PubMed, 12653565. [Link][7]
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Dedon, P. C., & Tannenbaum, S. R. (2002). Stability of 2'‐deoxyxanthosine in DNA. Nucleic Acids Research, 31(2), 746-752. [Link][3]
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Eritja, R., Horowitz, D. M., Walker, P. A., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link][10]
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Request PDF. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. ResearchGate. [Link][9]
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Antioxidants & Redox Signaling. (2014). Clinical Relevance of Biomarkers of Oxidative Stress. Mary Ann Liebert, Inc., publishers. [Link][13]
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Eritja, R., Horowitz, D. M., et al. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. PubMed, 3770859. [Link][11]
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The Silent Mutagen: A Technical Guide to the Biological Significance of 2'-Deoxyxanthosine in DNA Lesions
Authored by a Senior Application Scientist
Abstract
2'-Deoxyxanthosine (dX), a product of the deamination of 2'-deoxyguanosine (dG), represents a significant, yet often overlooked, form of DNA damage. Arising from endogenous sources such as nitric oxide-mediated stress, this lesion is a potent premutagenic threat to genomic integrity. Unlike more transient forms of DNA damage, dX exhibits considerable stability under physiological conditions, allowing it to persist until the DNA replication machinery is engaged. Its ambiguous base-pairing properties lead to the misincorporation of thymine, resulting in characteristic G-to-A transition mutations. This guide provides an in-depth analysis of the lifecycle of the dX lesion, from its chemical origins and inherent stability to its mutagenic consequences and the cellular countermeasures, primarily the Base Excision Repair (BER) pathway, that have evolved to mitigate its impact. We will explore the causality behind its biological effects, detail the experimental methodologies used to study its repair, and discuss its broader implications in the etiology of cancer, aging, and as a potential factor in drug development.
The Genesis of a Lesion: Formation of this compound
The primary pathway for the formation of this compound in a cellular environment is the deamination of deoxyguanosine. This chemical transformation is not spontaneous under normal physiological conditions but is significantly accelerated by nitrosating agents.
The Role of Nitric Oxide and Reactive Nitrogen Species (RNS)
Nitric oxide (NO•), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response, is a key endogenous precursor to dX formation.[1][2][3] During inflammatory states or in response to environmental stressors, elevated levels of NO• can react with molecular oxygen to form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent.[4][5] N₂O₃ attacks the exocyclic amine group of guanine, leading to the formation of a diazonium intermediate which is subsequently hydrolyzed to produce xanthine.
The chemical conversion process is illustrated below:
Caption: Formation of dX from dG via RNS.
This reaction pathway underscores the direct link between chronic inflammation, which is characterized by sustained NO• production, and the generation of potentially mutagenic DNA lesions.[6]
A Persistent Threat: The Chemical Stability of dX
A critical factor in the biological significance of any DNA lesion is its stability. If a lesion is too transient, it may be repaired before it can exert a mutagenic effect. Contrary to earlier assumptions that dX was unstable, it is now understood to be a relatively persistent lesion under physiological conditions.[4][7][8]
At a neutral pH and physiological temperature (pH 7, 37°C), dX is only slightly less stable than guanine.[1][3] Its stability is significantly enhanced when incorporated into the DNA backbone compared to its free deoxynucleoside form. However, under acidic conditions (pH ≤ 4), its rate of depurination increases by more than an order of magnitude compared to guanine.[1][2][3] This pH-dependent stability is rooted in its chemical structure; at neutral pH, xanthine exists as a stable enolate, which resists cleavage of the N-glycosidic bond.[2][5]
| Condition | Molecule | Half-Life (t½) | Source |
| pH 7, 37°C, 110 mM ionic strength | dX in single-stranded DNA | ~17,700 hours (~2 years) | [4][7][8] |
| pH 7, 37°C, 110 mM ionic strength | dX in double-stranded DNA | ~20,900 hours (~2.4 years) | [4][7][8] |
| pH 4, 70°C | dX in DNA | Depurination rate ~40x greater than dG | [2] |
| pH ≤ 4 | dX in DNA | Depurination rate >10x greater than dG | [1][3][9] |
Table 1: Comparative stability and half-life of this compound in DNA.
The profound stability of dX at physiological pH means that once formed, it is likely to persist in the genome long enough to be encountered by the DNA replication machinery, setting the stage for its mutagenic potential to be realized.
The Mutagenic Signature: Miscoding and G→A Transitions
The threat posed by dX stems from its altered hydrogen bonding capabilities compared to the guanine from which it was derived. While guanine canonically pairs with cytosine via three hydrogen bonds, the keto-enol tautomerism of xanthine allows it to form a stable base pair with thymine, utilizing two hydrogen bonds in a "wobble" configuration. This mispairing is the root of its mutagenic activity.
During DNA replication, different DNA polymerases exhibit varying fidelity when encountering a dX lesion in the template strand.[10]
-
High-Fidelity Polymerases (e.g., Pol β): These polymerases are often stalled by the dX lesion but tend to correctly incorporate dCMP opposite it.[10]
-
Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol κ) and others (e.g., Pol α): These polymerases can bypass the lesion more readily but do so with a strong propensity to misincorporate dTMP opposite dX.[10]
-
Reverse Transcriptases (e.g., HIV-1 RT): Have been shown to insert dCTP and dTTP with roughly equal frequency opposite dX.[1][3][9]
The preferential incorporation of thymine opposite the dX lesion leads to a dX:dT mispair. In the subsequent round of DNA replication, this thymine will correctly template the incorporation of adenine, completing a G•C to A•T transition mutation. This specific mutational signature is a hallmark of dX-induced damage.
Caption: Mutagenic pathway of dX leading to a G→A transition.
Cellular Defense: The Base Excision Repair (BER) Pathway
Cells are not defenseless against the threat of dX. The primary mechanism for identifying and removing this lesion is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a class of enzymes known as DNA glycosylases.
Several DNA glycosylases have been shown to recognize and excise xanthine from DNA, with varying efficiencies and specificities.[1][3][9]
-
Alkyladenine DNA Glycosylase (AlkA): The bacterial AlkA protein shows the highest activity for removing xanthine, particularly when it is paired with cytosine (X•C).[2][3] It also exhibits some activity towards dX paired with other bases.[1][3]
-
Methylpurine DNA Glycosylase (MPG): The human homolog of AlkA, MPG also demonstrates specificity for dX in X•C pairs.[2]
-
Other Glycosylases: Endonuclease III (Nth) and Formamidopyrimidine DNA glycosylase (Fpg) have also been reported to have activity against dX•C pairs, although at lower levels than AlkA and MPG.[1][3]
The order of reactivity for excising dX from an X•C pair is generally AlkA > MPG > Nth > Fpg.[1][3][9] This preference for the X•C pair is a critical aspect of cellular defense, as it allows the repair system to correct the lesion before it is encountered by the replication machinery, thereby preventing the fixation of a mutation.
Caption: The Base Excision Repair (BER) pathway for dX.
Experimental Protocol: In Vitro dX Glycosylase Activity Assay
This protocol describes a method to measure the excision of dX from a DNA duplex by a purified DNA glycosylase. The principle relies on using a radiolabeled oligonucleotide containing a site-specific dX lesion. Cleavage of the N-glycosidic bond by the glycosylase creates an abasic site, which can then be cleaved by chemical treatment or an AP endonuclease, resulting in a shorter, labeled DNA fragment that can be resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
Methodology:
-
Oligonucleotide Substrate Preparation:
-
Synthesize a 30-mer oligonucleotide containing a single dX residue at a defined position.
-
5'-end label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Anneal the labeled oligonucleotide to its complementary strand containing a cytosine opposite the dX lesion to create a duplex substrate. Purify the duplex via native PAGE.
-
-
Glycosylase Reaction:
-
Prepare reaction mixtures (20 µL final volume) containing:
-
1X Glycosylase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
100 fmol of the ³²P-labeled dX-containing duplex DNA.
-
50-200 fmol of purified DNA glycosylase (e.g., human MPG).
-
-
Incubate the reactions at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 90% formamide, 20 mM EDTA).
-
-
AP Site Cleavage:
-
To the terminated reaction, add 1 µL of 1 M NaOH.
-
Heat at 90°C for 30 minutes to induce cleavage at the abasic site created by the glycosylase.
-
Neutralize by adding 1 µL of 1 M HCl.
-
-
Analysis:
-
Add an equal volume of formamide loading dye to each sample.
-
Heat samples at 95°C for 5 minutes and then place on ice.
-
Resolve the DNA fragments on a 20% denaturing (7 M urea) polyacrylamide gel.
-
Visualize the gel using a phosphorimager.
-
-
Interpretation:
-
The full-length, uncleaved substrate will appear as a single band (e.g., 30-mer).
-
The product of glycosylase activity and subsequent cleavage will appear as a shorter, faster-migrating band.
-
Quantify the band intensities to calculate the percentage of substrate converted to product at each time point, allowing for the determination of enzyme kinetics.
-
Broader Implications: Disease, Aging, and Therapeutics
The biological significance of dX extends to its potential role in human health and disease.
-
Carcinogenesis: The G→A transition mutation caused by dX is one of the most common somatic mutation types found in human cancers.[6] Conditions of chronic inflammation, which are known cancer risk factors, create a microenvironment rich in RNS, thereby increasing the rate of dX formation and the associated mutational load.[6][11] An accumulation of oxidative DNA damage, including lesions like dX, is strongly implicated in the etiology of many tumors.[6][11]
-
Aging: The aging process is associated with a general decline in DNA repair capacity and an accumulation of DNA damage from endogenous sources.[11][12] Oxidative stress is a central paradigm in the study of aging, and persistent, unrepaired lesions like dX may contribute to the genomic instability and cellular senescence that characterize aged tissues.[11][12][13]
-
Drug Development: Understanding the formation and repair of dX has therapeutic implications. Drugs that modulate nitric oxide levels could potentially alter the landscape of DNA damage within cells. Furthermore, cancer therapies that rely on inducing DNA damage could be potentiated by concurrently inhibiting the BER pathway, preventing the repair of lesions like dX and leading to increased cancer cell death.
Conclusion
This compound is far more than a simple chemical curiosity; it is a biologically significant DNA lesion with a clear and potent mutagenic pathway. Its formation is directly linked to fundamental physiological and pathological processes, including the immune response and chronic inflammation. Its remarkable stability under physiological conditions ensures its persistence, while its chemical properties dictate a specific and damaging G→A mutational outcome upon replication. The cellular reliance on the Base Excision Repair pathway for its removal highlights the evolutionary pressure to counteract this silent threat. For researchers in oncology, aging, and drug development, a thorough understanding of the lifecycle of the dX lesion—from its nitrosative birth to its ultimate repair or mutagenic consequence—provides critical insights into the maintenance of genomic integrity and the molecular origins of human disease.
References
-
Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(11), 3608-3616. [Link]
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Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry. [Link]
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PubMed. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. National Center for Biotechnology Information. [Link]
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ResearchGate. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. [Link]
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Dedon, P. C., & Tannenbaum, S. R. (2004). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 32(15), 4566–4573. [Link]
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PubMed. (2004). Stability of this compound in DNA. National Center for Biotechnology Information. [Link]
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American Chemical Society. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. [Link]
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Oxford Academic. (2004). Stability of 2′‐deoxyxanthosine in DNA. Nucleic Acids Research. [Link]
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PubMed. (2004). Translesion Synthesis Past this compound, a Nitric Oxide-Derived DNA Adduct, by Mammalian DNA Polymerases. National Center for Biotechnology Information. [Link]
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ResearchGate. (2004). Stability of this compound in DNA. [Link]
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Oxford Academic. (2004). Stability of 2′‐deoxyxanthosine in DNA. Nucleic Acids Research. [Link]
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Olinski, R., Gackowski, D., Foksinski, M., Rozalski, R., Roszkowski, K., & Jaruga, P. (2002). Involvement of oxidatively damaged DNA and repair in cancer development and aging. Free Radical Biology and Medicine. [Link]
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Sgorlon, G., & Gortan, A. A. (2023). Oxidative Stress and Age-Related Tumors. MDPI. [Link]
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Fane, M., & Weeraratna, A. T. (2020). Ageing, oxidative stress and cancer: paradigms in parallax. Journal of Pathology. [Link]
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University of Oxford. (2024). Scientists reveal how cells repair toxic DNA damage linked to cancer and premature ageing. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Deoxyxanthosine Phosphoramidite for Oligonucleotide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2'-Deoxyxanthosine in Oligonucleotide Research
This compound (dX) is a naturally occurring modified nucleoside, arising from the deamination of 2'-deoxyguanosine. Its presence in DNA is of significant interest in the fields of mutagenesis, DNA repair, and the development of therapeutic oligonucleotides. The ability to site-specifically incorporate dX into synthetic oligonucleotides is crucial for studying its biological effects and for exploring its potential as a universal base or as a component of an expanded genetic alphabet.[1] This document provides a comprehensive guide to the chemical synthesis of this compound phosphoramidite, the key building block for its incorporation into oligonucleotides via automated solid-phase synthesis.
The synthesis of this compound phosphoramidite is a multi-step process that requires careful protection of reactive functional groups to ensure high yields and purity of the final product. This guide will detail a robust and reproducible protocol, starting from the readily available 2'-deoxyguanosine. We will cover the critical steps of base protection, conversion to the xanthosine analogue, 5'-hydroxyl protection, and the final phosphitylation to yield the desired phosphoramidite.
Synthetic Strategy Overview
The overall synthetic strategy is a linear process involving four key transformations. Each step is designed to selectively modify a specific part of the nucleoside while protecting other reactive sites. The choice of protecting groups is critical to the success of the synthesis, ensuring they can be selectively removed at the appropriate stages.
Caption: Overall workflow for the synthesis of this compound phosphoramidite.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis.
PART 1: O6-Protection of 2'-Deoxyguanosine
The initial step involves the protection of the O6 position of the guanine base. This is crucial to prevent side reactions in the subsequent steps. The p-nitrophenylethyl (NPE) group is a suitable protecting group for this purpose.[2] The synthesis begins with the protection of the hydroxyl groups of the deoxyribose sugar.
Protocol 1: Synthesis of 3',5'-di-O-acetyl-2'-deoxyguanosine
-
Starting Material: 2'-deoxyguanosine
-
Procedure:
-
Suspend 2'-deoxyguanosine in anhydrous pyridine.
-
Cool the suspension in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the solution becomes clear.
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual pyridine.
-
The resulting crude 3',5'-di-O-acetyl-2'-deoxyguanosine is used in the next step without further purification.
-
Protocol 2: Synthesis of O6-(p-nitrophenylethyl)-3',5'-di-O-acetyl-2'-deoxyguanosine
This step introduces the NPE protecting group at the O6 position via a Mitsunobu reaction.
-
Starting Material: 3',5'-di-O-acetyl-2'-deoxyguanosine
-
Reagents:
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrophenylethanol
-
Anhydrous dioxane or THF
-
-
Procedure:
-
Dissolve 3',5'-di-O-acetyl-2'-deoxyguanosine, triphenylphosphine, and p-nitrophenylethanol in anhydrous dioxane.
-
Cool the solution in an ice bath.
-
Add DIAD or DEAD dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
PART 2: Conversion to the this compound Derivative
With the O6 position protected, the exocyclic amino group at the C2 position is converted to a carbonyl group to form the xanthine ring system. This is typically achieved by treatment with nitrous acid.
Protocol 3: Synthesis of O6-(p-nitrophenylethyl)-2'-deoxyxanthosine
-
Starting Material: O6-(p-nitrophenylethyl)-3',5'-di-O-acetyl-2'-deoxyguanosine
-
Reagents:
-
Sodium nitrite (NaNO2)
-
Acetic acid
-
Acetone/Water mixture
-
-
Procedure:
-
Dissolve the protected deoxyguanosine derivative in a mixture of acetone and water.
-
Add acetic acid to the solution.
-
Add an aqueous solution of sodium nitrite dropwise with vigorous stirring.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The acetyl protecting groups on the sugar are typically hydrolyzed during this step. If not, they can be removed by treatment with ammonia in methanol.
-
Purify the resulting O6-(p-nitrophenylethyl)-2'-deoxyxanthosine by silica gel chromatography.
-
PART 3: 5'-O-Dimethoxytritylation
The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group.[3] This acid-labile protecting group is standard in phosphoramidite chemistry for automated oligonucleotide synthesis.[4]
Protocol 4: Synthesis of 5'-O-DMT-O6-(p-nitrophenylethyl)-2'-deoxyxanthosine
-
Starting Material: O6-(p-nitrophenylethyl)-2'-deoxyxanthosine
-
Reagents:
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
-
Procedure:
-
Co-evaporate the starting material with anhydrous pyridine to remove any residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine and add a catalytic amount of DMAP.
-
Add DMT-Cl in portions while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer, filter, and evaporate.
-
Purify the product by silica gel column chromatography.
-
PART 4: 3'-O-Phosphitylation
The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This is a moisture-sensitive reaction that must be carried out under anhydrous conditions.
Protocol 5: Synthesis of 5'-O-DMT-O6-(p-nitrophenylethyl)-2'-deoxyxanthosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Starting Material: 5'-O-DMT-O6-(p-nitrophenylethyl)-2'-deoxyxanthosine
-
Reagents:
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous dichloromethane or acetonitrile
-
-
Procedure:
-
Thoroughly dry the starting material under high vacuum.
-
Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Add DIPEA to the solution.
-
Add the phosphitylating reagent dropwise at room temperature with stirring.
-
Monitor the reaction by TLC and/or ³¹P NMR.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine.[5] The eluent should also contain a small percentage of triethylamine to prevent hydrolysis of the product on the column.[5]
-
The purified product should be stored under an inert atmosphere at low temperature (-20 °C).
-
Caption: Key transformations in the synthesis of this compound phosphoramidite.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are approximate values and may vary depending on the specific reaction conditions and purification efficiency.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. O6-Protection | 2'-Deoxyguanosine | O6-(p-nitrophenylethyl)-2'-deoxyguanosine derivative | 60-70 |
| 2. Conversion to Xanthine | O6-Protected 2'-deoxyguanosine | O6-(p-nitrophenylethyl)-2'-deoxyxanthosine | 70-80 |
| 3. 5'-O-Dimethoxytritylation | O6-Protected this compound | 5'-O-DMT-O6-(p-nitrophenylethyl)-2'-deoxyxanthosine | 80-90 |
| 4. 3'-O-Phosphitylation | 5'-O-DMT-O6-Protected this compound | This compound Phosphoramidite | 75-85 |
Characterization and Quality Control
The identity and purity of the final this compound phosphoramidite and its intermediates should be confirmed by a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of each reaction and to assess the purity of the column fractions during purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of the expected protons on the nucleobase, sugar, and protecting groups.
-
³¹P NMR: This is a critical technique for characterizing the final phosphoramidite product.[6] A successful phosphitylation will show a characteristic signal in the range of 140-155 ppm.[6][7] The presence of two signals in this region is common, corresponding to the two diastereomers at the phosphorus center.[6]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.
Safety, Handling, and Storage
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This reagent is corrosive and reacts violently with water.[8] It is also pyrophoric and may catch fire spontaneously if exposed to air.[8][9][10] Handle under an inert atmosphere and away from moisture and ignition sources.
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
DIAD/DEAD: These reagents are toxic and can be explosive. Handle with care.
-
Acids and Bases: Handle all acidic and basic solutions with care to avoid burns.
-
Handling and Storage of Phosphoramidites:
Phosphoramidites are sensitive to moisture and oxidation.[11] Proper handling and storage are essential to maintain their quality and ensure high coupling efficiencies during oligonucleotide synthesis.
-
Anhydrous Conditions: Always handle phosphoramidites under an inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware.[12]
-
Storage: Store solid phosphoramidites in a desiccator at -20 °C. For use on an automated synthesizer, solutions in anhydrous acetonitrile should be prepared fresh. The stability of phosphoramidites in solution varies, with guanosine derivatives being the most susceptible to degradation.[13]
-
Degradation: Exposure to moisture will hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling. Oxidation will convert the P(III) species to a P(V) species, which is also unreactive in the coupling step.
Conclusion
The synthesis of this compound phosphoramidite is a challenging but achievable process for a skilled synthetic chemist. By following the detailed protocols and adhering to the safety and handling guidelines outlined in this document, researchers can reliably produce high-quality phosphoramidite for incorporation into synthetic oligonucleotides. This will enable further investigation into the role of this compound in various biological processes and facilitate the development of novel nucleic acid-based therapeutics and diagnostics.
References
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Microwave-Assisted Preparation of Nucleoside-Phosphoramidites. Retrieved from [Link]
- Edwards, C., Boche, G., Steinbrecher, T., & Scheer, S. (1997). Synthesis of 2-substituted 2′-deoxyguanosines and 6-O-allylguanines via the activation of C-2 by a trifluoromethanesulfonate group. Journal of the Chemical Society, Perkin Transactions 1, 1887-1894.
-
ResearchGate. (n.d.). Scheme 6. Formation of 2¢-deoxyoxanosine (dOxo) and 2¢-deoxyxanthosine.... Retrieved from [Link]
-
PubMed. (n.d.). O6-(alkyl/aralkyl)guanosine and 2'-deoxyguanosine derivatives: synthesis and ability to enhance chloroethylnitrosourea antitumor action. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Retrieved from [Link]
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 12). On-demand synthesis of phosphoramidites. Retrieved from [Link]
-
Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Transiently O-6 Protected Guanosine Morpholino Nucleosides in PMO Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US7030230B2 - Process of purifying phosphoramidites.
- Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., Goodman, M. F., Itakura, K., & Kaplan, B. E. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. Nucleic acids research, 14(20), 8135–8153.
-
National Center for Biotechnology Information. (n.d.). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
PubMed. (n.d.). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). deoxyguanosine interstrand cross-link in a 5′-GNC motif and repair by human O6-alkylguanine-DNA alkyltransferase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. Retrieved from [Link]
-
PubMed. (1988, September 20). Assignments of 31P NMR resonances in oligodeoxyribonucleotides: origin of sequence-specific variations in the deoxyribose phosphate backbone conformation and the 31P chemical shifts of double-helical nucleic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. Retrieved from [Link]
-
Vanderbilt University. (2016, October 21). deoxyguanosine DNA Interstrand Cross-Links Are Replication-Blocking and Mutagenic. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Retrieved from [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantification of 2'-Deoxyxanthosine in Human Urine
Introduction: The Significance of 2'-Deoxyxanthosine as a Biomarker
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in aging and numerous pathologies.[1][2] ROS can inflict damage on cellular macromolecules, including DNA. One significant consequence of this damage is the deamination of deoxyguanosine, a primary DNA base, which results in the formation of this compound (dXO).
Following DNA repair processes, this modified nucleoside is not re-incorporated into the DNA strand but is excreted from the body, primarily via urine.[3] Consequently, the concentration of dXO in urine serves as a non-invasive and cumulative biomarker for systemic oxidative DNA damage.[3][4] Accurate and sensitive quantification of urinary dXO is therefore critical for clinical research, toxicology studies, and the development of therapeutic interventions targeting oxidative stress.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this application.[5] Its exceptional sensitivity and specificity allow for the precise measurement of trace-level analytes like dXO within the highly complex and variable matrix of human urine.[5][6] This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound in urine, covering sample preparation, instrumental analysis, and method validation.
Principle of the Method
The core of this analytical method is the use of a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy. The SIL-IS, in this case, ¹³C₅,¹⁵N₂-2'-Deoxyxanthosine, behaves almost identically to the endogenous dXO throughout the sample preparation and ionization process. By measuring the ratio of the analyte to the known concentration of the SIL-IS, any variations introduced during the workflow are effectively normalized.
The workflow begins with a simple yet effective sample preparation step using solid-phase extraction (SPE) to isolate dXO from interfering urinary components like salts and urea. The purified extract is then injected into a reverse-phase liquid chromatography system, which separates dXO from other remaining compounds. Finally, the analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing unambiguous identification and quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: this compound (dXO) and ¹³C₅,¹⁵N₂-2'-Deoxyxanthosine (dXO-IS) reference standards (≥98% purity).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥99%).
-
SPE Cartridges: Mixed-mode cation exchange or reversed-phase C18 cartridges (e.g., 30 mg / 1 mL).
-
Urine Collection Containers: Polypropylene tubes.
Standard and Quality Control (QC) Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve dXO and dXO-IS in methanol to create primary stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the dXO stock solution with 50% methanol to prepare working solutions for calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the dXO-IS stock solution with 50% methanol.
-
Calibration Curve and QC Samples: Prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and QC samples (e.g., LLOQ: 0.5, Low: 1.5, Mid: 75, High: 400 ng/mL) by spiking appropriate amounts of the working standard solutions into a pool of blank human urine.
Urine Sample Handling and Preparation
-
Causality: The preanalytical phase is a major source of variability. Proper collection and storage are paramount to prevent degradation of the analyte and ensure sample integrity.[7]
-
Collection: Collect mid-stream urine samples in sterile containers without preservatives.[8]
-
Initial Processing: Within 2 hours of collection, centrifuge the urine at 10,000 x g for 5 minutes to pellet cellular debris and sediment.[8]
-
Storage: Transfer the supernatant to labeled cryovials and store immediately at -80°C until analysis. This ensures long-term stability.[9] Avoid repeated freeze-thaw cycles.[10]
Solid-Phase Extraction (SPE) Protocol
-
Causality: Urine is a complex matrix containing high concentrations of salts and endogenous compounds that can interfere with LC-MS/MS analysis, primarily through a phenomenon known as the matrix effect.[11][12] SPE is a critical cleanup step that removes these interferences, thereby improving method accuracy, precision, and robustness.
-
Thaw & Centrifuge: Thaw frozen urine samples, vortex, and centrifuge at 10,000 x g for 5 minutes.
-
Prepare Sample: To 500 µL of urine supernatant, add 50 µL of the internal standard spiking solution (100 ng/mL). Vortex to mix.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load Sample: Load the entire 550 µL prepared sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute: Elute the dXO and dXO-IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile + 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumental Analysis
-
Causality: Chromatographic separation prevents co-elution of isomeric compounds and reduces matrix effects. Tandem mass spectrometry provides specificity by monitoring a unique precursor-to-product ion transition for the analyte.
| LC Parameters | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 40% B over 5 min, then wash and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C[13] |
| Injection Volume | 5 µL |
| MS/MS Parameters | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[13][14] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| MRM Transition (dXO) | m/z 269.1 → 153.1 (Quantifier), m/z 269.1 → 136.1 (Qualifier) |
| MRM Transition (dXO-IS) | m/z 276.1 → 158.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument (typically 10-25 eV) |
Note: The precursor ion [M+H]⁺ for dXO is m/z 269.1. The primary fragment corresponds to the protonated xanthine base (loss of the deoxyribose sugar), m/z 153.1.
Method Validation for a Self-Validating System
A rigorous validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. The protocol should be validated according to established guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[15][16][17]
| Parameter | Purpose & Acceptance Criteria |
| Selectivity | Demonstrates no significant interfering peaks from endogenous matrix components at the retention times of dXO and the IS. |
| Linearity & Range | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). |
| Accuracy | The closeness of measured QC concentrations to their nominal values. Mean concentration should be within ±15% of nominal (±20% at LLOQ).[10][12] |
| Precision | The degree of scatter between repeated measurements. Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[10][12] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[11][18] |
| Matrix Effect | Assesses the ion suppression or enhancement caused by the urine matrix. The IS-normalized matrix factor should be consistent across different urine lots.[11] |
| Recovery | Measures the efficiency of the SPE process. Should be consistent and reproducible. |
| Stability | Confirms that dXO is stable in the urine matrix during sample handling and storage (bench-top, freeze-thaw cycles, long-term at -80°C).[10][16] |
Data Analysis and Reporting
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (dXO / dXO-IS) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used.
-
Calculation: The concentration of dXO in the urine samples is calculated from their measured peak area ratios using the regression equation of the calibration curve.
-
Normalization: To account for variations in urine dilution (hydration status of the individual), the final dXO concentration is typically normalized to the urinary creatinine concentration. Creatinine can be measured using a separate LC-MS/MS method or a standard clinical chemistry analyzer. The final result is reported as ng of dXO per mg of creatinine.[2]
References
- LGC Group. (n.d.).
-
Graille, M., et al. (2020). Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis. International Journal of Molecular Sciences, 21(11), 3743. [Link]
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Borges, A., et al. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]
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Chen, Y. J., et al. (2016). Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS. Analytical and Bioanalytical Chemistry, 408(24), 6747–6757. [Link]
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Rukdee, N., et al. (2015). Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand. Natural Product Communications, 10(8), 1435-7. [Link]
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Olędzka, I., et al. (2022). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Yuan, F., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 48. [Link]
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Graille, M., et al. (2020). Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis. MDPI. [Link]
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Lafitte, D., et al. (2002). Optimized preparation of urine samples for two-dimensional electrophoresis and initial application to patient samples. Clinical Biochemistry, 35(8), 581-9. [Link]
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Cooke, M. S., et al. (2000). Urinary 8-oxo-2'-deoxyguanosine--source, significance and supplements. Free Radical Research, 32(5), 381-97. [Link]
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Park, J. W., et al. (2012). Quantitative determination of mycotoxins in urine by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 55, 637-645. [Link]
- Namieśnik, J., et al. (2014). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 23(4), 1105-1116.
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Shimadzu. (n.d.). LC/MS Analysis of Nucleic Acid-Related Compounds. Shimadzu Scientific Instruments. [Link]
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Bolann, B. J., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Scandinavian Journal of Clinical and Laboratory Investigation, 82(2), 126-134. [Link]
- BioAssay Systems. (n.d.). Urine Samples - DUR2 Protocol.
- Irie, M., et al. (2020). Diurnal and day to day variation of urinary oxidative stress marker 8 hydroxy 2' deoxyguanosine. Journal of UOEH, 42(2), 143-149.
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Saladino, C., et al. (2021). Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine. Toxins, 13(10), 717. [Link]
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Girek, T., et al. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. International Journal of Molecular Sciences, 22(18), 9963. [Link]
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RayBiotech. (n.d.). Preparing Urine Samples for ELISA & Multiplex Assay Kits. [Link]
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Le, T. D., et al. (2022). Urinary Biomarkers of Oxidative Stress in Aging. Oxidative Medicine and Cellular Longevity, 2022, 1-12. [Link]
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Gerssen, A., et al. (2010). In-house validation of a liquid chromatography tandem mass spectrometry method for the analysis of lipophilic marine toxins in s. Analytical and Bioanalytical Chemistry, 397(8), 3437-3451. [Link]
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Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
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Delanghe, J. R., & Himpe, J. (2015). Preanalytical requirements of urinalysis. Biochemia Medica, 25(1), 55-66. [Link]
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Application Notes & Protocols: A Researcher's Guide to Incorporating 2'-Deoxyxanthosine into Oligonucleotides
Abstract: This comprehensive guide provides detailed methodologies and expert insights for the incorporation of 2'-Deoxyxanthosine (dX) into synthetic oligonucleotides. This compound, a product of guanine deamination, is a critical nucleoside analog for studying DNA damage, repair mechanisms, and mutagenesis, and for developing novel therapeutic and diagnostic tools.[1][2] This document offers a deep dive into the prevalent chemical and enzymatic incorporation strategies, emphasizing the rationale behind protocol choices, and providing validated, step-by-step procedures for researchers in molecular biology, drug development, and synthetic biology.
Introduction: The Significance of this compound
This compound (dX) is the deoxynucleoside of xanthine, a purine base formed when guanine undergoes deamination. This process can be induced by various agents, notably nitric oxide (NO) and other nitrosating species, which are relevant in cellular signaling and inflammation.[1][3] The presence of dX in a DNA sequence is not benign; it is a lesion that can lead to G-to-A transition mutations if not properly repaired, as it can mispair with thymine during replication.[1]
Consequently, oligonucleotides containing site-specifically incorporated dX are invaluable tools for:
-
DNA Damage and Repair Studies: Investigating the biochemical pathways of DNA repair, particularly base excision repair (BER), which is responsible for removing lesions like dX.[1]
-
Mutagenesis Research: Elucidating the mechanisms of nitric oxide-induced mutagenesis and the fidelity of various DNA polymerases when encountering this lesion.[1][3]
-
Therapeutic Development: Designing antisense oligonucleotides or probes with unique hybridization properties.
-
Expansion of the Genetic Alphabet: Exploring dX as a component of non-standard base pairs to create novel genetic systems.[1]
This guide focuses on the two primary methods for incorporating dX into oligonucleotides: chemical synthesis via the phosphoramidite method and enzymatic incorporation using DNA polymerases.
Method 1: Chemical Synthesis via Phosphoramidite Chemistry
Solid-phase phosphoramidite chemistry is the gold standard for synthesizing custom oligonucleotides.[4][5] Incorporating a modified nucleoside like dX requires a specialized phosphoramidite building block. The key challenge with dX is protecting the reactive groups on the xanthine base to prevent side reactions during the synthesis cycles.[6]
The this compound Phosphoramidite Monomer
The synthesis of oligonucleotides containing dX relies on a this compound phosphoramidite monomer. Due to the reactivity of the xanthine moiety, protection is crucial. A common strategy involves protecting the O6 position with a group like p-nitrophenylethyl (NPE), which is stable during synthesis but can be removed during the final deprotection step.[6]
The structure of a typical protected dX phosphoramidite is shown below. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the 3'-hydroxyl is activated as a phosphoramidite, and the xanthine base is protected.[7]
Caption: Structure of a Protected this compound Phosphoramidite.
Solid-Phase Synthesis Workflow
The incorporation of dX follows the standard automated solid-phase synthesis cycle.[4][8][9] The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[8][10]
Caption: Automated Solid-Phase Synthesis Cycle for dX Incorporation.
Protocol: Solid-Phase Synthesis of a dX-Containing Oligonucleotide
This protocol assumes the use of a standard automated DNA synthesizer and the availability of the required protected this compound phosphoramidite.
Materials:
-
DNA Synthesizer (e.g., ABI 392 or similar)[11]
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA phosphoramidites (dA, dC, dG, T) and dX phosphoramidite (0.1 M in anhydrous acetonitrile).[3]
-
Activator: 0.45 M Tetrazole or 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.[4]
-
Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Reagent: Concentrated ammonium hydroxide or a specialized mixture depending on the protecting groups used (e.g., AMA - ammonia/methylamine).[12]
-
Purification system: HPLC or cartridge purification.[13]
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required phosphoramidites (including the dX monomer), reagents, and the CPG column containing the initial nucleoside of your sequence.
-
Synthesis Program: Program the desired sequence into the synthesizer. The instrument will automatically perform the synthesis cycle for each base. Coupling yields for the bis-protected dX phosphoramidite are typically greater than 95%.[3]
-
Cleavage and Deprotection:
-
Once synthesis is complete, transfer the CPG support to a screw-cap vial.
-
Add the cleavage/deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide).
-
Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the standard nucleobases.
-
Expert Note: If an NPE group was used for dX protection, a specific deprotection step with a reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required prior to ammonia treatment.[14] Always follow the recommendations of the phosphoramidite supplier.
-
-
Purification:
-
After deprotection, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the sample using a vacuum concentrator.
-
Resuspend the pellet in a suitable buffer (e.g., 0.1 M TEAA).
-
Purify the oligonucleotide using reverse-phase HPLC or a purification cartridge to remove failure sequences (shorter, incomplete strands) and residual protecting groups.[13]
-
-
Quantification and Characterization: Determine the concentration of the purified oligonucleotide by UV absorbance at 260 nm. Confirm the identity and purity using mass spectrometry.[15]
Method 2: Enzymatic Incorporation
An alternative to chemical synthesis is the enzymatic incorporation of this compound triphosphate (dXTP) into a growing DNA strand using a DNA polymerase. This method is particularly useful for creating longer DNA fragments or for applications where chemical synthesis is not feasible.
The success of this method depends on the ability of a given DNA polymerase to accept dXTP as a substrate. Several polymerases, including Vent (exo-), have been shown to efficiently incorporate modified nucleotides.[16]
Workflow for Enzymatic Incorporation
The general workflow involves a primer extension reaction where a polymerase extends a primer annealed to a template strand, incorporating dXTP at the desired position(s).
Caption: Workflow for Enzymatic Incorporation of this compound.
Protocol: Primer Extension with dXTP
This protocol provides a general framework for incorporating a single dX nucleotide into a DNA strand. Optimization of dXTP concentration and reaction conditions may be necessary depending on the polymerase and template sequence.
Materials:
-
DNA Polymerase tolerant of modified nucleotides (e.g., Vent (exo-) or KOD Dash DNA Polymerase).[16][17]
-
10x Polymerase Reaction Buffer.
-
Oligonucleotide Primer and Template (designed so the first nucleotide to be incorporated opposite the template is dX).
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP).
-
This compound-5'-triphosphate (dXTP).
-
Nuclease-free water.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system for purification.
Procedure:
-
Reaction Setup: Assemble the following reaction mixture on ice in a total volume of 50 µL:
-
5 µL of 10x Polymerase Buffer
-
1 µL of Primer (10 µM)
-
1 µL of Template (10 µM)
-
1 µL of standard dNTP mix (10 mM each)
-
Variable concentration of dXTP (start with a 1:1 ratio to other dNTPs, e.g., 1 µL of 10 mM stock)
-
1 µL of DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2 minutes.
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1-5 minutes (time depends on desired product length).
-
-
Purification:
-
Add an equal volume of 2x formamide loading buffer to stop the reaction.
-
Heat the sample at 95°C for 5 minutes to denature the DNA.
-
Separate the product from the primer and template using denaturing PAGE.
-
Excise the band corresponding to the full-length product.
-
Elute the DNA from the gel slice (e.g., by crush-and-soak method) and desalt.
-
-
Verification: Confirm the mass of the purified product via ESI-MS or MALDI-TOF mass spectrometry to verify the successful incorporation of dX.[15]
Stability and Characterization of dX-Oligonucleotides
Once synthesized, it is critical to understand the stability of the dX-containing oligonucleotide. Xanthine is known to be less stable than guanine, particularly under acidic conditions, where it is susceptible to depurination.[3][18] However, studies have shown that dX is a relatively stable lesion under physiological conditions.[19]
Table 1: Stability of this compound (dX) at 37°C
| Condition | Half-life (t½) | Source |
| As a free deoxynucleoside (pH 6) | ~1104 hours | [18][19] |
| In single-stranded DNA (pH 7) | ~17,700 hours (~2 years) | [18][19] |
| In double-stranded DNA (pH 7) | ~20,900 hours (~2.4 years) | [18][19] |
These data highlight that while care should be taken to avoid acidic conditions, oligonucleotides containing dX are sufficiently stable for most biological experiments.[19]
Characterization Methods:
-
HPLC: Used for purification and to assess the purity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI): The gold standard for confirming the exact molecular weight of the synthesized oligonucleotide, thereby verifying the successful incorporation of the dX modification.[2][15]
-
Enzymatic Digestion: Digestion of the oligonucleotide with enzymes like snake venom phosphodiesterase followed by HPLC analysis of the resulting nucleosides can confirm the presence and quantity of dX.[2]
Conclusion and Future Perspectives
The ability to incorporate this compound into oligonucleotides is essential for advancing our understanding of DNA damage, repair, and mutagenesis. The chemical synthesis via phosphoramidite chemistry remains the most robust and widely used method for producing high-purity, short dX-containing oligonucleotides. For longer constructs or specialized applications, enzymatic incorporation offers a powerful alternative. By understanding the principles behind these protocols and the inherent stability of the dX lesion, researchers can confidently generate the tools needed to explore the complex biological roles of this important guanine deamination product.
References
-
Title: Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC Source: National Institutes of Health URL: [Link]
-
Title: Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis Source: American Chemical Society URL: [Link]
-
Title: Stability of this compound in DNA - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Stability of 2′‐deoxyxanthosine in DNA Source: Nucleic Acids Research, Oxford Academic URL: [Link]
-
Title: Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine Source: ResearchGate URL: [Link]
-
Title: Oligonucleotide synthesis Source: Wikipedia URL: [Link]
-
Title: Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of and triplex formation in oligonucleotides containing 2'-deoxy-6-thioxanthosine Source: ScienceDirect URL: [Link]
-
Title: Oligonucleotides Containing 7-Deaza-2′-deoxyxanthosine: Synthesis, Base Protection, and Base-Pair Stability Source: Semantic Scholar URL: [Link]
-
Title: Multiplex enzymatic synthesis of DNA with single-base resolution Source: Science.org URL: [Link]
-
Title: Synthesis and enzymatic incorporation of photolabile dUTP analogues into DNA and their applications for DNA labeling - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF OLIGONUCLEOTIDES CONTAINING DEOXYXANTHOSINE: A PROBE FOR THE MUTAGENIC AND GENOTOXIC ACTIVITY Source: DSpace@MIT URL: [Link]
-
Title: Post-Synthetic Chemical Functionalization of Oligonucleotides Source: ResearchGate URL: [Link]
-
Title: Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis Source: ATDBio URL: [Link]
-
Title: Chemical linkers for post-synthetic modifications of oligonucleotides Source: Bioproduction Research Institute, AIST URL: [Link]
-
Title: Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC Source: National Institutes of Health URL: [Link]
-
Title: The Chemical Synthesis of Oligonucleotides Source: Bio-Synthesis Inc. URL: [Link]
-
Title: Evaluation of 2'-modified oligonucleotides containing 2'-deoxy gaps as antisense inhibitors of gene expression - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Phosphoramidite Chemistry for DNA Synthesis Source: Twist Bioscience URL: [Link]
-
Title: Solid Phase Oligonucleotide Synthesis Source: Biotage URL: [Link]
-
Title: Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC Source: National Institutes of Health URL: [Link]
-
Title: Phosphoramidite Chemistry Source: Eurofins Genomics URL: [Link]
- Title: Deprotection and purification of oligonucleotides and their derivatives Source: Google Patents URL
-
Title: Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine - PMC Source: National Institutes of Health URL: [Link]
-
Title: Advanced method for oligonucleotide deprotection - PMC Source: National Institutes of Health URL: [Link]
-
Title: Enzymatic Synthesis of Chimeric DNA Oligonucleotides by in Vitro Transcription with dTTP, dCTP, dATP, and 2′-Fluoro Modified dGTP Source: ResearchGate URL: [Link]
- Title: Process for the synthesis of oligonucleotides incorporating 2-aminoadenosine Source: Google Patents URL
-
Title: Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site Source: PNAS URL: [Link]
-
Title: Scalable convergent synthesis of therapeutic oligonucleotides Source: Semantic Scholar URL: [Link]
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- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
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- 14. semanticscholar.org [semanticscholar.org]
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Application Note: A Guide to High-Efficiency Site-Directed Mutagenesis Using 2'-Deoxyxanthosine
Audience: Researchers, scientists, and drug development professionals engaged in molecular biology, protein engineering, and genetic studies.
Abstract: Site-directed mutagenesis (SDM) is a fundamental technique for investigating the functional roles of specific amino acids in proteins and for engineering novel protein functions.[1] This application note provides a comprehensive guide to a highly efficient SDM method utilizing oligonucleotides containing 2'-Deoxyxanthosine (dX). We will delve into the biochemical principles of dX-mediated mutagenesis, provide detailed, field-proven protocols for its implementation, and discuss the necessary steps for validating the resulting genetic modifications. This method offers a robust and specific approach for introducing G•C to A•T transitions, a common objective in functional genomics and protein engineering studies.
Part 1: The Core Principle of this compound-Mediated Mutagenesis
Traditional PCR-based site-directed mutagenesis relies on primers with a mismatched base to introduce the desired mutation.[2] While effective, this approach can sometimes suffer from reduced amplification efficiency or primer-dimer formation. The use of a modified nucleoside, this compound (dX), embedded within a PCR primer offers a powerful alternative that leverages the enzymatic machinery of DNA replication to ensure high-fidelity mutation incorporation.
Biochemical Properties of this compound (dX)
This compound is a product of the deamination of 2'-deoxyguanosine (dG), a form of DNA damage that can be induced by agents like nitric oxide.[3][4] Despite being a lesion, dX is remarkably stable within the DNA duplex under standard biological conditions (pH 7, 37°C), exhibiting a half-life of approximately 2.4 years.[5][6]
The key to its utility in mutagenesis lies in its ambiguous base-pairing properties. Structurally similar to guanine, dX can form a stable base pair with cytosine. However, its hydrogen bonding pattern also permits it to mispair with thymine during DNA replication.[7] Certain DNA polymerases, when encountering a dX in the template strand, will incorporate either a dCTP or a dTTP opposite it.[4][8][9] This induced mis-incorporation of thymine is the mechanistic basis for generating a specific G•C to A•T transition.
Mechanism of dX-Induced Mutation
The dX-based mutagenesis strategy is elegant in its simplicity. An oligonucleotide primer is synthesized to be perfectly complementary to the target DNA, with the exception of a single dX base replacing the guanine (G) at the desired mutation site. This primer is then used in a PCR reaction to amplify the entire plasmid.
The process unfolds over successive PCR cycles:
-
First Round - Incorporation: The dX-containing primer anneals to the template plasmid. During the extension phase, the high-fidelity DNA polymerase encounters the dX. It may incorporate either a Cytosine (C) or, crucially, a Thymine (T) opposite the dX.
-
Second Round - Mutation Templating: The newly synthesized strand that now contains a T opposite the original dX position serves as a template. In the next round of amplification, the polymerase will faithfully incorporate an Adenine (A) opposite this T.
-
Amplification: The resulting plasmid, now containing an A•T base pair at the target site, is exponentially amplified. The original G•C pair is diluted out, and the final product is overwhelmingly composed of the mutated sequence.
This mechanism ensures a highly efficient and specific conversion of a target G•C pair to an A•T pair.
Caption: Experimental workflow for dX site-directed mutagenesis.
Step 1: Mutagenic Primer Design
The design of the mutagenic primers is critical for success. Two complementary primers are designed, each containing the dX modification.
-
Placement of dX: Identify the G•C pair you wish to convert to an A•T pair. In your primer sequence, replace the G with a dX.
-
Primer Length: Primers should typically be between 25 and 45 bases in length.
-
Melting Temperature (Tm): Aim for a Tm ≥ 78°C. The Tm can be calculated using standard oligo design software.
-
Mutation Position: The dX should be located near the center of the primer with at least 10-15 complementary bases on either side.
-
Termination: Primers should terminate in at least one G or C base to promote stable binding.
-
Purity: HPLC-purified primers are highly recommended to ensure that the majority of primers contain the dX modification.
Step 2: PCR Amplification Using a High-Fidelity Polymerase
To minimize the risk of introducing unintended mutations, a high-fidelity DNA polymerase is essential. [10]Enzymes such as PfuUltra or Phusion are excellent choices due to their proofreading capabilities. [11][12] PCR Reaction Mixture:
| Component | Final Concentration | Example (50 µL) |
| 5x Phusion HF or GC Buffer | 1x | 10 µL |
| dNTP Mix | 200 µM each | 1 µL (of 10 mM stock) |
| Forward Primer (dX-containing) | 125 ng | X µL (e.g., 2.5 µL of 50 ng/µL) |
| Reverse Primer (dX-containing) | 125 ng | Y µL (e.g., 2.5 µL of 50 ng/µL) |
| dsDNA Template | 1-25 ng | 1 µL |
| High-Fidelity DNA Polymerase | 1.0-2.5 U/50 µL | 0.5 µL |
| Nuclease-Free Water | - | To 50 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 30 seconds | \multirow{3}{*}{18-25} |
| Annealing | 55-68°C | 30 seconds | |
| Extension | 72°C | 30-60 sec/kb of plasmid | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Note: Optimize the annealing temperature based on your primer Tm. The number of cycles should be kept low (18-25) to reduce the chance of secondary mutations.
Step 3: Parental Template Digestion with DpnI
The parental plasmid DNA, isolated from a dam+ E. coli strain, is methylated. The newly synthesized DNA from the PCR reaction is unmethylated. The restriction enzyme DpnI specifically digests methylated and hemimethylated DNA, thus selectively eliminating the parental template. [13] Protocol:
-
To the completed PCR reaction, add 1 µL of DpnI restriction enzyme (10-20 U).
-
Gently mix and incubate at 37°C for 1-2 hours.
-
(Optional) The DpnI-treated DNA can be purified using a standard PCR cleanup kit before transformation.
Step 4: Transformation and Colony Selection
The nicked, circular dsDNA generated by the mutagenesis protocol is then transformed into high-efficiency competent E. coli. The host bacterial DNA repair machinery will seal the nicks in the plasmid. [13] Protocol:
-
Thaw a vial of high-efficiency competent cells (e.g., XL1-Blue, DH5α) on ice.
-
Add 1-2 µL of the DpnI-digested PCR product to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the cell culture onto an agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
Part 3: Validation and Analysis of Mutants
Verifying the mutation is a non-negotiable step to ensure the integrity of your downstream experiments.
-
Colony Selection and Plasmid Preparation: Pick 2-4 well-isolated colonies from your plate. Grow each in a small-scale liquid culture (3-5 mL) overnight. Isolate the plasmid DNA using a standard miniprep kit.
-
Sequence Verification: The most crucial step is to sequence the purified plasmid DNA. [13]Use primers that flank the mutated region to sequence through the entire insert. This will confirm that the desired G•C to A•T transition has occurred and that no other mutations were inadvertently introduced by the PCR process.
-
Functional Validation: Once the mutation is confirmed by sequencing, the final step is to assess its biological impact. This involves expressing the mutant protein and comparing its function (e.g., enzymatic activity, binding affinity, cellular localization) to the wild-type protein using appropriate biochemical or cell-based assays. [14][15]
Part 4: Data Summary and Troubleshooting
| Parameter | Recommended Value/Guideline | Rationale |
| Primer Design | ||
| Length | 25-45 nucleotides | Balances specificity with synthesis cost. |
| Melting Temperature (Tm) | ≥ 78°C | Ensures efficient binding during high-temperature cycling. |
| dX Position | Central, with ≥10 flanking bases | Provides stability for polymerase binding and extension. |
| Purity | HPLC-purified | Maximizes the concentration of full-length, dX-containing primers. |
| PCR | ||
| DNA Polymerase | High-Fidelity (e.g., Phusion, Pfu) | Minimizes off-target mutations. [10] |
| Template Amount | 1-25 ng | Low amounts reduce parental plasmid carry-through. |
| Cycle Number | 18-25 cycles | Sufficient for amplification without accumulating errors. |
| Post-PCR | ||
| DpnI Incubation | 1-2 hours at 37°C | Ensures complete digestion of parental template. |
| Competent Cells | High-efficiency (>10⁸ cfu/µg) | Maximizes the number of colonies obtained. |
| Validation | ||
| Primary Method | Sanger Sequencing | Gold standard for confirming the mutation and sequence integrity. [13] |
Conclusion
Site-directed mutagenesis using this compound is a specific, efficient, and reliable method for introducing targeted G•C to A•T transitions. By leveraging the inherent mispairing potential of dX during enzymatic DNA synthesis, this technique provides a robust tool for researchers in protein engineering, drug discovery, and functional genomics. The provided protocols and guidelines form a solid foundation for the successful application of this powerful technology.
References
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Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis . (2003). ResearchGate. [Link]
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Stability of this compound in DNA . (2001). PubMed - NIH. [Link]
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Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis . (2003). ACS Publications. [Link]
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Stability of this compound in DNA . (2001). Oxford Academic. [Link]
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Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis . (2003). PubMed. [Link]
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Site Directed Mutagenesis by PCR . (2016). Addgene Blog. [Link]
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Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction . (2018). QMRO Home. [Link]
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Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA . (2020). PMC - NIH. [Link]
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Site-directed mutagenesis . (N.A.). Wikipedia. [Link]
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The functional genomics laboratory: functional validation of genetic variants . (2018). PMC - NIH. [Link]
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FUNCTIONAL GENE MUTATION VALIDATION : A Step by Step Guide for Scientists and Students . (2024). YouTube. [Link]
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Enzymatic Synthesis of the Unnatural Nucleotide 2'-Deoxyisoguanosine 5'-Monophosphate . (2022). PubMed - NIH. [Link]
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QuikChange II Site-Directed Mutagenesis Kit . (N.A.). Agilent. [Link]
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Highly efficient one-step PCR-based mutagenesis technique for large plasmids using high-fidelity DNA polymerase . (2015). Genetics and Molecular Research. [Link]
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Site-directed mutagenesis . (2018). PubMed. [Link]
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Stability of 2′-deoxyxanthosine in DNA . (2001). PMC - NIH. [Link]
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Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine . (1986). ResearchGate. [Link]
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2'-Deoxyxanthosine as a substrate for DNA repair enzymes
Application Notes & Protocols
Topic: 2'-Deoxyxanthosine: A Substrate for DNA Repair Enzymes and its Implications in Nitric Oxide-Induced Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (dX) is a significant DNA lesion resulting from the deamination of guanine, a process often accelerated by nitrosative stress from agents like nitric oxide (NO).[1][2] While not as bulky as other adducts, dX is a miscoding lesion capable of disrupting genomic integrity by pairing with thymine, potentially leading to G→A transition mutations.[3] The primary cellular defense against dX is the Base Excision Repair (BER) pathway, which employs a series of enzymes to recognize, excise, and replace the damaged base.[1][4] This guide provides an in-depth overview of the mechanistic role of dX as a substrate for DNA repair enzymes. It delivers detailed, field-tested protocols for the preparation of dX-containing DNA substrates and for the subsequent in vitro characterization of DNA glycosylase activity using gel-based, fluorescence, and mass spectrometry assays. These methodologies are designed to empower researchers to investigate the kinetics of dX repair, screen for inhibitors of repair enzymes, and further elucidate the biological consequences of nitrosative DNA damage.
Introduction: The Biological Significance of this compound
The integrity of the genetic code is under constant threat from both endogenous and environmental sources. One of the most common forms of DNA damage is the deamination of nucleobases.[5][6] this compound (dX) arises in DNA from the deamination of guanine. This reaction can occur spontaneously via hydrolysis, but it is significantly enhanced by reactive nitrogen species (RNS) such as those derived from nitric oxide (NO).[2][5] NO is a critical signaling molecule involved in various physiological processes, but its overproduction during chronic inflammation can lead to "nitrosative stress," a condition linked to mutagenesis and carcinogenesis.[3][7]
Contrary to earlier assumptions that dX is highly unstable, it is a relatively stable lesion in double-stranded DNA under physiological conditions, with a half-life estimated at 2.4 years, making it a persistent threat to genomic stability.[5][6] Its mutagenic potential stems from its altered base-pairing properties. While dX can correctly pair with cytosine, some DNA polymerases can misincorporate thymine opposite the lesion, leading to G:C to A:T transition mutations upon subsequent rounds of replication.[1][3]
To counteract this threat, cells have evolved the robust Base Excision Repair (BER) pathway.[4][8] BER is initiated by a class of enzymes called DNA glycosylases that specifically recognize and remove damaged or inappropriate bases.[1][9] Understanding how these enzymes interact with dX is crucial for elucidating the mechanisms of NO-induced mutagenesis and for developing therapeutic strategies that target DNA repair pathways.
The Base Excision Repair (BER) Pathway for dX
The repair of a dX lesion is a multi-step process orchestrated by a cascade of BER enzymes. The process ensures the precise removal of the damaged base and restoration of the original DNA sequence.[10][11]
Step 1: Lesion Recognition and Excision The pathway is initiated by a DNA glycosylase that recognizes the dX within the DNA duplex. Several DNA glycosylases have been shown to excise xanthine, including Alkyladenine DNA Glycosylase (AAG, also known as MPG) and E. coli AlkA, Nth, and Fpg.[1][2][12] These enzymes function by flipping the dX base out of the DNA helix and into their active site, where they catalyze the cleavage of the N-glycosidic bond connecting the xanthine base to the deoxyribose sugar.[4][9] This action releases the free xanthine base and leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site.
Step 2: AP Site Incision The resulting AP site is a cytotoxic and mutagenic intermediate that must be processed further. It is recognized by an AP endonuclease, most commonly APE1 in humans, which cleaves the phosphodiester backbone 5' to the abasic site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) moiety.[9][10]
Step 3: Gap Filling and Ligation The 3'-OH terminus serves as a primer for DNA Polymerase β (Polβ), which possesses a dual function. It first uses its dRP-lyase activity to remove the 5'-dRP group and then uses its polymerase activity to insert the correct nucleotide (dCMP) opposite the corresponding base on the intact strand.[3][9] Finally, the remaining nick in the DNA backbone is sealed by DNA Ligase, completing the repair process and restoring the integrity of the DNA strand.[11]
Experimental Design: Substrates and Assays
A prerequisite for studying enzyme-substrate interactions is the availability of a well-defined substrate. For DNA repair studies, this involves chemically synthesizing short single- or double-stranded DNA oligonucleotides containing a site-specific dX lesion.
Synthesis and Quality Control of dX-Oligonucleotides
Modern phosphoramidite chemistry enables the routine synthesis of custom oligonucleotides with modified bases on automated solid-phase synthesizers.[13][14] Researchers can typically order these substrates from commercial vendors who specialize in modified oligonucleotides.[15][16]
Causality Behind Experimental Choices: The purity of the dX-containing oligonucleotide is paramount. Contamination with unmodified DNA or failure sequences will lead to an underestimation of enzyme activity and inaccurate kinetic measurements. Therefore, rigorous quality control is a non-negotiable step.
Protocol 1: Quality Control of Synthetic dX-Oligonucleotides
-
Purification: Upon receiving the synthetic oligonucleotide, it is crucial to purify it, typically using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). HPLC is often preferred for its high resolution.
-
Quantification: Accurately determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm. Use the molar extinction coefficient provided by the manufacturer or a calculated value.
-
Mass Verification: The most critical QC step is to verify the mass and integrity of the oligonucleotide. This confirms the successful incorporation of the dX base and the correctness of the overall sequence.
-
Sample Preparation: Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column) to remove salt adducts that can interfere with mass spectrometry.
-
Analysis: Analyze the sample using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]
-
Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight. The observed mass should match the expected mass for the full-length, dX-containing oligonucleotide.
-
In Vitro DNA Glycosylase Activity Assays
Several methods exist to measure the activity of DNA glycosylases on dX-containing substrates. The choice of assay depends on the experimental goal, required throughput, and available equipment.
Protocol 2: Gel-Based DNA Glycosylase Cleavage Assay
This is a classic, highly reliable endpoint assay to measure glycosylase activity.
-
Principle: A 5'-end labeled (either with 32P-radiolabel or a fluorescent tag) single- or double-stranded oligonucleotide containing dX is incubated with the DNA glycosylase. The enzyme removes the xanthine base, creating an AP site. This AP site is labile and can be cleaved by subsequent treatment with alkali (e.g., NaOH) and heat. The resulting shorter, labeled product fragment is separated from the full-length substrate by denaturing PAGE. The percentage of cleaved product is proportional to the enzyme's activity.[19][20]
-
Step-by-Step Methodology:
-
Substrate Preparation: Anneal the labeled, dX-containing oligonucleotide with its complementary strand (if a double-stranded substrate is required) by heating to 95°C for 5 min and slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
10X Reaction Buffer (e.g., 200 mM Tris-HCl, 10 mM EDTA, 10 mM DTT, pH 8.0)
-
Labeled dX-Oligonucleotide Substrate (to a final concentration of ~10-50 nM)
-
Purified DNA Glycosylase (titrate concentration for optimal activity)
-
Nuclease-free water to the final volume.
-
-
Initiation & Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Quenching & AP Site Cleavage: Stop the reaction by adding an equal volume of Gel Loading Buffer containing formamide. To cleave the AP site, add 1 µL of 1 M NaOH, vortex, and heat at 90°C for 30 minutes.
-
Electrophoresis: Analyze the samples on a 15-20% denaturing (7M Urea) polyacrylamide gel.
-
Visualization & Quantification: Visualize the gel using a phosphorimager (for 32P) or a fluorescence scanner. Quantify the band intensities for the substrate and product to calculate the percentage of cleavage.
-
Protocol 3: Real-Time Fluorescence-Based Glycosylase Assay
This method offers a continuous, high-throughput alternative for measuring enzyme kinetics.
-
Principle: This assay often uses a "molecular beacon" approach. A short, hairpin-forming oligonucleotide is designed with the dX lesion in the loop or stem. A fluorophore (e.g., FAM) is attached to one end and a quencher (e.g., DABCYL) to the other. In the hairpin conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. The assay includes both the DNA glycosylase and an AP endonuclease. When the glycosylase removes dX and the AP endonuclease cleaves the resulting AP site, the hairpin is destabilized and unfolds, separating the fluorophore from the quencher and leading to a measurable increase in fluorescence in real-time.[20][21][22]
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96- or 384-well black microplate, prepare the reaction mixture:
-
10X Reaction Buffer (optimized for both enzymes)
-
Fluorescent dX-hairpin substrate (e.g., 100 nM final concentration)
-
AP Endonuclease (in excess, to ensure cleavage is not rate-limiting)
-
Nuclease-free water.
-
-
Initiation & Monitoring: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Set the excitation and emission wavelengths appropriate for the fluorophore.
-
Data Acquisition: Monitor the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes). Initiate the reaction in each well by adding the purified DNA glycosylase.
-
Data Analysis: Plot fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀). By performing the assay with varying substrate concentrations, Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ) can be determined.
-
Data Presentation and Interpretation
Quantitative data is essential for comparing the efficacy of different repair enzymes or the effects of potential inhibitors.
Comparative Enzyme Activity
The efficiency with which different DNA glycosylases excise dX can vary significantly. The literature indicates a clear hierarchy of reactivity.[1][2] This data can be summarized for comparative purposes.
Table 1: Representative Reactivity of DNA Glycosylases on a dX•C Pair
| Enzyme | Organism of Origin | Relative Reactivity | Reference |
|---|---|---|---|
| AlkA | E. coli | ++++ | [1][2] |
| Mpg (AAG) | Human | +++ | [1][12] |
| Nth | E. coli | ++ | [1][2] |
| Fpg (MutM) | E. coli | + | [1][2] |
(Based on data from Wuenschell et al., 2003. Reactivity is a qualitative representation for illustrative purposes.)
Enzyme Kinetics
The real-time fluorescence assay (Protocol 3) is ideally suited for determining steady-state kinetic parameters, providing deep insight into the enzyme's efficiency.
Table 2: Example Steady-State Kinetic Parameters for a DNA Glycosylase with a dX Substrate
| Parameter | Description | Example Value |
|---|---|---|
| Kₘ | Michaelis Constant: Substrate concentration at half-maximal velocity. Reflects substrate binding affinity (lower Kₘ ≈ higher affinity). | 50 nM |
| k꜀ₐₜ | Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second. Reflects catalytic rate. | 0.1 s⁻¹ |
| k꜀ₐₜ/Kₘ | Catalytic Efficiency: Second-order rate constant that measures how efficiently an enzyme converts a substrate to product. | 2.0 x 10⁶ M⁻¹s⁻¹ |
(These are hypothetical values for illustrative purposes.)
Conclusion and Future Perspectives
This compound is a biologically persistent and mutagenic DNA lesion whose repair is critical for maintaining genomic stability, particularly in environments of high nitrosative stress. The protocols detailed in this guide provide a robust framework for researchers to dissect the biochemical mechanisms of dX repair by the BER pathway. By using high-quality substrates and employing a combination of classic and modern assay techniques, scientists can accurately measure the activity and kinetics of specific DNA glycosylases.
This line of research has profound implications. In basic science, it deepens our understanding of how cells contend with specific types of DNA damage. For drug development, these assays provide a platform for high-throughput screening of small molecule inhibitors of DNA repair enzymes—a promising strategy in oncology to sensitize cancer cells to DNA-damaging agents. Future work may focus on translating these in vitro findings into cellular contexts to explore how chromatin structure and the interplay with other repair pathways influence the fate of dX lesions in vivo.
References
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Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616. [Link]
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Dedon, P. C. (1995). SYNTHESIS AND CHARACTERIZATION OF OLIGONUCLEOTIDES CONTAINING DEOXYXANTHOSINE: A PROBE FOR THE MUTAGENIC AND GENOTOXIC ACTIVITY. DSpace@MIT. [Link]
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Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(12), 3608-3616. [Link]
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Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., & Goodman, M. F. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. Nucleic acids research, 14(20), 8135–8153. [Link]
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Turesky, R. J. (2009). Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry. Nature protocols, 4(10), 1540–1553. [Link]
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LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
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Stivers, J. T., & Turesky, R. J. (2003). Stability of this compound in DNA. Chemical research in toxicology, 16(8), 920–925. [Link]
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Stivers, J. T. (2003). Stability of this compound in DNA. Chemical research in toxicology, 16(8), 920–925. [Link]
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Turesky, R. J. (2009). Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry. ResearchGate. [Link]
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Wikipedia. (n.d.). Base excision repair. [Link]
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Suzuki, N., Koike, Y., & Suzuki, M. (2004). Translesion synthesis past this compound, a nitric oxide-derived DNA adduct, by mammalian DNA polymerases. Nucleic acids research, 32(21), 6344–6351. [Link]
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DNA Repair Mechanisms Base Excision Repair - Animation. (2020, January 9). YouTube. [Link]
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Base Excision Repair | DNA Repair Mechanism. (2017, October 6). YouTube. [Link]
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Delaney, J. C., & Smeester, L. (2012). Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies. ACS chemical biology, 7(6), 983–993. [Link]
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Guo, S. (2018). Mass Spectrometric Investigation on the Formation and Repair of DNA Modifications. eScholarship, University of California. [Link]
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Samson, L. D., & Nagel, Z. D. (2014). Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations. Chemical reviews, 114(1), 224–257. [Link]
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Kao, J. Y., & Wang, Y. (2012). Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis. Journal of visualized experiments : JoVE, (69), e4347. [Link]
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Stivers, J. T. (2010). Fluorescent Probes of DNA Repair. Current protocols in chemical biology, 2(1), 1–19. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Smerdon, M. J., & Lieberman, M. W. (2005). Uracil DNA Glycosylase Activity on Nucleosomal DNA Depends on Rotational Orientation of Targets. The Journal of biological chemistry, 280(4), 2622–2629. [Link]
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Wang, Y., & Li, F. (2015). A label free fluorescent assay for uracil-DNA glycosylase activity based on the signal amplification of exonuclease I. RSC Advances, 5(111), 91283–91286. [Link]
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ResearchGate. (2021). A Rapid Fluorescent in vitro Assay Suitable for Studying the Kinetics of O6-Alkylguanine Lesion Progression to DNA Inter-Strand Cross-Links and the Kinetics of the Primary Lesion's Repair. [Link]
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Turesky, R. J. (2000). Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation. Journal of mass spectrometry : JMS, 35(6), 773–786. [Link]
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Zhang, Y. (2023). Biochemical Analysis of DNA Glycosylase in Dragonfish (Scleropages Formosus, Sfo) TDG. Clemson University TigerPrints. [Link]
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Varshney, U., & Kumar, P. (2021). Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. Biochimica et biophysica acta. General subjects, 1865(2), 129786. [Link]
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Al-Sabi, A., & Schramm, V. L. (2015). Improved Nucleoside (2′-Deoxy)Ribosyltransferases Maximize Enzyme Promiscuity while Maintaining Catalytic Efficiency. ACS chemical biology, 10(7), 1666–1675. [Link]
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Li, J., Hu, Z., Liu, D., & Wang, P. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. RSC Advances, 13(23), 15820–15827. [Link]
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Tan, W., & Fang, X. (2009). Fluorescent DNA-based enzyme sensors. Methods in molecular biology (Clifton, N.J.), 544, 259–283. [Link]
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Probing the Precision of DNA Replication: A Guide to Utilizing 2'-Deoxyxanthosine in DNA Polymerase Fidelity Studies
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of DNA replication and repair, understanding the fidelity of DNA polymerases is paramount. These enzymes are the master builders of our genome, and their accuracy is a critical determinant of genetic stability. Errors in DNA replication can lead to mutations that underpin numerous diseases, including cancer. Consequently, robust methods to probe the fidelity of DNA polymerases are essential for basic research and the development of novel therapeutics.
This guide provides a comprehensive overview of the application of 2'-Deoxyxanthosine (dX), a powerful nucleoside analog, in the intricate study of DNA polymerase fidelity. We will delve into the rationale behind its use, provide detailed protocols for key experimental assays, and offer insights into the interpretation of the resulting data. This document is designed to be a practical resource, blending established methodologies with the underlying scientific principles to empower your research.
The Gatekeepers of the Genome: An Introduction to DNA Polymerase Fidelity
DNA polymerases catalyze the synthesis of DNA from deoxyribonucleoside triphosphates (dNTPs) using a DNA template. The remarkable accuracy of this process, known as DNA polymerase fidelity, is crucial for maintaining the integrity of the genetic code. Fidelity is not a single event but a multi-step process involving:
-
Nucleotide Selection: The initial discrimination between correct and incorrect incoming dNTPs based on geometric complementarity and hydrogen bonding patterns within the polymerase active site.
-
Proofreading: The removal of a misincorporated nucleotide by the polymerase's intrinsic 3'→5' exonuclease activity before proceeding with further synthesis.
The overall fidelity of a DNA polymerase is a product of both these steps and can be astonishingly high, with error rates as low as one mistake per 10^8 to 10^10 nucleotides incorporated. However, various factors, including DNA damage, can challenge this precision.
This compound: A Molecular Mimic to Challenge Polymerase Accuracy
This compound (dX) is a purine nucleoside analog that serves as an excellent tool for investigating DNA polymerase fidelity.[1] It is structurally similar to the natural nucleoside 2'-deoxyguanosine (dG) but with a key modification: the exocyclic amino group at the C2 position of guanine is replaced by a carbonyl group.[2] This seemingly subtle change has profound implications for its base-pairing properties.
Xanthine, the base in dX, is a major product of the deamination of guanine in DNA, a form of DNA damage induced by nitric oxide and other nitrosative agents.[3][4][5] This makes dX a biologically relevant lesion mimic, allowing researchers to study how polymerases handle this specific type of DNA damage.[1] The presence of dX in a DNA template can lead to mispairing during replication, often resulting in the incorporation of thymine (T) instead of cytosine (C), leading to G-to-A transition mutations.[1][6] By studying the efficiency and accuracy with which DNA polymerases bypass a dX lesion, we can gain valuable insights into their fidelity and mutagenic potential.
Application Notes and Protocols
This section provides detailed protocols for two fundamental assays used to assess DNA polymerase fidelity using this compound: the Primer Extension Assay and Steady-State Kinetic Analysis.
Application Note 1: Assessing Miscoding Potential with the Primer Extension Assay
The primer extension assay is a qualitative or semi-quantitative method to determine which nucleotide a DNA polymerase preferentially incorporates opposite a specific template base, in this case, this compound.[7][8][9][10] The assay involves a radiolabeled primer annealed to a synthetic DNA template containing a site-specific dX lesion. The polymerase extends the primer in the presence of one or more dNTPs, and the reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
Experimental Workflow: Primer Extension Assay
Caption: Workflow for the primer extension assay to assess nucleotide incorporation opposite a dX lesion.
Protocol: Primer Extension Assay
-
Oligonucleotide Design and Preparation:
-
Synthesize a DNA template oligonucleotide (typically 30-50 nucleotides long) containing a single, site-specific this compound residue.
-
Synthesize a DNA primer (typically 15-20 nucleotides long) complementary to the 3' end of the template, with its 5' end positioned a few bases before the dX lesion.
-
Radiolabel the 5' end of the primer using [γ-³²P]ATP and T4 polynucleotide kinase.[7][11] Purify the labeled primer to remove unincorporated nucleotides.
-
-
Primer-Template Annealing:
-
Combine the labeled primer and the dX-containing template in a molar ratio of approximately 1:1.5 in an annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare reaction mixtures in a suitable buffer for the DNA polymerase being studied (e.g., for Klenow fragment: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[12]
-
To separate tubes, add the annealed primer-template complex, the DNA polymerase, and either a single dNTP (dATP, dGTP, dCTP, or dTTP) or a mixture of all four dNTPs.
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Product Analysis:
-
Stop the reactions by adding an equal volume of a formamide-containing loading buffer with a tracking dye.
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Separate the reaction products on a high-resolution denaturing polyacrylamide gel (e.g., 15-20%).
-
Visualize the radiolabeled DNA fragments by autoradiography.
-
Interpretation of Results:
The position of the bands on the autoradiogram reveals the extent of primer extension. A band corresponding to the primer extended by one nucleotide indicates incorporation opposite the dX lesion. The relative intensity of the bands in the single dNTP reactions indicates the preference of the polymerase for incorporating that specific nucleotide opposite dX. For example, a more intense band in the lane with dTTP compared to the lane with dCTP suggests a higher propensity for misincorporation of T.[6]
Application Note 2: Quantifying Polymerase Fidelity with Steady-State Kinetics
While the primer extension assay provides valuable qualitative data, steady-state kinetic analysis offers a quantitative measure of a DNA polymerase's fidelity. This method determines the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the incorporation of both the correct (dCTP) and incorrect (e.g., dTTP) nucleotides opposite the dX lesion.[13] The fidelity of the polymerase is then expressed as the ratio of the incorporation efficiency (Vmax/Km) for the correct nucleotide to that of the incorrect nucleotide.
Kinetic Mechanism of Nucleotide Incorporation
Caption: Simplified kinetic scheme for single nucleotide incorporation by a DNA polymerase.
Protocol: Steady-State Kinetic Analysis
-
Reaction Setup:
-
Prepare a primer-template duplex with a dX lesion as described for the primer extension assay. The primer should be 5'-radiolabeled.
-
Set up a series of reactions, each containing a fixed concentration of the primer-template complex and the DNA polymerase.
-
Vary the concentration of the dNTP of interest (e.g., dCTP or dTTP) over a wide range (e.g., from 0.1 to 10 times the expected Km).
-
-
Time Course Experiment:
-
For each dNTP concentration, perform a time course experiment by taking aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes) and quenching the reaction.
-
Analyze the amount of extended primer at each time point by denaturing PAGE and quantify the band intensities using a phosphorimager.
-
-
Data Analysis:
-
Plot the percentage of extended primer against time for each dNTP concentration.
-
Determine the initial velocity (Vo) of the reaction from the linear phase of each time course.
-
Plot the initial velocities against the corresponding dNTP concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each nucleotide.
-
Data Presentation: Kinetic Parameters for Nucleotide Incorporation Opposite dX
| DNA Polymerase | Incoming dNTP | Km (μM) | Vmax (relative) | Incorporation Efficiency (Vmax/Km) | Fidelity (f_inc) |
| Polymerase X | dCTP (correct) | 5.0 | 1.0 | 0.20 | 1 |
| dTTP (incorrect) | 150 | 0.5 | 0.0033 | 60.6 | |
| Polymerase Y | dCTP (correct) | 10.0 | 1.0 | 0.10 | 1 |
| dTTP (incorrect) | 500 | 0.2 | 0.0004 | 250 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Calculation of Fidelity:
The fidelity of nucleotide incorporation is calculated as follows:
Fidelity (f_inc) = (Vmax/Km)_correct / (Vmax/Km)_incorrect
A higher fidelity value indicates a greater ability of the polymerase to discriminate against the incorrect nucleotide.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. In the primer extension assay, the inclusion of a control template with a canonical G instead of dX will confirm the expected incorporation of C. For kinetic studies, the quality of the Michaelis-Menten plots and the consistency of the determined kinetic parameters across replicate experiments provide confidence in the data.
Conclusion: this compound as an Indispensable Tool
This compound has proven to be an invaluable tool for dissecting the mechanisms of DNA polymerase fidelity. Its use as a site-specific lesion mimic allows for precise and reproducible studies of how polymerases interact with and bypass damaged DNA. The application of primer extension assays and steady-state kinetic analysis provides both qualitative and quantitative insights into the miscoding potential of this lesion and the fidelity of the enzymes that encounter it. For researchers in the fields of DNA replication, repair, and mutagenesis, as well as for those involved in the development of antiviral and anticancer therapies, a thorough understanding of these techniques is essential for advancing our knowledge and developing effective new treatments.
References
- Suo, Z., & Johnson, K. A. (1998). Pre-steady-state kinetic studies of the fidelity of human DNA polymerase mu. Biochemistry, 37(41), 14778-14785.
- Eritja, R., Horowitz, D. M., Walker, P. A., Cload, S. T., & Benner, S. A. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. Nucleic Acids Research, 14(20), 8135–8153.
- Sweet, L. E., & Beese, L. S. (2009). Interaction of human DNA polymerase α and DNA polymerase I from Bacillus stearothermophilus with hypoxanthine and 8-oxoguanine nucleotides. Journal of Biological Chemistry, 284(38), 25686–25696.
- Jia, C., & Li, J. (2023). Kinetic Study of the Fidelity of DNA Replication with Higher-Order Terminal Effects. In Methods in Molecular Biology (Vol. 2593, pp. 249–272). Humana, New York, NY.
- Patel, S. S., Wong, I., & Johnson, K. A. (1991). Pre-steady-state kinetic analysis of processive DNA replication including complete characterization of an exonuclease-deficient mutant. Biochemistry, 30(2), 511–525.
- Jurczyk, S., & Leconte, A. M. (1996). Differential discrimination of DNA polymerase for variants of the non-standard nucleobase pair between xanthosine and 2,4-diaminopyrimidine, two components of an expanded genetic alphabet. Nucleic Acids Research, 24(7), 1308–1313.
- Zhang, Y., Wu, X., & Wang, Z. (2001). Pre-steady-state kinetic studies of the fidelity and mechanism of polymerization catalyzed by truncated human DNA polymerase lambda. Biochemistry, 40(51), 15792–15801.
- Washington, M. T., Johnson, R. E., Prakash, L., & Prakash, S. (2003). Pre-steady-state kinetic studies of the fidelity of Sulfolobus solfataricus P2 DNA polymerase IV. Biochemistry, 42(31), 9239–9246.
- Voigt, B., & Famulok, M. (1996). Differential Discrimination of DNA Polymerases for Variants of the Non-Standard Nucleobase Pair Between Xanthosine and 2,4-Diaminopyrimidine, Two Components of an Expanded Genetic Alphabet. Nucleic Acids Research, 24(7), 1308-1313.
- Suzuki, T., Yamaoka, R., Nishi, M., Ide, H., & Makino, K. (1998). Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis. Biochemistry, 37(10), 3445–3453.
- Sweet, L. E., & Beese, L. S. (2009). Interaction of human DNA polymerase alpha and DNA polymerase I from Bacillus stearothermophilus with hypoxanthine and 8-oxoguanine nucleotides. The Journal of biological chemistry, 284(38), 25686–25696.
- Liu, C. S., & Kow, Y. W. (2010). Oxanine DNA Glycosylase Activities in Mammalian Systems. DNA repair, 9(6), 688–696.
- The primer extension assay. (2013). Cold Spring Harbor protocols, 2013(2), pdb.prot071902.
- Kellner, S., & Helm, M. (2014). Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA. Nucleic acids research, 42(10), 6664–6673.
- Eritja, R., Horowitz, D. M., Walker, P. A., Cload, S. T., & Benner, S. A. (1986). Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine. Nucleic Acids Research, 14(20), 8135-8153.
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- Yasui, M., Kakefuda, R., & Matsui, S. (2004). Translesion Synthesis Past this compound, a Nitric Oxide-Derived DNA Adduct, by Mammalian DNA Polymerases. Journal of Biological Chemistry, 279(48), 50165-50173.
- Biology LibreTexts. (2024). 7.25G: Primer Extension Analysis.
- Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(12), 3608-3616.
- Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616.
- Pathak, A., & Hu, G. (2011). Primer Extension Reactions for the PCR- based α- complementation Assay. Journal of visualized experiments : JoVE, (54), 3020.
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Preparation of 2'-Deoxyxanthosine 5'-triphosphate: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2'-Deoxyxanthosine 5'-triphosphate (dXTP) in Modern Biological Research
This compound 5'-triphosphate (dXTP) is a modified purine nucleotide that plays a crucial role in various areas of molecular biology, diagnostics, and the development of therapeutic agents. As an analogue of the canonical deoxynucleoside triphosphates (dNTPs), dXTP serves as a valuable tool for investigating the mechanisms of DNA damage and repair, expanding the genetic alphabet, and developing novel enzymatic inhibitors.[1][2] The incorporation of dXTP into DNA by polymerases allows for the site-specific introduction of a modified base, enabling detailed studies of DNA-protein interactions and the consequences of nucleobase modifications.[3] This application note provides a comprehensive guide to the preparation, purification, and characterization of dXTP, offering both chemical and enzymatic synthesis strategies to empower researchers in their scientific endeavors.
Strategic Approaches to dXTP Synthesis: A Comparative Overview
The synthesis of dXTP can be broadly categorized into two primary methodologies: chemical synthesis and enzymatic synthesis. The choice between these approaches depends on the desired scale, purity requirements, and the available laboratory infrastructure.
Chemical Synthesis: This approach offers the advantage of scalability and control over the reaction chemistry. A widely adopted and efficient method is the "one-pot, three-step" synthesis, which circumvents the need for laborious protection and deprotection steps.[4][5][6] This strategy involves the sequential phosphorylation of the parent deoxynucleoside, this compound, to its triphosphate form within a single reaction vessel.
Enzymatic Synthesis: Leveraging the specificity of biological catalysts, enzymatic synthesis provides a milder and often more regioselective route to dXTP.[7][8] This method typically employs one or more kinases to phosphorylate this compound in a stepwise manner, starting from the deoxynucleoside to the monophosphate, then to the diphosphate, and finally to the triphosphate. While offering high purity, this method may be more challenging to scale up and is dependent on the availability and substrate specificity of the required enzymes.
Figure 1: Overall workflow for the synthesis, purification, and analysis of dXTP.
Part 1: Chemical Synthesis of dXTP via the One-Pot, Three-Step Method
This protocol is adapted from established methods for the synthesis of various deoxynucleoside triphosphates and is presented as a representative procedure for the preparation of dXTP from this compound.[4][5]
Principle:
The "one-pot, three-step" synthesis, a modification of the Ludwig-Eckstein method, is a robust and efficient approach for phosphorylating unprotected deoxynucleosides. The process involves three sequential reactions in a single flask:
-
Monophosphorylation: this compound is reacted with a phosphorylating agent, typically phosphorus oxychloride (POCl₃), in a phosphate-based solvent to form the 5'-monophosphate.
-
Conversion to a Reactive Intermediate: The monophosphate is then activated by reacting with a pyrophosphate salt to form a cyclic intermediate.
-
Hydrolysis: The cyclic intermediate is hydrolyzed to yield the final this compound 5'-triphosphate.
Experimental Protocol:
Materials:
-
This compound
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Trimethyl phosphate (TMP)
-
Phosphorus oxychloride (POCl₃)
-
Tributylamine
-
Tributylammonium pyrophosphate
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Methanol
-
Anhydrous acetonitrile
-
Anhydrous dichloromethane
-
Deionized water
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative anion-exchange or reverse-phase column
-
Lyophilizer
Step-by-Step Procedure:
-
Preparation of the Starting Material:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and proton sponge (2.5 equivalents) in anhydrous trimethyl phosphate.
-
Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
-
Monophosphorylation:
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution.
-
Continue stirring at 0 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Pyrophosphate Addition:
-
In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) and tributylamine (5 equivalents) in anhydrous acetonitrile.
-
Add this pyrophosphate solution to the reaction mixture from step 2.
-
Allow the reaction to proceed at room temperature for 3-5 hours.
-
-
Hydrolysis and Quenching:
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Stir the mixture for 30 minutes at room temperature.
-
-
Work-up and Isolation of Crude dXTP:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a minimal amount of deionized water.
-
The resulting aqueous solution contains the crude dXTP and can be directly purified by HPLC.
-
| Parameter | Recommended Value | Rationale |
| Starting Material | This compound | The deoxynucleoside precursor for dXTP synthesis. |
| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | A common and effective reagent for the initial phosphorylation. |
| Solvent | Trimethyl phosphate | Acts as both a solvent and a mild phosphorylating agent. |
| Base | Proton sponge | A non-nucleophilic base to neutralize the HCl generated during phosphorylation. |
| Pyrophosphate Source | Tributylammonium pyrophosphate | Provides the pyrophosphate moiety for the triphosphate formation. |
| Reaction Temperature | 0 °C to Room Temperature | Controlled temperature to manage the reactivity of the phosphorylating agent. |
| Quenching Solution | 1 M TEAB buffer (pH 7.5) | Neutralizes the reaction and stabilizes the triphosphate product. |
Part 2: Enzymatic Synthesis of dXTP
Enzymatic synthesis offers a highly specific alternative for producing dXTP, minimizing the formation of byproducts. This process typically involves a cascade of phosphorylation events catalyzed by specific kinases.
Principle:
The enzymatic synthesis of dXTP from this compound involves three sequential phosphorylation steps, each catalyzed by a specific kinase:
-
Deoxyribonucleoside Kinase (dNK): Catalyzes the transfer of a phosphate group from a donor (usually ATP) to the 5'-hydroxyl group of this compound to form this compound 5'-monophosphate (dXMP).
-
Nucleoside Monophosphate Kinase (NMPK): Phosphorylates dXMP to this compound 5'-diphosphate (dXDP) using another ATP molecule.
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation of dXDP to dXTP.[9]
An ATP regeneration system is often included to maintain a high concentration of the phosphate donor and drive the reactions to completion.
Representative Protocol:
Materials:
-
This compound
-
Deoxyribonucleoside kinase (a broad-spectrum dNK should be tested for activity with this compound)
-
Nucleoside monophosphate kinase (e.g., UMP/CMP kinase)
-
Nucleoside diphosphate kinase
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (for ATP regeneration)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
This compound
-
ATP (in slight molar excess)
-
PEP (for ATP regeneration)
-
The three kinases (dNK, NMPK, NDPK) and pyruvate kinase.
-
Reaction buffer with an optimal pH and Mg²⁺ concentration for the enzymes.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the kinases (typically 37 °C) for several hours to overnight.
-
-
Monitoring and Termination:
-
Monitor the progress of the reaction by analytical HPLC.
-
Terminate the reaction by heat inactivation of the enzymes (e.g., 95 °C for 5 minutes) or by adding a quenching solution like perchloric acid.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the denatured enzymes.
-
The supernatant containing the crude dXTP can be purified by HPLC.
-
Part 3: Purification and Quality Control of dXTP
Regardless of the synthesis method, purification of the crude dXTP is essential to remove unreacted starting materials, byproducts, and salts. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1] Subsequent analytical characterization is crucial to confirm the identity, purity, and concentration of the final product.
Figure 2: Workflow for the purification and quality control of dXTP.
HPLC Purification Protocol:
Instrumentation and Columns:
-
A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector is required.
-
Anion-exchange chromatography is a common choice for separating nucleotides based on their negative charge. A strong anion-exchange (SAX) column is typically used.
-
Reverse-phase ion-pairing chromatography is another effective method. A C18 column is used with an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase to retain the negatively charged dXTP.
General HPLC Conditions:
-
Mobile Phase A: A low concentration of a buffer (e.g., TEAB or ammonium acetate).
-
Mobile Phase B: A high concentration of the same buffer, or the buffer containing an organic modifier like acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is typically used to elute the mono-, di-, and triphosphate species sequentially.
-
Detection: UV absorbance is monitored at the λmax of this compound.
Post-Purification Processing:
-
Pooling and Lyophilization: Fractions containing the pure dXTP are pooled.
-
Salt Conversion (Optional): The TEAB salt of dXTP is often converted to a more stable sodium salt by passing the pooled fractions through a cation-exchange resin in the Na⁺ form.
-
Final Lyophilization: The final solution is lyophilized to obtain the pure dXTP as a white solid.
Analytical Characterization:
-
Purity Assessment (Analytical HPLC): The purity of the final product should be assessed by analytical HPLC, ideally showing a single major peak.
-
Identity Confirmation (Mass Spectrometry): The molecular weight of dXTP should be confirmed by mass spectrometry. The expected monoisotopic mass for C₁₀H₁₅N₄O₁₄P₃ is approximately 507.98 g/mol .[4]
-
Structural Verification (NMR Spectroscopy): ¹H and ³¹P NMR spectroscopy can be used to confirm the structure of dXTP.[2] The ³¹P NMR spectrum should show three distinct signals corresponding to the α, β, and γ phosphates.
Applications of dXTP in Research and Drug Development
The availability of high-purity dXTP opens up a wide range of applications:
-
Studies of DNA Damage and Repair: dXTP can be used as a substrate for DNA polymerases to incorporate deoxyxanthosine into DNA, creating a model for studying the recognition and repair of this specific type of DNA damage.[1][7]
-
Expansion of the Genetic Alphabet: dXTP is a key component in the development of synthetic genetic systems with an expanded alphabet, where it can form a non-natural base pair with a complementary modified base.[2]
-
Site-Directed Mutagenesis: The incorporation of dXTP can be used in site-directed mutagenesis protocols to introduce specific mutations.[10][11]
-
Development of Enzyme Inhibitors: As a modified nucleotide, dXTP can be used to study the substrate specificity of various enzymes involved in nucleotide metabolism and DNA replication, and to develop specific inhibitors.[12]
Conclusion
The successful preparation of high-purity this compound 5'-triphosphate is a critical enabling step for a multitude of advanced research applications. This guide provides a detailed framework for the chemical and enzymatic synthesis of dXTP, along with robust protocols for its purification and characterization. By following these guidelines, researchers and drug development professionals can confidently produce and validate this important modified nucleotide for their specific needs, thereby advancing our understanding of fundamental biological processes and facilitating the development of novel therapeutic strategies.
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Caton-Williams, J., Smith, M., Carrasco, N., & Huang, Z. (2011). Convenient Synthesis of 2'-Deoxynucleoside 5'-Triphosphates without Nucleoside Protection and DNA Polymerase Recognition. Georgia State University. [Link]
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Kore, A. R., Shanmugasundaram, M., Senthilvelan, A., & Srinivasan, B. (2012). Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates. PubMed, 31(5), 423-431. [Link]
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Hocek, M., & Fojta, M. (2008). Synthesis of Base-Modified 2'-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. ResearchGate. [Link]
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Kore, A. R., Shanmugasundaram, M., Senthilvelan, A., & Srinivasan, B. (2012). An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 31(5), 423-431. [Link]
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Colson, C., & Houssier, C. (1974). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 249(10), 3308-3313. [Link]
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Lönn, S., & Lönn, U. (2020). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Molecules, 25(15), 3494. [Link]
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Romesberg, F. E. (2015). The expanded genetic alphabet. PubMed Central, 54(40), 10437-10444. [Link]
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Caton-Williams, J., Smith, M., Carrasco, N., & Huang, Z. (2011). Protection-free one-pot synthesis of 2'-deoxynucleoside 5'-triphosphates and DNA polymerization. Organic Letters, 13(16), 4156-4159. [Link]
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Wang, L., Yu, H., & Liu, Y. (2020). Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. PubMed, 11(5), 681. [Link]
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Anasazi Instruments. 31P NMR OF ADENOSINE PHOSPHATES. [Link]
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Jackson, A. L., & Loeb, L. A. (2001). The Oxidized Deoxynucleoside Triphosphate Pool Is a Significant Contributor to Genetic Instability in Mismatch Repair-Deficient Cells. PubMed Central, 98(16), 9277-9282. [Link]
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Krayevsky, A. A., & Kukhanova, M. K. (1990). DNA polymerase dNTP binding pocket probed by site-directed mutagenesis. ResearchGate. [Link]
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Lundbæk, T., & Andersen, R. J. (2022). Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures. PubMed Central, 144(15), 5347-5355. [Link]
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ResearchGate. 31P-and 1H-NMR spectra of dATP before and after ARTP-treatment 2 min. [Link]
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Sielc. HPLC Method for Analysis of Dextromethorphan Bromide on Primesep B2 column. [Link]
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- 5. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. medchemexpress.com [medchemexpress.com]
Navigating the Maze: A Protocol for the Enzymatic Digestion of DNA Containing 2'-Deoxyxanthosine
Abstract
The presence of modified nucleobases such as 2'-Deoxyxanthosine (dX) in DNA presents unique challenges for standard molecular biology workflows. As a product of guanine deamination, dX can arise from various cellular stresses and has implications in mutagenesis.[1][2] Understanding its impact on DNA-modifying enzymes is crucial for researchers in drug development, diagnostics, and fundamental research. This application note provides a comprehensive guide to the enzymatic digestion of dX-containing DNA, offering detailed protocols for specific cleavage using base excision repair enzymes and discussing the critical considerations for the use of common restriction endonucleases.
Introduction: The Enigma of this compound
This compound is a non-canonical nucleoside that results from the deamination of 2'-deoxyguanosine.[1][2] While once considered a transient and unstable lesion, recent studies have shown that dX is relatively stable in double-stranded DNA, with a half-life of approximately 2.4 years under physiological conditions.[1] This stability implies that dX can persist in the genome, potentially leading to mutations if not properly repaired.
The structural similarity of xanthine to guanine, differing by the substitution of an amino group at the C2 position with a carbonyl group, has profound implications for its interaction with DNA-processing enzymes. Many enzymes that recognize and bind to guanine may be affected by this modification. This guide focuses on two key enzymatic manipulations of dX-containing DNA:
-
Specific Cleavage: Utilizing enzymes from the base excision repair (BER) pathway to intentionally cleave the DNA backbone at or near the dX lesion.
-
Restriction Digestion: Assessing the feasibility and potential challenges of using common restriction endonucleases to cut dX-modified DNA at their canonical recognition sites.
This document provides researchers with the necessary protocols and theoretical background to confidently handle and analyze DNA containing this significant modification.
Strategic Cleavage of dX-Containing DNA: The BER Pathway to the Rescue
The cellular machinery for DNA repair provides a powerful toolkit for the specific recognition and cleavage of modified bases. Several enzymes involved in the BER pathway have been identified to act on xanthine in a DNA context. We present protocols for three such enzymes: Endonuclease V, Formamidopyrimidine-DNA Glycosylase (Fpg), and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1).
Endonuclease V: A Precise Nicking Endonuclease
Endonuclease V is a highly conserved DNA repair enzyme that recognizes a variety of DNA lesions, including deaminated purines like xanthine.[3][4] It functions by cleaving the second phosphodiester bond 3' to the lesion, creating a nick with a 3'-hydroxyl and a 5'-phosphate. This activity allows for targeted linearization or fragmentation of dX-containing DNA.
Caption: Workflow for Endonuclease V digestion of dX-DNA.
This protocol is optimized for the use of Endonuclease V from New England Biolabs (NEB).
Materials:
-
dX-containing DNA
-
Endonuclease V (NEB, Cat. No. M0305)
-
10X NEBuffer™ 4 (NEB, Cat. No. B7004)
-
Nuclease-free water
Reaction Setup:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X NEBuffer™ 4 | 5 µL | 1X |
| dX-containing DNA | 1 µg | 20 ng/µL |
| Endonuclease V (10,000 U/mL) | 1 µL | 200 U/mL |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mix in a sterile microcentrifuge tube on ice, adding the enzyme last.
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 1 to 4 hours. The optimal incubation time may vary depending on the DNA substrate and the number of dX sites.
-
(Optional) Heat inactivate the enzyme by incubating at 65°C for 20 minutes.
-
Analyze the digestion products by agarose gel electrophoresis or proceed to downstream applications.
Note on Buffer Selection: NEB Endonuclease V exhibits 100% activity in NEBuffer™ 3 and NEBuffer™ 4.[1][5] The composition of 1X NEBuffer™ 4 is 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, and 1 mM DTT (pH 7.9 @ 25°C).[6]
Fpg: A Bifunctional Glycosylase/Lyase
Formamidopyrimidine-DNA Glycosylase (Fpg), also known as 8-oxoguanine DNA glycosylase, is a DNA repair enzyme that recognizes and excises a variety of oxidized purines. Its substrate specificity includes 8-oxoguanine, a common oxidative DNA lesion, and it has been shown to have activity on other modified purines as well. Fpg possesses both N-glycosylase and AP-lyase activities, meaning it first cleaves the bond between the damaged base and the sugar, and then incises the DNA backbone at the resulting abasic site.
This protocol is based on the use of Fpg from New England Biolabs (NEB).
Materials:
-
dX-containing DNA
-
Fpg (NEB, Cat. No. M0240)
-
10X NEBuffer™ 1 (NEB)
-
Nuclease-free water
Reaction Setup:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X NEBuffer™ 1 | 5 µL | 1X |
| dX-containing DNA | 1 µg | 20 ng/µL |
| Fpg (8,000 U/mL) | 1 µL | 160 U/mL |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mix in a sterile microcentrifuge tube on ice, adding the enzyme last.
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 1 hour.
-
(Optional) Heat inactivate the enzyme by incubating at 60°C for 10 minutes.
-
Analyze the digestion products by agarose gel electrophoresis.
Note on Buffer Composition: The 1X NEBuffer™ 1 consists of 10 mM Bis-Tris-Propane-HCl, 10 mM MgCl₂, and 1 mM DTT (pH 7.0 @ 25°C).
SMUG1: A Versatile Uracil/Xanthine DNA Glycosylase
Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) is another key player in the BER pathway. While its primary role is the removal of uracil from DNA, it also exhibits significant activity as a xanthine DNA glycosylase.[7] As a monofunctional glycosylase, SMUG1 only cleaves the N-glycosidic bond, leaving an abasic (AP) site. To achieve DNA strand cleavage, a subsequent treatment with an AP endonuclease (e.g., Endonuclease IV or Endonuclease VIII) or chemical treatment (e.g., NaOH) is required.
Caption: Two-step workflow for SMUG1 and AP endonuclease digestion.
Materials:
-
dX-containing DNA
-
SMUG1 (e.g., from NEB, Cat. No. M0336)
-
AP Endonuclease (e.g., Endonuclease IV, NEB, Cat. No. M0304)
-
10X SMUG1 Reaction Buffer (see below for composition)
-
10X NEBuffer™ 3 (for Endonuclease IV)
-
Nuclease-free water
10X SMUG1 Reaction Buffer Composition (200 mM HEPES, pH 7.9, 500 mM NaCl, 10 mM MgCl₂, 10 mM DTT)
Procedure:
-
SMUG1 Reaction: a. Assemble the following reaction on ice:
- Nuclease-free water (to 20 µL)
- 10X SMUG1 Reaction Buffer (2 µL)
- dX-containing DNA (500 ng)
- SMUG1 (1-5 units) b. Incubate at 37°C for 30-60 minutes.
-
AP Endonuclease Reaction: a. To the completed SMUG1 reaction, add:
- 10X NEBuffer™ 3 (3 µL, to adjust buffer conditions)
- Endonuclease IV (10 units)
- Nuclease-free water (to a final volume of 30 µL) b. Incubate at 37°C for an additional 30 minutes.
-
Stop the reaction by adding a gel loading dye and analyze by agarose gel electrophoresis.
The Uncharted Territory: Restriction Endonuclease Digestion of dX-Containing DNA
A critical question for researchers is whether common restriction enzymes can efficiently cleave DNA when their recognition sequence contains a dX modification. Direct experimental data on the effect of dX on a wide range of restriction enzymes is currently limited. However, we can draw some inferences from studies on other modified purines, such as hypoxanthine (the deamination product of adenine), which is structurally similar to xanthine.
A study investigating the effect of hypoxanthine on BglII, EcoRI, and BamHI revealed varied results: BglII and EcoRI showed enhanced cleavage activity on hypoxanthine-containing DNA, while BamHI activity was reduced.[8] This suggests that the effect of a modified purine is highly dependent on the specific restriction enzyme and its mechanism of DNA recognition and binding.
General Considerations for Restriction Digestion of dX-DNA:
-
Enzyme Specificity: The impact of dX is likely to be enzyme-specific. Enzymes that make extensive contacts with the purine's C2 position may be inhibited, while others may be unaffected or even enhanced.
-
Position of dX: If the dX modification is within the core recognition sequence, it is more likely to affect cleavage than if it is in a flanking region.
-
Empirical Testing is Essential: Due to the lack of comprehensive data, it is strongly recommended that researchers empirically test the activity of their chosen restriction enzyme on the dX-containing substrate. A pilot digestion with a small amount of substrate and varying enzyme concentrations is advisable.
Proposed Pilot Experiment for Testing Restriction Enzyme Activity:
-
Set up parallel digestions of both the dX-containing DNA and an unmodified control DNA with the same sequence.
-
Use the restriction enzyme manufacturer's recommended buffer and protocol.
-
Consider a titration of the enzyme concentration (e.g., 1, 5, and 10 units) for both substrates.
-
Incubate for a standard time (e.g., 1 hour) and for an extended time (e.g., 4 hours or overnight).
-
Analyze the digestion products on a high-resolution agarose gel to compare the extent of cleavage between the modified and unmodified DNA.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete or no cleavage with BER enzymes | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Use the recommended reaction buffer for each enzyme. | |
| Suboptimal incubation conditions | Verify the incubation temperature and time. For SMUG1, ensure the second step with AP endonuclease is performed. | |
| Contaminants in DNA preparation | Purify the DNA to remove potential inhibitors like salts, ethanol, or detergents. | |
| Unexpected banding pattern after digestion | Star activity of the enzyme | Use the recommended buffer and do not exceed 10% of the reaction volume with the enzyme (due to glycerol in the storage buffer). |
| Presence of other DNA lesions | The enzymes used may have activity on other unexpected DNA modifications. | |
| Inhibition of restriction enzyme cleavage | dX within the recognition site | The specific restriction enzyme may be inhibited by the dX modification. |
| Try using a different restriction enzyme with a recognition site that does not overlap with the dX position, if possible. | ||
| Perform a pilot experiment to confirm inhibition. |
Conclusion
The enzymatic manipulation of DNA containing this compound requires a departure from standard protocols. For targeted cleavage, the base excision repair enzymes Endonuclease V, Fpg, and SMUG1 offer robust and specific solutions. Conversely, the compatibility of common restriction endonucleases with dX-modified DNA is not guaranteed and necessitates empirical validation. By understanding the principles outlined in this guide and employing the detailed protocols, researchers can effectively navigate the challenges posed by this significant DNA modification, enabling more accurate and insightful downstream analyses.
References
-
Stivers, J. T., & Johnson, K. A. (2003). Stability of this compound in DNA. Nucleic acids research, 31(14), 4075-4081. [Link]
-
Shapiro, R. (1999). Prebiotic cytosine synthesis: a critical analysis and implications for the origin of life. Proceedings of the National Academy of Sciences, 96(8), 4396-4401. [Link]
-
He, B., Qing, H., & Kow, Y. W. (2000). Deoxyxanthosine in DNA is repaired by Escherichia coli endonuclease V. Mutation Research/DNA Repair, 459(2), 109-114. [Link]
-
Yao, M., & Kow, Y. W. (1994). Mechanism of action of Escherichia coli endonuclease V. Journal of Biological Chemistry, 269(50), 31390-31396. [Link]
-
Nilsen, H., Haushalter, K. A., Robins, P., Barnes, D. E., Verdine, G. L., & Lindahl, T. (2001). Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil-DNA glycosylase. The EMBO journal, 20(15), 4278–4286. [Link]
-
Takenaka, S., Nishi, K., & Ono, A. (2010). Reinvestigation of the molecular influence of hypoxanthine on the DNA cleavage efficiency of restriction endonucleases BglII, EcoRI and BamHI. Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 355-364. [Link]
-
NZYtech. (n.d.). Endonuclease V (E. coli). Retrieved from [Link]
-
An, Q., Robins, P., Lindahl, T., & Barnes, D. E. (2005). C→T mutagenesis and cancer: a consequence of cytosine deamination. DNA repair, 4(11), 1251-1259. [Link]
-
Masaoka, A., Matsubara, M., Hasegawa, R., Tanaka, T., Kurisu, S., Terato, H., ... & Ide, H. (2003). Mammalian 8-oxoguanine DNA glycosylase, OGG1, excises 2-hydroxyadenine from DNA. Nucleic acids research, 31(19), 5673-5679. [Link]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reinvestigation of the molecular influence of hypoxanthine on the DNA cleavage efficiency of restriction endonucleases BglII, EcoRI and BamHI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2'-Deoxyxanthosine Derivatives
Introduction: The Significance of 2'-Deoxyxanthosine in Modern Research
This compound (dX) is a purine nucleoside that, while not a primary component of canonical DNA, plays a crucial role in various biological and therapeutic contexts. It arises in DNA from the deamination of 2'-deoxyguanosine (dG), a common form of DNA damage that can lead to mutations if not repaired.[1] The study of dX and its derivatives is paramount in understanding the mechanisms of mutagenesis, DNA repair, and in the development of novel antiviral and anticancer therapeutic agents. The structural similarity of these derivatives to endogenous nucleosides allows them to be incorporated into nucleic acids or interact with cellular enzymes, leading to therapeutic effects.
Given their biological and pharmacological significance, the precise and comprehensive characterization of this compound derivatives is a critical step in drug discovery and development. This guide provides a detailed overview of the key analytical techniques and validated protocols for the structural elucidation and quantification of these important molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.
A Multi-faceted Approach to Characterization
A single analytical technique is often insufficient to fully characterize a novel this compound derivative. A comprehensive understanding of its identity, purity, and physicochemical properties requires a synergistic approach, integrating data from chromatography, mass spectrometry, and spectroscopy. The relationship between these core techniques is illustrated below.
Caption: A typical workflow for the synthesis and analytical characterization of this compound derivatives.
I. High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound derivatives. It allows for the separation of the target compound from impurities, starting materials, and by-products, providing crucial information on purity and enabling accurate quantification.[2][3]
Why Reverse-Phase HPLC is the Method of Choice
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for nucleoside analysis.[4][5] This is because this compound and its derivatives are polar molecules, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, a high degree of resolution can be achieved.[6][7]
Protocol: Purity Determination of a this compound Derivative by RP-HPLC-UV
This protocol outlines a general method for assessing the purity of a synthesized this compound derivative.
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Agilent 1220 HPLC or similar)[4]
-
Reverse-phase C18 column (e.g., Thermo Scientific Hypersil ODS, 250 mm x 4.6 mm, 3 µm particle size)[4]
-
Mobile Phase A: 20 mM ammonium acetate buffer, pH 5.4[4]
-
Mobile Phase B: HPLC-grade methanol[4]
-
Sample: this compound derivative dissolved in a small amount of methanol and diluted with water to a final concentration of approximately 100 µM.[4]
2. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm (or the λmax of the specific derivative)[4]
-
Gradient Program:
3. Procedure:
-
Prepare the mobile phases and filter Mobile Phase A through a 0.22 µm filter.[4]
-
Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample by dissolving the this compound derivative in a minimal amount of methanol and then diluting with water to the desired concentration. Centrifuge the sample at high speed (e.g., 21,000 x g) for 15 minutes to remove any particulate matter.[4]
-
Inject a blank (water/methanol) to ensure the system is clean.
-
Inject the prepared sample and acquire the chromatogram.
-
Analyze the chromatogram to determine the retention time of the main peak and calculate the purity by peak area percentage.
4. System Suitability and Trustworthiness: To ensure the validity of the results, system suitability tests should be performed. This includes injecting a standard of known concentration multiple times to check for reproducibility of retention time, peak area, and theoretical plates. The peak shape should also be monitored for asymmetry (tailing or fronting), which could indicate column degradation or inappropriate mobile phase conditions.[8]
II. Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Molecular Identity and Structure
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[9] This provides unambiguous confirmation of the molecular weight of the this compound derivative and offers valuable structural information through fragmentation analysis.[5][10]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is particularly useful for the structural characterization of nucleoside derivatives.[11] In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation of nucleosides typically involves the cleavage of the N-glycosidic bond, leading to the neutral loss of the deoxyribose sugar moiety and the detection of the protonated or deprotonated nucleobase.[10] This characteristic fragmentation pattern is a key diagnostic tool for identifying nucleosides.
Protocol: Molecular Weight Confirmation and Fragmentation Analysis by LC-MS/MS
This protocol provides a general method for the analysis of a this compound derivative using an LC-MS/MS system.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Shimadzu LCMS-8000 series or similar)[12]
-
C18 column (e.g., 50 x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.5[6]
-
Mobile Phase B: Acetonitrile or Methanol[6]
-
Sample: Purified this compound derivative dissolved in the initial mobile phase conditions.
2. LC-MS Conditions:
-
Flow Rate: 0.65 mL/min[6]
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to elute the compound of interest. A typical starting point is 5% B, ramping to 95% B over 10 minutes.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
MS Scan Mode: Full scan to determine the [M+H]+ and [M-H]- ions.
-
MS/MS Scan Mode: Product ion scan of the parent ion corresponding to the this compound derivative to observe fragmentation.
3. Procedure:
-
Prepare the mobile phases and the sample solution.
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the sample and acquire data in both full scan and product ion scan modes.
-
Analyze the full scan data to identify the protonated ([M+H]+) and/or deprotonated ([M-H]-) molecular ions. The exact mass of this compound is 268.0808 g/mol .[13]
-
Examine the product ion spectrum for the characteristic neutral loss of the deoxyribose moiety (116 Da).[10]
4. Data Interpretation and Validation: The accurate mass measurement from a high-resolution mass spectrometer (HRMS) can be used to determine the elemental composition of the molecule, further confirming its identity.[14] The observed fragmentation pattern should be consistent with the proposed structure of the this compound derivative.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules, including this compound derivatives.[14][15] 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Why 1D and 2D NMR are Essential
-
1H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).[16][17]
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.[16][18]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other.[19] HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.[20] HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Expected NMR Spectral Features for this compound
The following table summarizes the expected chemical shifts for the core structure of this compound. Note that these values can vary depending on the solvent and any derivatization.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-8 | ~8.0 | ~137 |
| H-1' | ~6.3 | ~85 |
| H-2' | ~2.3, ~2.7 | ~39 |
| H-3' | ~4.5 | ~71 |
| H-4' | ~3.9 | ~88 |
| H-5' | ~3.5, ~3.6 | ~62 |
| C-2 | - | ~151 |
| C-4 | - | ~157 |
| C-5 | - | ~116 |
| C-6 | - | ~149 |
| C-8 | - | ~137 |
Data is generalized from typical nucleoside spectra and databases.[13][16]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)[21]
-
NMR tubes
-
Sample: 5-10 mg of the purified this compound derivative.
2. Procedure:
-
Dissolve the sample in the appropriate deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm assignments.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the 1H signals.
-
Assign the peaks based on chemical shifts, coupling constants, and 2D correlations.
IV. UV-Vis Spectroscopy: A Rapid and Cost-Effective Analytical Tool
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique that can be used for the preliminary identification and quantification of this compound derivatives.[23][24] The purine ring system of these compounds exhibits strong UV absorbance, providing a characteristic spectral signature.
The Influence of pH on UV Spectra
The UV spectrum of this compound is sensitive to pH due to the presence of ionizable protons on the xanthine base.[25][26] This property can be exploited for analytical purposes. By measuring the UV spectrum at different pH values, one can obtain a unique spectral fingerprint for the compound.
Protocol: UV-Vis Spectral Characterization
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Buffers of various pH values (e.g., pH 7 and pH 13)[23]
-
Sample: A dilute solution of the this compound derivative in the chosen buffer.
2. Procedure:
-
Prepare a stock solution of the sample.
-
Dilute the stock solution in the desired buffer to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Record the UV spectrum from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.
-
Repeat the measurement at a different pH to observe any spectral shifts.
Expected Spectral Properties of this compound
| Condition | λmax (nm) |
| pH 7 | ~267 |
| Alkaline pH | ~275 |
Data generalized from literature on xanthosine derivatives.[25]
Conclusion: A Comprehensive Strategy for Confident Characterization
The robust characterization of this compound derivatives is a multi-step process that relies on the integration of data from several key analytical techniques. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the identity, purity, and structure of these important molecules. This comprehensive analytical approach is fundamental to ensuring the quality and reliability of research findings and is an essential component of the drug discovery and development pipeline.
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protocols.io. Nucleoside analysis with high performance liquid chromatography (HPLC). 2022. Available from: [Link]
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Cloutier, S. et al. A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io. 2022. Available from: [Link]
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-
The Royal Society of Chemistry. Experimental details General 1H and 13C NMR spectra were recorded. Available from: [Link]
-
ResearchGate. Spectral properties of the nucleosides and their bases at pH 13. Available from: [Link]
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-
ScienceOpen. Supporting Information. Available from: [Link]
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-
Semantic Scholar. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Available from: [Link]
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ResearchGate. (PDF) A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Available from: [Link]
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IS MUNI. High-performance liquid chromatography – the inosine, adenosine and their 2´-deoxy-forms determination. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS). Available from: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000630). Available from: [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
- Google Patents. Analytical methods for 2-deoxy-d-glucose.
-
SIELC Technologies. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. Available from: [Link]
- Gáspár, A. et al.
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. 2023.
Sources
- 1. Stability of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 5. thestacks.org [thestacks.org]
- 6. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 7. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 8. is.muni.cz [is.muni.cz]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. This compound | C10H12N4O5 | CID 65372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. scienceopen.com [scienceopen.com]
- 17. 2'-Deoxyadenosine (958-09-8) 1H NMR [m.chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. hmdb.ca [hmdb.ca]
- 21. rsc.org [rsc.org]
- 22. rsc.org [rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chemical Synthesis of 2'-Deoxyxanthosine
Welcome to the technical support center for the chemical synthesis of 2'-Deoxyxanthosine (dX). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important nucleoside analog. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and improve yields. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific rationale to make informed decisions in your laboratory work.
I. Navigating the Synthesis of this compound: An Overview
The most prevalent method for synthesizing this compound is the deamination of 2'-deoxyguanosine (dG), typically employing nitrous acid. While seemingly straightforward, this reaction is often plagued by the formation of a significant byproduct, 2'-deoxyoxanosine (dOxo), which can complicate purification and reduce the overall yield of the desired product. Furthermore, the inherent instability of the N-glycosidic bond in purine deoxynucleosides under acidic conditions presents an additional challenge.
This guide will primarily focus on troubleshooting the nitrous acid-mediated deamination of dG, including strategies for protecting the sugar moiety, optimizing reaction conditions to favor dX formation, and effectively purifying the final product.
II. Troubleshooting Guide: Nitrous Acid Deamination of 2'-Deoxyguanosine
This section addresses common issues encountered during the synthesis of this compound via the deamination of 2'-deoxyguanosine.
FAQ 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue, primarily the formation of the 2'-deoxyoxanosine byproduct and potential degradation of the product.
Core Causality: The deamination of 2'-deoxyguanosine with nitrous acid proceeds through a diazonium intermediate. This intermediate can be attacked by water in two different ways, leading to either the desired this compound or the undesired 2'-deoxyoxanosine. The reaction conditions, particularly temperature and solvent, significantly influence the ratio of these two products.[1][2][3]
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can favor the formation of this compound. The conversion of the diazoate intermediate to oxanosine and xanthosine is temperature-dependent, with lower temperatures favoring xanthosine formation.[3][4]
-
Solvent Composition: The addition of an organic solvent like acetone to the reaction mixture has been shown to increase the ratio of 2'-deoxyoxanosine to this compound.[3][4] Therefore, to maximize the yield of dX, it is advisable to use a purely aqueous reaction medium.
-
pH Management: While the deamination is acid-catalyzed, excessively low pH can lead to depurination, cleaving the glycosidic bond and destroying your product.[5][6] Careful control of the pH, typically in the range of 3.5-4.0, is crucial.
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Over-extending the reaction time can lead to product degradation.
Quantitative Data Summary: Influence of Reaction Conditions on Product Ratio
| Temperature (°C) | Solvent System | Molar Ratio (dOxo:dX) | Reference |
| 0 | Aqueous | ~0.22 | [3][4] |
| 20 | Aqueous | ~0.26 | [3][4] |
| 50 | Aqueous | ~0.32 | [3][4] |
| 20 | 98% Acetone | ~0.85 | [3][4] |
Diagram: Deamination Pathway of 2'-Deoxyguanosine
Caption: Nitrous acid deamination of 2'-deoxyguanosine proceeds through a common diazonium intermediate.
FAQ 2: I am struggling to separate this compound from the starting material and the 2'-deoxyoxanosine byproduct. What is the best purification strategy?
Effective purification is critical for obtaining high-purity this compound. Due to the structural similarities of the starting material, product, and major byproduct, chromatographic separation can be challenging.
Core Causality: this compound, 2'-deoxyguanosine, and 2'-deoxyoxanosine are all polar molecules with similar functional groups. This makes their separation by standard chromatographic techniques difficult without careful optimization of the stationary and mobile phases.
Troubleshooting Strategies:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for purifying this compound.[4][7][8]
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or triethylammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient should be shallow to maximize the resolution between the closely eluting peaks.
-
-
Monitoring the Separation: Use a UV detector, typically at a wavelength of around 260 nm, to monitor the elution of the different nucleosides.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a secondary method, such as mass spectrometry, to confirm the identity and purity of the collected this compound.
Experimental Protocol: HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-25% B (linear gradient)
-
25-30 min: 25% B
-
30-35 min: 25-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL of the crude reaction mixture (appropriately diluted).
Note: This is a general protocol and may require optimization for your specific crude mixture and HPLC system.
FAQ 3: I am concerned about the stability of my hydroxyl protecting groups during the acidic deamination reaction. What are the best practices for protecting group strategy?
Protecting the hydroxyl groups of the 2'-deoxyribose sugar is essential to prevent unwanted side reactions and improve the solubility of the nucleoside in organic solvents, which can be useful for subsequent modifications. However, the acidic conditions of the deamination reaction can pose a risk to certain protecting groups.
Core Causality: Silyl ethers, such as the commonly used tert-butyldimethylsilyl (TBDMS) group, are generally stable under basic and neutral conditions but can be cleaved under acidic conditions. The rate of cleavage depends on the specific silyl group and the strength of the acid.[7][9]
Troubleshooting Strategies:
-
Choice of Protecting Group: TBDMS is a robust protecting group that often withstands the mild acidic conditions used for deamination if the reaction is carefully controlled. For increased stability, a bulkier silyl group like tert-butyldiphenylsilyl (TBDPS) can be considered.
-
Reaction Conditions: Use the mildest acidic conditions possible for the deamination that still allow the reaction to proceed at a reasonable rate. This minimizes the risk of premature deprotection.
-
Monitoring: Monitor the reaction for both the conversion of the starting material and the integrity of the protecting groups using TLC or HPLC.
-
Deprotection Issues: Incomplete deprotection after the synthesis can also be a problem. Ensure that the deprotection conditions (e.g., using a fluoride source like tetrabutylammonium fluoride - TBAF) are sufficient to completely remove the silyl groups.
Diagram: Protecting Group Strategy
Caption: A typical protecting group workflow for this compound synthesis.
III. Alternative Synthetic Routes
While nitrous acid deamination is the most common method, other approaches exist, each with its own set of challenges.
Enzymatic Deamination
Enzymatic methods, using enzymes like adenosine deaminase or guanine deaminase, offer a highly specific alternative to chemical deamination, potentially avoiding the formation of the 2'-deoxyoxanosine byproduct. However, the availability and cost of suitable enzymes, as well as the optimization of enzymatic reaction conditions, can be significant hurdles.[10][11]
IV. Concluding Remarks
Improving the yield of this compound synthesis requires a multi-faceted approach that considers reaction optimization, careful purification, and a strategic use of protecting groups. By understanding the underlying chemical principles and potential pitfalls, researchers can troubleshoot effectively and achieve higher yields of this valuable compound. This guide provides a foundation for addressing common challenges, but it is important to remember that each experimental setup may require specific optimization.
V. References
-
Bartoszewicz, A., Kalek, M., Nilsson, J., Hiresova, R., & Stawinski, J. (2008). A General and High-Yielding Method for Efficient Silylation of Primary, Secondary, and Tertiary Alcohols. Synlett, 2008(1), 37-40. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest, Inc. [Link]
-
Kusmierek, J. T., & Singer, B. (1992). Formation of 2'-deoxyoxanosine from 2'-deoxyguanosine and nitrous acid: mechanism and intermediates. Chemical research in toxicology, 5(5), 634–638. [Link]
-
Kusmierek, J. T., & Singer, B. (1992). Formation of 2'-deoxyoxanosine from 2'-deoxyguanosine and nitrous acid: mechanism and intermediates. PubMed, 14980649. [Link]
-
MORRIS, A. J., & MANSFIELD, J. (1960). Enzymatic Synthesis of Desoxyxanthosine by the Action of Xanthosine Phosphorylase in Mammalian Tissue. Journal of the American Chemical Society, 82(1), 201-202. [Link]
-
Stivers, J. T., & Johnson, K. A. (2003). Stability of this compound in DNA. Nucleic acids research, 31(3), 1045–1051. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Column. [Link]
-
Beilstein, M. A., & Loach, P. A. (1990). Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ResearchGate. [Link]
-
Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., & Goodman, M. F. (1986). Synthesis and properties of oligonucleotides containing 2'-Deoxynebularine and 2-Deoxyxanthosine. ResearchGate. [Link]
-
Kore, A. R., Shanmugasundaram, M., Senthilvelan, A., & Srinivasan, B. (2012). An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. PubMed, 22497257. [Link]
-
Beaucage, S. L. (2008). Nucleobase Protection of Deoxyribo- And Ribonucleosides. PubMed, 18428818. [Link]
-
Separation Methods Technologies Inc. (1995). HPLC SEPARATION GUIDE. [Link]
-
Delaney, M. O., & Stivers, J. T. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. ResearchGate. [Link]
-
Suzuki, T., Yamaoka, R., Nishi, M., Ide, H., & Makino, K. (1998). Formation of 2'-deoxyoxanosine from 2'-deoxyguanosine and nitrous acid: mechanism and intermediates. ResearchGate. [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of this compound in DNA. PubMed, 12560502. [Link]
-
Organic Synthesis. (n.d.). TBS Protection - Common Conditions. [Link]
-
Caulfield, W. L. (1998). Nitric Oxide-induced Deamination of Cytosine and Guanine in Deoxynucleosides and Oligonucleotides. ResearchGate. [Link]
-
Podmore, I. D., Cooper, D., Evans, M. D., Wood, M., & Lunec, J. (2000). Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS. PubMed, 11062026. [Link]
-
Fux, A., & Malik, Z. (2011). ALA Induced Heme Synthesis: Fine Tuning Mechanisms of PBG Deaminase. Journal of Hematology & Thromboembolic Diseases, S5. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Reddit. (2022). TBDMS protection of guanosine - seems simple, but turned out terrible. [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Nucleobase deamination products. ResearchGate. [Link]
-
Birmingham, W. R., & Sharma, A. K. (2021). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Organic & Biomolecular Chemistry, 19(44), 9646–9650. [Link]
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of 2'-deoxyoxanosine from 2'-deoxyguanosine and nitrous acid: mechanism and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dupont.com [dupont.com]
- 8. labcluster.com [labcluster.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
troubleshooting poor coupling efficiency of 2'-Deoxyxanthosine phosphoramidite
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the unique challenges associated with 2'-Deoxyxanthosine (dX) phosphoramidite in oligonucleotide synthesis. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you toward successful synthesis outcomes.
This compound, a product of guanine deamination, is a critical component in studies of DNA damage, mutagenesis, and the development of therapeutic oligonucleotides. However, its distinct chemical properties can lead to suboptimal coupling efficiencies, frustrating synthesis efforts. This guide is structured to provide direct answers and actionable protocols to overcome these hurdles.
Troubleshooting Guide: Poor Coupling Efficiency of dX Phosphoramidite
This section addresses specific, common problems encountered during the incorporation of dX. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My overall synthesis yield is low, and trityl monitoring shows a consistent drop in coupling efficiency after introducing this compound phosphoramidite. What's the primary suspect?
A1: The most common culprit for a general decline in coupling efficiency, especially with sensitive phosphoramidites, is the presence of moisture. Even trace amounts of water can significantly compromise the synthesis cycle.
Underlying Causes & Mechanism:
-
Phosphoramidite Hydrolysis: Water can directly hydrolyze the dX phosphoramidite in the reagent bottle, converting it into an unreactive H-phosphonate species. This reduces the concentration of active amidite available for coupling.[1][2]
-
Competition during Coupling: During the activation step, water competes with the 5'-hydroxyl group of the growing oligonucleotide chain. The activated phosphoramidite will react with water instead of the support-bound oligo, effectively terminating that chain.[1][3]
Solutions & Protocols:
-
Ensure Rigorously Anhydrous Conditions:
-
Solvent Quality: Use only fresh, anhydrous grade acetonitrile (<15 ppm water) for all phosphoramidite and activator solutions.[1][4] It is highly recommended to use septum-sealed bottles and to install an in-line drying filter for the argon or helium gas lines on your synthesizer.[1]
-
Reagent Handling: Prepare dX phosphoramidite solutions immediately before placing them on the synthesizer.[3] When dissolving the solid phosphoramidite, use a syringe technique under an inert atmosphere (Argon) to prevent exposure to ambient humidity.
-
Molecular Sieves: For solvents that will be stored on the instrument, consider the use of freshly activated 3 Å molecular sieves to scavenge any residual moisture.[2][3]
-
-
Verify Phosphoramidite Integrity:
-
Fresh Reagents: Phosphoramidite solutions have a limited shelf life on the synthesizer. If the solution has been on the instrument for several days, its coupling efficiency can decrease.[3]
-
Proper Storage: Store solid dX phosphoramidite desiccated at -20°C under an inert atmosphere to minimize degradation.[5]
-
Q2: I'm observing a dramatic, single-step drop in coupling efficiency specifically when dX is added, while other standard phosphoramidites couple well. What protocol adjustments should I make?
A2: A sharp drop-off localized to the dX coupling step points towards issues with reaction kinetics or activation, suggesting that the standard protocol is insufficient for this modified nucleoside.
Underlying Causes & Mechanism:
-
Steric Hindrance: Modified phosphoramidites can present greater steric bulk than standard A, C, G, and T monomers. This can physically impede the approach of the activated amidite to the 5'-hydroxyl group of the growing chain, requiring more time or a more potent activator to react completely.[3][]
-
Insufficient Activation: Standard activators like 1H-Tetrazole may not be acidic or nucleophilic enough to efficiently catalyze the coupling of more demanding phosphoramidites within the standard timeframe.[7][8] The mechanism of activation involves protonation of the diisopropylamino group followed by nucleophilic attack, both of which can be influenced by the properties of the phosphoramidite and the activator.[7]
Solutions & Protocols:
-
Extend the Coupling Time: This is often the simplest and most effective first step. Increase the coupling time for the dX phosphoramidite from the standard ~30-60 seconds to 5-12 minutes.[4][9] This provides more time for the sterically hindered molecules to react.
-
Employ a More Potent Activator: If extending the coupling time is not sufficient, switch to a stronger activator.
-
Recommended Activators: 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are excellent alternatives.[7][10] DCI is noted for its high nucleophilicity and solubility in acetonitrile, which can significantly speed up the coupling reaction.[8][11]
-
Mechanism: More acidic activators (like ETT and BTT) are better proton donors, while more nucleophilic activators (like DCI) are better at displacing the diisopropylamine group, both leading to faster formation of the active intermediate.[7]
-
-
Implement a Double Coupling Protocol: Program the synthesizer to perform the coupling step for the dX monomer twice in a row before proceeding to the capping step.[4] If the first coupling achieves 80% efficiency, a second coupling will react with 80% of the remaining 20%, bringing the total stepwise efficiency to 96%.[4]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor dX coupling efficiency.
Frequently Asked Questions (FAQs)
Q: What inherent properties of this compound make it difficult to work with? A: this compound is the deamination product of 2'-deoxyguanosine.[12][13] While it is a relatively stable lesion in DNA, its phosphoramidite derivative may exhibit unique chemical behaviors during synthesis.[12][13] The xanthine base has different hydrogen bonding capabilities and electronic properties than guanine. Furthermore, the specific protecting groups used during its synthesis can contribute to steric bulk, a common issue with modified phosphoramidites that slows down coupling kinetics.[][14]
Q: Which activator do you recommend as a starting point for optimizing dX coupling? A: For difficult-to-couple phosphoramidites, 4,5-Dicyanoimidazole (DCI) is an excellent first choice. Its high solubility in acetonitrile and its mechanism of action, which relies more on nucleophilicity than acidity, make it a highly efficient activator that can significantly reduce required coupling times compared to 1H-Tetrazole.[7][11]
| Activator | pKa | Key Advantage | Typical Concentration | Reference |
| 1H-Tetrazole | 4.9 | Standard, widely used | 0.45 - 0.5 M | [7] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than Tetrazole, faster coupling | 0.25 - 0.75 M | [7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Highly nucleophilic, very soluble, fast | 0.25 - 1.2 M | [7][11] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, ideal for RNA synthesis | 0.25 - 0.3 M | [7][10] |
Q: Can poor capping efficiency be mistaken for poor coupling? A: Yes, indirectly. The standard synthesis cycle involves coupling, capping, and oxidation.[15][] The capping step acetylates any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from reacting in subsequent cycles.[17] If capping is inefficient, these unreacted chains (n-1) can be coupled in the next cycle, leading to a deletion sequence ((n-1)+1). While this doesn't lower the stepwise trityl yield, it leads to a final product contaminated with deletion impurities, which can be misinterpreted as a general synthesis problem. Always ensure your capping reagents are fresh.[3]
The Phosphoramidite Coupling Reaction: Key Influencers
This diagram illustrates the central coupling reaction and the factors that can either promote or inhibit it.
Key Experimental Protocols
Protocol 1: Anhydrous Acetonitrile Preparation and Handling
-
Source: Start with a new, sealed bottle of high-purity, anhydrous acetonitrile (ACN), preferably specified for DNA synthesis (<30 ppm water).[4]
-
Sieve Activation (Optional but Recommended): If not using pre-dried solvent, add freshly activated 3 Å molecular sieves to the ACN bottle (approx. 10% v/v). Allow the solvent to stand for at least 24 hours before use.[4]
-
Inert Gas Purge: Before placing the solvent bottle on the synthesizer, gently purge the headspace with dry argon or helium for 2-3 minutes.
-
Synthesizer Connection: Connect the bottle to the synthesizer using lines that are dry and free of leaks. Ensure the gas supply to the synthesizer is also passed through an in-line moisture trap.[1]
Protocol 2: dX Phosphoramidite Dissolution
This protocol assumes the use of a standard septum-sealed phosphoramidite bottle.
-
Equilibration: Allow the dX phosphoramidite bottle to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Pierce the septum with a needle connected to a low-flow stream of dry argon. Pierce with a second, wider-gauge needle to act as a vent.
-
Solvent Addition: Using a dry, argon-purged syringe, draw the required volume of anhydrous acetonitrile from a septum-sealed source bottle.
-
Injection: Remove the vent needle and slowly inject the ACN into the phosphoramidite bottle. The internal argon pressure will equalize through the syringe needle.
-
Dissolution: Gently swirl the bottle to dissolve the solid. Avoid vigorous shaking, which can introduce mechanical stress.
-
Installation: Once fully dissolved, place the bottle on the synthesizer and purge the delivery line thoroughly.
Protocol 3: Example of an Extended/Double Coupling Cycle
This is a conceptual representation of how a synthesis cycle might be modified in the instrument's software. The exact programming steps will vary by synthesizer model.
| Step # | Action | Reagent(s) | Wait Time | Notes |
| 1 | Deblock | 3% TCA in DCM | 60 sec | Standard detritylation step. |
| 2 | Wash | Acetonitrile | 45 sec | |
| 3 | Coupling (1st Pass) | dX Amidite + Activator | 300 sec | Extended coupling time (5 min). |
| 4 | Coupling (2nd Pass) | dX Amidite + Activator | 300 sec | Optional second coupling for maximum efficiency. |
| 5 | Capping | Cap A + Cap B | 30 sec | Blocks unreacted 5'-OH groups. |
| 6 | Wash | Acetonitrile | 30 sec | |
| 7 | Oxidation | Iodine Solution | 30 sec | Stabilizes the phosphite triester linkage. |
| 8 | Wash | Acetonitrile | 45 sec | Prepares for the next cycle. |
References
- BOC Sciences. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2.
- BenchChem. (2025). Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites.
- Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.2.
-
Wilk, A., et al. (2000). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 65(18), 5695–5702. [Link]
- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.
- TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.
- Sigma-Aldrich Co. LLC. (2016). Activators for oligonucleotide and phosphoramidite synthesis.
- Sigma-Aldrich Co. LLC. (2006). Activators for oligonucleotide and phosphoramidite synthesis.
-
Saparbaev, M., et al. (2002). Stability of 2′‐deoxyxanthosine in DNA. Nucleic Acids Research, 30(19), 4213–4219. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphoramidite Activators for Methyl Phosphonamidite Synthesis.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- BOC Sciences. (n.d.). Source of Impurities in Small Nucleic Acid Drugs.
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 59. [Link]
- Glen Research. (n.d.). The Glen Report.
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
-
Entwistle, D. A., et al. (2019). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 84(10), 6147–6156. [Link]
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Cambridge Isotope Laboratories, Inc. (n.d.). 2′-Deoxyguanosine phosphoramidite (¹⁵N₅, 98%) CP 95%.
-
Saparbaev, M., et al. (2002). Stability of this compound in DNA. PubMed. [Link]
-
Prhavc, M., et al. (2003). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. PubMed. [Link]
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- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Stability of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. twistbioscience.com [twistbioscience.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Solid-Phase Synthesis of 2'-Deoxyxanthosine Oligonucleotides
Welcome to the technical support guide for the synthesis of 2'-Deoxyxanthosine (dX) containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with incorporating this modified nucleoside. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the materials and methods for dX oligo synthesis.
Q1: What is the recommended phosphoramidite for incorporating this compound (dX)?
The standard approach involves using a 5'-O-DMT-2'-deoxyxanthosine-3'-O-(N,N-diisopropylamino)-methoxyphosphite phosphoramidite. The key variable is the protection strategy for the xanthine base itself, which is critical for preventing side reactions during synthesis and ensuring clean deprotection.
Q2: Which protecting group strategy is best for the xanthine moiety?
The choice of protecting group for the O6 position of the xanthine base is crucial for a successful synthesis. Two common strategies are:
-
p-Nitrophenylethyl (NPE) Group: This is a widely used protecting group for the O6 position of guanine and is similarly applied to xanthine.[1] It offers good stability during the standard phosphoramidite synthesis cycle. Its removal is achieved via a β-elimination reaction using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Allyl Group: The allyl group has also been reported as an excellent protecting group for this compound.[2] Its removal typically requires treatment with a palladium(0) catalyst, which represents a distinct and orthogonal deprotection chemistry compared to standard oligo deprotection.
For most standard applications, the NPE-protected dX phosphoramidite is preferred due to its compatibility with more common deprotection reagents (DBU) that do not involve heavy metals.
Q3: What are the standard deprotection conditions for oligos containing NPE-protected dX?
A two-stage deprotection process is required.
-
NPE Group Removal: Before cleaving the oligonucleotide from the solid support, the NPE group must be removed. This is typically done by treating the support-bound oligonucleotide with a solution of 0.5 M DBU in anhydrous pyridine for approximately 60 minutes at room temperature.[1] Performing this step on-resin simplifies the removal of the DBU reagent through simple washing.[1]
-
Standard Cleavage and Deprotection: After the DBU treatment and subsequent washing, the oligonucleotide is cleaved from the support and the remaining protecting groups (on the phosphates and standard bases) are removed using your standard conditions, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[3]
Q4: How can I confirm the successful incorporation and deprotection of dX in my oligonucleotide?
A combination of analytical techniques is recommended:
-
Mass Spectrometry (LC-MS): This is the most definitive method. The observed molecular weight should match the theoretical mass of the fully deprotected oligonucleotide containing dX. Incomplete NPE deprotection would result in a mass addition corresponding to the NPE group.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase or anion-exchange HPLC. A clean, single major peak is indicative of a successful synthesis. The presence of multiple peaks could suggest incomplete deprotection, side products, or synthesis failures.
-
Enzymatic Digestion: The oligonucleotide can be digested into its constituent nucleosides using enzymes like snake venom phosphodiesterase and alkaline phosphatase. The resulting mixture is then analyzed by HPLC, and the presence and quantity of this compound are confirmed by comparing its retention time to a known standard.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of dX-containing oligonucleotides.
Problem 1: Low Coupling Efficiency of dX Phosphoramidite
-
Symptoms: A significant drop in the trityl cation signal after the dX coupling step. Mass spectrometry analysis reveals a high percentage of the n-1 deletion sequence at the intended dX position.
-
Causality & Solutions: Low coupling efficiency is a common issue in oligonucleotide synthesis, often stemming from moisture contamination or reagent degradation.[4][5]
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Moisture Contamination | Water reacts with the activated phosphoramidite intermediate faster than the 5'-hydroxyl group of the growing oligonucleotide chain, effectively terminating the chain.[4] | Ensure all reagents, especially the acetonitrile (ACN) and activator solution, are strictly anhydrous (<15 ppm water). Use septum-sealed bottles and an in-line drying filter for the argon/helium gas on the synthesizer.[4] |
| Degraded dX Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Over time, they can hydrolyze to the corresponding H-phosphonate, which is inactive in the coupling reaction.[6] | Use fresh, high-quality dX phosphoramidite. Store it desiccated under an inert atmosphere at -20°C.[1] If degradation is suspected, test the amidite by activating it in an NMR tube to observe the formation of the active tetrazolide intermediate.[6] |
| Suboptimal Activator | The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-OH. A weak activator may not be sufficient, while an overly acidic one can cause side reactions like detritylation.[4] | For sterically demanding amidites, a more potent activator like 4,5-Dicyanoimidazole (DCI) may be more effective than 1H-Tetrazole.[7] DCI is highly effective and less acidic than other strong activators, minimizing side reactions.[4][7] |
| Steric Hindrance | The modified base may present steric challenges that slow the coupling reaction kinetics. | Increase the coupling time for the dX monomer. Doubling the standard coupling time (e.g., from 60 seconds to 120 seconds) can significantly improve efficiency.[8] |
Problem 2: Incomplete Deprotection of the Xanthine Moiety
-
Symptoms: Mass spectrometry shows a major peak corresponding to the mass of the oligonucleotide plus the NPE protecting group. HPLC analysis shows a late-eluting, broad peak in addition to the expected product peak.
-
Causality & Solutions: The β-elimination of the NPE group by DBU is a critical step that can be inefficient if conditions are not optimal.[1]
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Inefficient DBU Reaction | The DBU-mediated reaction requires sufficient time and concentration to go to completion. | Follow the recommended protocol precisely: treat the support-bound oligo with 0.5 M DBU in anhydrous pyridine for 60 minutes at room temperature .[1] Ensure the entire support is wetted by the solution. |
| Degraded DBU Reagent | DBU is hygroscopic and can degrade over time. Old or improperly stored DBU will have reduced basicity and efficacy. | Use fresh, high-quality DBU from a recently opened bottle. Store it under an inert atmosphere. |
| Premature Cleavage | While performing the NPE deprotection on-resin is convenient, DBU can cause some premature cleavage of the oligonucleotide from the CPG support (up to 18% in 2 hours).[1] | Stick to the recommended 60-minute reaction time to balance efficient NPE removal with minimal premature cleavage.[1] The cleaved, partially protected oligos will be washed away before the final cleavage step. |
Problem 3: Side Reactions During Final Deprotection
-
Symptoms: Mass spectrometry reveals unexpected mass additions, particularly on cytosine residues. HPLC analysis shows multiple, difficult-to-separate impurity peaks close to the main product.
-
Causality & Solutions: The final deprotection step, especially with aggressive reagents like AMA, can cause side reactions on unprotected or sensitive bases.
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Cytosine Modification | Standard benzoyl-protected dC (Bz-dC) is susceptible to modification when deprotected with AMA (Ammonium Hydroxide/Methylamine).[3] | To avoid this, use acetyl-protected dC (Ac-dC) phosphoramidite throughout your synthesis when planning to use AMA for the final deprotection.[3][9] |
| Irreversible Amine Capping | If other amine-modified nucleosides are present in the sequence, a minor side reaction during standard deprotection can lead to irreversible capping of 2-5% of the amine groups.[9] | To prevent this, perform a pre-cleavage wash. After synthesis is complete, wash the column with a solution of 10% Diethylamine (DEA) in acetonitrile for 5-10 minutes prior to the final cleavage and deprotection step.[9] |
Part 3: Protocols & Workflow Diagrams
Experimental Protocol: On-Resin Deprotection of NPE-dX
This protocol describes the removal of the p-Nitrophenylethyl (NPE) protecting group from the this compound base while the oligonucleotide is still attached to the solid support.
Reagents:
-
Anhydrous Pyridine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Prepare a 0.5 M DBU solution in anhydrous pyridine. For example, add the appropriate volume of DBU to 10 mL of anhydrous pyridine.
-
Following completion of the solid-phase synthesis, keep the final DMT group on (Trityl-ON) if reverse-phase purification is intended.
-
Remove the synthesis column from the synthesizer.
-
Using two Luer-lock syringes, flush the column with 5 mL of anhydrous acetonitrile to remove any residual moisture or synthesis reagents.
-
Push 2-3 mL of the 0.5 M DBU/pyridine solution slowly through the column, ensuring the entire solid support is wetted.
-
Seal the column and let it stand at room temperature for 60 minutes.
-
After incubation, thoroughly wash the support by pushing 10 mL of anhydrous acetonitrile through the column to remove all traces of DBU and pyridine.
-
Dry the support thoroughly with a stream of argon or nitrogen gas.
-
The oligonucleotide is now ready for standard cleavage from the support and final deprotection (e.g., with ammonium hydroxide or AMA).
Visualizing the Workflow
The following diagrams illustrate the key processes in synthesizing dX-containing oligonucleotides.
Caption: The phosphoramidite cycle for incorporating this compound.
Caption: Complete cleavage and deprotection workflow for NPE-dX oligos.
References
-
Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.[Link]
-
Shaikh, K. I., Leonard, P., & Seela, F. (2007). 7-deaza-2'-deoxyxanthosine: nucleobase protection and base pairing of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 737-41. [Link]
-
Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2'-Deoxynebularine and 2-Deoxyxanthosine. Nucleic Acids Research, 14(20), 8135-53. [Link]
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.[Link]
-
Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry.[Link]
-
The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2024). Exactmer.[Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.[Link]
-
Table 2. Impact of phosphoramidite equivalents on coupling efficiency. ResearchGate.[Link]
-
Deprotection Guide. Glen Research.[Link]
-
Jurczyk, S. C. (1995). SYNTHESIS AND CHARACTERIZATION OF OLIGONUCLEOTIDES CONTAINING DEOXYXANTHOSINE: A PROBE FOR THE MUTAGENIC AND GENOTOXIC ACTIVITY. DSpace@MIT.[Link]
-
Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. PubMed.[Link]
-
Andrews, B. I., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. ACS Sustainable Chemistry & Engineering.[Link]
-
The Chemical Synthesis of Oligonucleotides. (2014). Bio-Synthesis Inc.[Link]
-
An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Technology Networks.[Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage.[Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-deaza-2'-deoxyxanthosine: nucleobase protection and base pairing of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. exactmer.com [exactmer.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Overcoming Solubility Challenges of 2'-Deoxyxanthosine and its Derivatives
Welcome to the technical support center for 2'-Deoxyxanthosine (dX) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the solubility challenges associated with these important nucleoside analogs. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dX), and why is its solubility a concern?
A1: this compound is a purine nucleoside that results from the deamination of 2'-deoxyguanosine. It is a crucial molecule in studying DNA damage, mutagenesis, and repair mechanisms. Its poor aqueous solubility, however, presents a significant hurdle in various experimental settings, including enzymatic assays, cell-based studies, and drug formulation development. Overcoming this challenge is critical for obtaining accurate and reproducible results.
Q2: What are the key factors influencing the solubility and stability of this compound?
A2: The solubility and stability of this compound are primarily influenced by pH. Research has shown that dX is relatively stable at a neutral pH of 7, with a half-life of approximately 2.4 years in double-stranded DNA under biological conditions.[1][2] However, its stability dramatically decreases in acidic environments. For instance, as a free nucleoside at 37°C, its half-life is about 3.7 minutes at pH 2, but this extends to 1104 hours at pH 6.[1][2] This pH-dependent stability is a critical consideration when preparing and storing dX solutions. Therefore, maintaining a neutral to slightly alkaline pH is paramount for both solubility and stability.
Troubleshooting Guide
Issue: My this compound is not dissolving in aqueous buffer.
-
Root Cause Analysis: The limited aqueous solubility of dX is often due to its molecular structure, which has a lower capacity for hydrogen bonding with water compared to other nucleosides. The pH of the buffer is also a critical factor.
-
Solution Workflow:
Caption: Workflow for dissolving this compound in aqueous buffers.
Issue: My this compound precipitates out of solution upon storage or after addition to my experimental mix.
-
Root Cause Analysis: Precipitation can occur due to several factors:
-
pH Shift: The addition of your dX solution to a more acidic experimental mixture can lower the pH and cause it to precipitate.
-
Solvent Incompatibility: If you are using a stock solution of dX in an organic solvent like DMSO, adding it to an aqueous buffer can cause precipitation if the final concentration of the organic solvent is too high.
-
Temperature Changes: Cooling the solution can decrease the solubility of dX.
-
Hygroscopic Nature of Solvents: DMSO is highly hygroscopic and will absorb water from the atmosphere. This addition of water can decrease the solubility of the compound in the DMSO stock, leading to precipitation.
-
-
Preventative Measures and Solutions:
-
pH Buffering: Ensure your final experimental solution is well-buffered to a neutral or slightly alkaline pH.
-
Co-solvent Concentration: When using a DMSO or DMF stock, ensure the final concentration in your aqueous solution is low, typically less than 1% (v/v), to avoid precipitation.
-
Storage Conditions: Store stock solutions at -20°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and water absorption.
-
Fresh Solutions: For aqueous solutions of dX, it is recommended to prepare them fresh for each experiment to ensure stability and prevent precipitation.
-
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is suitable for applications where an aqueous solution is required and the final concentration needed is relatively low.
-
Buffer Preparation: Prepare a 10 mM Tris-HCl or phosphate buffer and adjust the pH to 7.4 - 8.0.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of the prepared buffer to the powder to create a slurry.
-
Dissolution: Gradually add more buffer while vortexing or stirring.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minute intervals. Avoid overheating.
-
Gentle Warming (Optional): The solution can be warmed to 37-50°C to aid dissolution. However, prolonged heating should be avoided to minimize the risk of degradation.
-
Final Volume and Filtration: Once dissolved, bring the solution to the final desired volume with the buffer. For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the solution fresh. If short-term storage is necessary, store it at 4°C for no longer than a day. For longer-term storage, consider preparing stock solutions in an organic solvent.
Protocol 2: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent
This protocol is recommended for preparing high-concentration stock solutions for long-term storage.
-
Solvent Selection: Choose a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Weighing: Weigh the desired amount of this compound in a fume hood.
-
Dissolution: Add the organic solvent to the powder and vortex or stir until fully dissolved. Based on data for similar compounds like 8-hydroxy-2'-deoxyguanosine, solubilities of around 20 mg/mL in DMSO and 30 mg/mL in DMF can be expected.
-
Aliquoting and Storage: Aliquot the stock solution into small, tightly sealed vials to minimize exposure to air and moisture. Store at -20°C.
Solubility Data for this compound and its Derivatives
| Compound | Solvent | Approximate Solubility | Remarks |
| This compound | Aqueous Buffer (pH 7.4) | Poor | Solubility can be slightly increased with gentle heating and sonication. |
| DMSO | Soluble (estimated ~20 mg/mL) | Anhydrous DMSO is recommended.[3] | |
| DMF | Soluble (estimated ~30 mg/mL) | Anhydrous DMF is recommended.[3] | |
| This compound 5'-triphosphate | Aqueous Buffer (pH 7.0-8.0) | Soluble | The charged phosphate groups significantly increase aqueous solubility. Often supplied as a solution. |
| 8-Bromo-2'-deoxyxanthosine | DMSO | Soluble | |
| Warm Water | Soluble | ||
| DMF | Soluble | ||
| 7-Deaza-2'-deoxyxanthosine | DMSO (heated) | Slightly Soluble | Sonication may be required to aid dissolution. |
| Methanol (heated) | Slightly Soluble | Sonication may be required to aid dissolution. |
Logical Relationships in Solubility Enhancement
Sources
Technical Support Center: CUT&RUN with 2'-Deoxyxanthosine Antibodies
Welcome to the technical support center for advanced CUT&RUN applications. This guide is designed for researchers, scientists, and drug development professionals who are profiling 2'-Deoxyxanthosine (dX), a DNA lesion formed from the deamination of guanine. Given the unique nature of this modified base as a target, this guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Foundational Issues & Target-Specific Considerations
Question: My CUT&RUN experiment with an anti-2'-Deoxyxanthosine antibody failed, but my positive control H3K4me3 antibody worked perfectly. What's the issue?
This is a common and informative scenario. When the positive control antibody (e.g., for a histone mark like H3K4me3) yields a strong signal and the negative IgG control shows low background, it confirms the core CUT&RUN protocol and reagents are working correctly.[1][2] The problem almost certainly lies with your experimental antibody or the nature of the this compound (dX) target itself.
Core Areas to Investigate:
-
Antibody Suitability: Not all antibodies that work in one application (like Western Blot or ELISA) are suitable for CUT&RUN, which requires the antibody to recognize its epitope in the context of native chromatin.[3][4]
-
Causality: The conformation of dX within the DNA double helix might be sterically hindered or different from the conformation used to raise the antibody.
-
Solution: Source multiple anti-dX antibodies from different vendors that were raised against distinct immunogens. Test them in parallel to identify one that recognizes the native epitope effectively.[5][6] There is no substitute for empirical testing when validated CUT&RUN antibodies for a specific target do not exist.
-
-
Target Abundance: this compound is a DNA lesion, and its abundance may be very low in your cells, potentially below the detection limit of the assay, unlike an abundant histone modification.
-
Causality: CUT&RUN yields are directly proportional to target abundance.[1][7] If there are very few dX lesions in the genome, the amount of released DNA will be minimal.
-
Solution:
-
Induce DNA Damage: If your experimental model allows, treat cells with an agent known to induce deamination (e.g., nitrous acid precursors) to increase the number of dX sites. This can serve as a positive control for your antibody and protocol optimization.
-
Increase Cell Number: While CUT&RUN is known for its low cell input, for extremely rare targets, you may need to increase the starting cell number from the standard 100,000-500,000 up to 1,000,000 cells per reaction.
-
-
-
Native vs. Cross-linking Conditions:
-
Causality: CUT&RUN is typically performed on native, unfixed cells.[5] this compound is a stable covalent modification of the DNA backbone and should not require cross-linking.[8] However, the surrounding chromatin architecture might influence antibody access.
-
Solution: While native conditions are preferred, you can test a light cross-linking protocol (e.g., 0.1% formaldehyde for 1-2 minutes) in parallel with your native sample prep.[6] This can sometimes stabilize the local chromatin environment and improve antibody access, though over-fixation will inhibit the assay.[6][9]
-
Part 2: Troubleshooting Low DNA Yield
Question: I can't detect any DNA using Qubit or Bioanalyzer after the purification step. Should I abandon the experiment?
No, not necessarily. This is a very common observation in CUT&RUN, especially for low-abundance targets.
Underlying Cause: The amount of DNA released in a successful CUT&RUN experiment can be less than 1 ng, which is often below the reliable detection limit of standard fluorometric (Qubit) or electrophoretic (Bioanalyzer/TapeStation) methods.[10][11] The bulk of the genome remains behind in the intact nuclei, leading to inherently low yields of target-specific DNA.[10]
What to do:
-
Trust Your Controls: If your parallel positive control (e.g., H3K4me3) reaction yielded detectable DNA or has previously worked, trust that the protocol was successful. For very low abundance targets like dX, yields similar to the IgG control are expected.[7]
-
Proceed to Library Preparation: Use the entire purified DNA product for your library preparation. Modern library prep kits are designed for sub-nanogram inputs.[1][12] The success of the experiment is ultimately determined by the quality of the sequencing data, not the initial DNA quantification.[11]
-
Use qPCR as a QC Step: Before sequencing, you can perform qPCR on a small aliquot of the purified DNA. Design primers for a locus where you expect dX to be enriched (if known) and a negative control locus (a gene desert, for example). A higher signal at the positive locus relative to the negative locus provides confidence that your experiment worked.[10]
Question: My DNA yield is low for all my samples, including the positive control. What went wrong?
If both your experimental target and your robust positive control fail, this points to a systemic failure in the core protocol.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing systemic low DNA yield.
Detailed Breakdown:
| Problem Area | Possible Cause | Recommended Action | Citation |
| Cell Permeabilization | The digitonin concentration was too low, preventing entry of the antibody and pAG-MNase into the nucleus. Different cell types have varied sensitivity. | Titrate the digitonin concentration. Perform a quick test by incubating cells with different digitonin concentrations and staining with Trypan Blue to assess permeabilization without lysis. | [3][5][13] |
| pAG-MNase Activity | The enzyme was inactive. This is often due to forgetting to add CaCl₂ to the digestion buffer, as Ca²⁺ is a required cofactor for MNase activity. | Always use freshly prepared buffers. Double-check that CaCl₂ was added to activate the enzyme just before the digestion step. | [3] |
| Digestion Conditions | The digestion was performed at too low a temperature (e.g., on ice at 0°C instead of 4°C) or for too short a time, reducing enzyme efficiency. | Ensure the digestion incubation is performed at 4°C (e.g., in a cold room or a 4°C cooling block). A standard 30-minute digestion is a good starting point. | [3][14] |
| Sample Handling | Cells were lysed due to vigorous vortexing or pipetting. Concanavalin A beads were allowed to dry out on the side of the tube, leading to sample loss. | Treat cells gently at all stages. Use a nutator for mixing instead of end-over-end rotation.[13] After magnetic capture, remove buffers carefully without disturbing the beads. | [3][7] |
Part 3: Troubleshooting High Background Signal
Question: My sequencing data shows high signal across the genome, even in my IgG control. How can I reduce this background?
High background obscures true signal and is often traced back to issues with cell health and permeabilization, leading to the release of bulk genomic DNA.
Key Causes and Solutions:
-
Over-permeabilization / Cell Lysis:
-
Over-digestion by pAG-MNase:
-
Cause: The digestion time was too long, or the temperature was too high, allowing the tethered pAG-MNase to cleave non-specifically at accessible chromatin regions.
-
Solution: Reduce the MNase digestion time or ensure the incubation is strictly at 4°C. A time course experiment (e.g., 5, 15, 30 minutes) can help optimize this for your target.
-
-
Ineffective Washing:
-
Cause: Unbound primary antibody or pAG-MNase was not sufficiently washed away before the addition of CaCl₂, leading to untethered cleavage at random accessible sites.
-
Solution: Ensure all wash steps are performed thoroughly. Increase the volume or number of washes after the primary antibody and pAG-MNase incubation steps.
-
-
Computational Artifacts:
-
Cause: Certain regions of the genome are prone to anomalous, high signals in sequencing-based assays due to repetitive elements or mapping ambiguities.[16]
-
Solution: Filter your final peak lists against a CUT&RUN-specific "blacklist" or "suspect list" of known problematic genomic regions.[16] This is a crucial final step in data analysis to remove false positives.
-
Part 4: Library Preparation and Data Analysis FAQs
Question: My final library shows a lot of small fragments that look like adapter-dimers. Is this normal?
This can happen with low-input protocols. Because the starting DNA amount is so low, any excess adapters from the ligation step can readily form dimers, which then amplify efficiently during PCR.
Optimization Strategies:
-
Reduce Adapter Concentration: Since CUT&RUN DNA yield is low, you need to add less adapter during ligation to avoid excess that can lead to contamination.[17]
-
Modify Purification Steps: CUT&RUN fragments are inherently smaller than those from sonicated ChIP-seq samples. Adjust the AMPure bead ratios to retain these smaller fragments while removing dimers. For example, you might use a 1.1X bead volume instead of 0.9X.[17]
-
Optimize PCR Cycles: Use the minimum number of PCR cycles needed to generate enough material for sequencing. Over-amplification can exacerbate the amplification of any contaminating adapter-dimers. A qPCR-based method to determine the optimal cycle number is highly recommended.[17]
Question: How should I analyze my CUT&RUN data for a modified base like this compound?
Data analysis for CUT&RUN requires specific tools and considerations due to its characteristic low background.
Analysis Pipeline Overview:
Caption: A typical data analysis workflow for CUT&RUN.
-
Peak Calling: Use a peak caller designed for CUT&RUN data. Tools like SEACR (Sparse Enrichment Analysis for CUT&RUN) are recommended because they are optimized for the low-background, sharp-peak profiles characteristic of CUT&RUN, using the global background from the IgG control to determine a threshold for calling peaks.[16][18][19]
-
Normalization: For quantitative comparisons between different conditions (e.g., treated vs. untreated), normalization is critical. Using a spike-in control (such as yeast DNA) is highly recommended.[11] The number of reads that align to the spike-in genome can be used to calculate a normalization factor for each sample, allowing for accurate comparisons of dX levels.[20][21]
References
-
Cell Signaling Technology. (2021, June 17). Top 5 CUT&RUN Frequently Asked Questions | CST TECH TIPS [Video]. YouTube. [Link]
-
Mensa, M., et al. (2023). The CUT&RUN suspect list of problematic regions of the genome. Epigenetics & Chromatin, 16(1), 31. [Link]
-
Pluto Bio. (2022, November 14). CUT&RUN 101 for Biologists. Retrieved from [Link]
-
Bio-Info. (2025, November 20). How To Analyze CUT&RUN/Tag Data For Absolute Beginners: From FASTQ to Peaks. Retrieved from [Link]
-
Choosing Genomics Tools. (n.d.). Chapter 19 CUT&RUN and CUT&Tag. Retrieved from [Link]
-
Stratech. (n.d.). CUT&RUN Support Center. Retrieved from [Link]
-
Skene, P. J., & Henikoff, S. (2019). CUT&RUN: Targeted in situ genome-wide profiling with high efficiency for low cell numbers. protocols.io. [Link]
-
Stratech. (n.d.). Starting CUT&RUN for a new target? Don't forget these key optimization steps. Retrieved from [Link]
-
antibodies-online.com. (n.d.). CUT&RUN and CUT&Tag Handbook. Retrieved from [Link]
-
Vongchampa, V., et al. (2003). Stability of this compound in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
Sources
- 1. support.epicypher.com [support.epicypher.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. epicypher.com [epicypher.com]
- 5. support.epicypher.com [support.epicypher.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. support.epicypher.com [support.epicypher.com]
- 8. Stability of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. CUT&RUN Frequently Asked Questions | Cell Signaling Technology [cellsignal.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. support.epicypher.com [support.epicypher.com]
- 14. protocols.io [protocols.io]
- 15. support.epicypher.com [support.epicypher.com]
- 16. The CUT&RUN suspect list of problematic regions of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Do you have any tips for the preparation of good CUT&RUN DNA sequencing libraries? | Cell Signaling Technology [cellsignal.com]
- 18. How To Analyze CUT&RUN/Tag Data For Absolute Beginners: From FASTQ to Peaks - NGS Learning Hub [ngs101.com]
- 19. Chapter 19 CUT&RUN and CUT&Tag | Choosing Genomics Tools [hutchdatascience.org]
- 20. pluto.bio [pluto.bio]
- 21. antibodies-online.com [antibodies-online.com]
minimizing depurination of 2'-Deoxyxanthosine during oligonucleotide deprotection
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 2'-Deoxyxanthosine (dX) into their synthetic oligonucleotides. The unique chemical properties of dX present challenges during the final deprotection step, with a significant risk of depurination leading to yield loss and product impurity. This resource provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you navigate these challenges and ensure the integrity of your dX-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is this compound particularly susceptible to it?
A1: Depurination is the cleavage of the N-glycosidic bond that links a purine base (like xanthine) to the deoxyribose sugar in the DNA backbone.[1] This results in an abasic site in the oligonucleotide chain, which is unstable and can lead to strand scission during the basic conditions of deprotection.[1] this compound is more susceptible to depurination than canonical purines, especially under acidic conditions.[2] The electron-withdrawing nature of the xanthine base can weaken the glycosidic bond, making it more prone to hydrolysis.
Q2: I'm observing a significant loss of my final product after deprotection. Could this be due to depurination of dX?
A2: Yes, product loss is a primary indicator of depurination. If you are using standard deprotection conditions, such as concentrated ammonium hydroxide at elevated temperatures, the combination of basicity and heat can lead to significant degradation of oligonucleotides containing sensitive residues like dX. The resulting abasic sites readily undergo ß-elimination, leading to cleavage of the oligonucleotide chain.[1] This generates shorter fragments that may be lost during purification, or appear as impurities in your analysis.
Q3: Are there any visual clues during HPLC or gel electrophoresis that suggest depurination?
A3: Absolutely. During HPLC analysis, depurination and subsequent strand cleavage will manifest as additional peaks eluting earlier than your full-length product. If you are performing DMT-on purification, you may see 5'-DMT-bearing fragments that are shorter than the expected length.[1][3] In gel electrophoresis (e.g., PAGE), you will observe bands that migrate faster than the band corresponding to your full-length oligonucleotide, indicating the presence of shorter fragments.
Q4: What are the key factors that influence the rate of dX depurination during deprotection?
A4: The primary factors are the pH and temperature of the deprotection solution. While dX is relatively stable at neutral pH, its stability dramatically decreases in acidic environments.[2] Although deprotection is carried out in basic solutions, localized or transient drops in pH should be avoided. Temperature is also a critical factor; higher temperatures accelerate the rate of depurination. The choice of deprotection reagent and the duration of the deprotection step are therefore crucial parameters to control.
Troubleshooting Guide: Minimizing dX Depurination
This section addresses common issues encountered during the deprotection of dX-containing oligonucleotides and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of full-length product after standard ammonium hydroxide deprotection. | Standard deprotection conditions (e.g., concentrated NH₄OH at 55°C for 8-16 hours) are too harsh for dX-containing oligonucleotides, leading to significant depurination and strand cleavage. | Switch to a milder deprotection strategy. "UltraMild" deprotection using potassium carbonate in methanol is a highly effective option.[4][5] Alternatively, consider using a t-butylamine/water mixture.[4][6] |
| Multiple peaks observed in HPLC analysis, eluting before the main product. | These are likely 3'-truncated fragments resulting from depurination at the dX position followed by strand scission.[1] | Implement a milder deprotection protocol as mentioned above. Additionally, ensure that your synthesis cycle, particularly the detritylation step, is optimized to minimize any prolonged exposure to acidic conditions which can pre-dispose the oligo to depurination.[7] |
| Product degradation is still observed even with milder deprotection conditions. | The exocyclic amine protecting groups on the standard phosphoramidites (dA, dG, dC) may require conditions that are still too harsh for dX. Standard protecting groups like benzoyl (Bz) or isobutyryl (iBu) require relatively strong basic conditions for their removal. | Utilize "UltraMild" phosphoramidites for the standard bases (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).[4][5] These protecting groups are designed to be removed under very gentle conditions that are compatible with sensitive nucleosides like dX. |
| Inconsistent results between synthesis batches. | Variability in the age or quality of the deprotection reagents, or slight deviations in temperature or time. For instance, older ammonium hydroxide solutions can have a lower effective concentration. | Always use freshly prepared deprotection solutions. Precisely control the temperature and incubation time of the deprotection step. Implement rigorous quality control checks on your reagents. |
Experimental Protocols: Recommended Deprotection Methods
Here we provide detailed, step-by-step protocols for deprotecting oligonucleotides containing this compound.
Protocol 1: UltraMild Deprotection using Potassium Carbonate
This is the recommended method for oligonucleotides containing dX, especially when other sensitive modifications are also present. This protocol requires the use of UltraMild phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) for the standard bases.
Step-by-Step Methodology:
-
Preparation of Deprotection Reagent: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage and Deprotection:
-
Elution:
-
Carefully transfer the methanolic solution containing the deprotected oligonucleotide to a clean tube.
-
Wash the CPG twice with 0.5 mL of water and combine the washes with the methanolic solution.
-
-
Work-up:
-
Neutralize the solution by adding an appropriate amount of a weak acid, such as acetic acid.
-
The oligonucleotide is now ready for desalting or purification (e.g., HPLC).
-
Protocol 2: Mild Deprotection using t-Butylamine/Water
This method can be used with standard protecting groups on the canonical bases, but may require some optimization depending on the sequence context.
Step-by-Step Methodology:
-
Preparation of Deprotection Reagent: Prepare a mixture of t-butylamine and water in a 1:3 (v/v) ratio.
-
Cleavage and Deprotection:
-
Elution and Work-up:
-
Allow the vial to cool to room temperature.
-
Transfer the solution to a clean tube.
-
Wash the CPG with water and combine the washes.
-
Dry the combined solution in a vacuum concentrator.
-
The dried pellet can be resuspended in water for subsequent purification.
-
Data Presentation: Stability of this compound
The stability of the glycosidic bond in this compound is highly dependent on pH. The following table summarizes the half-life of dX under various conditions, illustrating its increased lability at lower pH.
| Form of dX | pH | Temperature | **Half-life (t₁/₂) ** | Reference |
| 2'-deoxynucleoside | 2 | 37°C | 3.7 minutes | [2] |
| 2'-deoxynucleoside | 6 | 37°C | 1104 hours | [2] |
| Single-stranded DNA | 2 | 37°C | 7.7 hours | [2] |
| Single-stranded DNA | 7 | 37°C | 17,700 hours | [2] |
| Double-stranded DNA | 7 | 37°C | 20,900 hours | [2] |
This data highlights the critical importance of avoiding acidic conditions to maintain the integrity of dX in oligonucleotides.
Visualization of Key Processes
Mechanism of Depurination
Caption: Workflow for minimizing dX depurination.
References
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of this compound in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
Glen Research. (n.d.). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. [Link]
-
Sahasrabudhe, P. V., & Gmeiner, W. H. (1995). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 23(1), 83-89. [Link]
- Zarytova, V. F., Ivanova, E. M., & Chasov, V. V. (1989). Advanced method for oligonucleotide deprotection. Bioorganicheskaia khimiia, 15(3), 336-342.
-
Rana, V. S., Kumar, P., & Sharma, V. (2020). Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. The Journal of organic chemistry, 85(8), 5394–5402. [Link]
-
Glen Research. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. Glen Research. [Link]
-
Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
Sources
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- 2. Stability of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Method Refinement for Accurate Quantification of 2'-Deoxyxanthosine Adducts
Welcome to the technical support center for the accurate quantification of 2'-Deoxyxanthosine (dX) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental workflow. Our goal is to equip you with the scientific rationale behind methodological choices to ensure the integrity and reproducibility of your results.
Introduction: The Significance of this compound Adducts
This compound (dX) is a DNA lesion formed through the deamination of guanine, a process that can be initiated by various endogenous and exogenous agents, including nitric oxide.[1] The presence and quantity of dX adducts can serve as a critical biomarker for assessing DNA damage and the associated risk of mutagenesis and carcinogenesis.[2][3][4] Given their low abundance, typically in the range of 0.01–10 adducts per 10⁸ normal nucleotides, highly sensitive and specific analytical methods are paramount for their accurate quantification.[2][3][4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for DNA adduct analysis due to its superior selectivity, sensitivity, and accuracy compared to other methods like immunoassays or ³²P-postlabeling.[2][3][4] This guide focuses on refining LC-MS/MS based methodologies for robust dX quantification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of dX adducts, providing explanations for the underlying causes and actionable solutions.
Sample Preparation & DNA Hydrolysis
Q1: I'm observing low recovery of dX adducts after DNA hydrolysis. What could be the cause?
A1: Low recovery often stems from the choice of hydrolysis method and the inherent stability of the dX adduct. This compound is relatively stable at neutral pH but is susceptible to depurination (loss of the xanthine base) under acidic conditions.[1][6]
-
Expert Insight: While acid hydrolysis is efficient for releasing many DNA bases, it can lead to the degradation of labile adducts like dX.[7][8] Enzymatic hydrolysis is a milder alternative that preserves the nucleoside structure (base + deoxyribose sugar), which is crucial for LC-MS/MS analysis.[7][9] However, the efficiency of enzymatic digestion can be influenced by the DNA modification site and matrix effects.[7]
-
Troubleshooting Steps:
-
Optimize Enzymatic Digestion: Ensure complete digestion by using a combination of nucleases (e.g., nuclease P1, followed by alkaline phosphatase). The incubation time (e.g., 2-12 hours at 37°C) should be optimized for your specific sample type.
-
Evaluate Hydrolysis Method: If you must use a non-enzymatic method, consider neutral thermal hydrolysis, which can selectively release certain N-alkylated purine adducts while minimizing degradation of the sugar moiety.[10] However, for dX, enzymatic hydrolysis is generally preferred.
-
Internal Standards are Key: The use of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-dX) is critical.[5] It should be added before the DNA hydrolysis step to account for any sample loss or degradation throughout the entire workflow.[11]
-
Q2: My sample chromatograms show significant matrix effects, leading to ion suppression and poor sensitivity. How can I mitigate this?
A2: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples.[12] Co-eluting endogenous compounds can compete with the analyte of interest for ionization, leading to a decreased signal (ion suppression).[13]
-
Expert Insight: A robust sample cleanup strategy is essential. Solid-phase extraction (SPE) is a widely used technique to remove interfering substances like salts, proteins, and lipids.[12][14] The choice of SPE sorbent is critical and should be tailored to the chemical properties of dX.
-
Troubleshooting Steps:
-
Implement Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge (e.g., C18) to retain dX while allowing polar contaminants to be washed away.[15] A two-step SPE approach with different sorbents can further enhance cleanup for particularly complex matrices.[12]
-
Optimize Chromatographic Separation: Adjust your HPLC gradient to achieve better separation of dX from the matrix components. A longer, shallower gradient can improve resolution.
-
Dilution: If ion suppression is severe, diluting the sample can sometimes alleviate the effect, although this may compromise the limit of detection.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that closely mimics your actual samples to compensate for consistent matrix effects.
-
LC-MS/MS Analysis
Q3: I am struggling to achieve the required sensitivity for dX adduct quantification. What parameters can I optimize in my LC-MS/MS method?
A3: Achieving low limits of detection (LOD) is crucial for quantifying rare DNA adducts.[13] Several factors from the LC separation to the MS detection can be fine-tuned.
-
Expert Insight: The choice of ionization mode and the monitoring of specific mass transitions are fundamental to a sensitive MS method. For dX, positive electrospray ionization (ESI+) is typically used. The most common fragmentation pattern for nucleoside adducts involves the neutral loss of the deoxyribose sugar.[16][17]
-
Troubleshooting Steps:
-
Optimize MS Parameters:
-
Ionization Source: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for maximum dX signal intensity.
-
Collision Energy: Optimize the collision energy in the collision cell to achieve efficient fragmentation of the dX precursor ion into its characteristic product ion.
-
Multiple Reaction Monitoring (MRM): Use MRM to specifically monitor the transition from the protonated molecular ion of dX ([M+H]⁺) to the protonated xanthine base ([BH₂]⁺). This highly specific detection method significantly reduces background noise.
-
-
Enhance Chromatographic Performance:
-
Column Choice: Use a high-efficiency HPLC or UHPLC column with a smaller particle size (e.g., sub-2 µm) for sharper peaks and better resolution.
-
Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance the ESI+ signal.
-
-
Consider Chemical Derivatization: In cases of extremely low abundance, chemical derivatization can be employed to introduce a more readily ionizable group onto the dX molecule, thereby increasing its MS response.[18][19][20][21][22] This is an advanced technique that requires careful validation.
-
Q4: I am observing unexpected adduct ions in my mass spectra, complicating data interpretation. How can I confidently identify the dX signal?
A4: The formation of adduct ions with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common in ESI-MS and can complicate spectra.[23][24]
-
Expert Insight: While sometimes viewed as an interference, the predictable mass shift of these adducts can also be used for confirmation.[24] However, for quantitative analysis, it's crucial to focus on the protonated molecule ([M+H]⁺).
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., Orbitrap or TOF) provides highly accurate mass measurements, allowing for the confident identification of the elemental composition of your analyte and distinguishing it from isobaric interferences.[17][25]
-
MS/MS Fragmentation: The characteristic fragmentation pattern of dX (neutral loss of the deoxyribose moiety) is a key identifier.[16]
-
Stable Isotope-Labeled Internal Standard: The co-elution of the analyte with its stable isotope-labeled internal standard provides the highest level of confidence in peak identification.
-
Reduce Salt Contamination: Ensure high-purity solvents and minimize the use of glassware that could be a source of sodium ions to reduce the formation of unwanted adducts.[24]
-
Experimental Protocols & Data Presentation
Protocol 1: Enzymatic Hydrolysis of DNA
This protocol describes a standard method for the complete digestion of DNA to its constituent deoxynucleosides.
-
To 50 µg of DNA in a microcentrifuge tube, add the stable isotope-labeled internal standard for this compound.
-
Add a buffer solution (e.g., 20 mM Tris-HCl, 10 mM MgCl₂) to a final volume of 100 µL.
-
Add 5 units of nuclease P1 and incubate at 37°C for 2 hours.
-
Add 5 units of alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.[13]
-
Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxynucleosides is ready for SPE cleanup or direct LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general procedure for enriching dX adducts from the DNA hydrolysate.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[26]
-
Load the Sample: Load the DNA hydrolysate onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute: Elute the dX adducts with 1 mL of 80% methanol in water.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides typical mass transitions and collision energies for the LC-MS/MS analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (dX) | 269.09 | 153.05 | 15-25 |
| ¹⁵N₅-2'-Deoxyxanthosine | 274.08 | 158.03 | 15-25 |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be empirically determined.
Visualizations
Workflow for dX Adduct Quantification
Caption: A logical guide for troubleshooting low sensitivity in dX adduct analysis.
References
-
Tretyakova, N., et al. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 25(10), 2007-2035. [Link]
-
ACS Publications. (2012). Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. Chemical Research in Toxicology. [Link]
-
eScholarship.org. (n.d.). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. [Link]
-
ResearchGate. (n.d.). Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. [Link]
-
National Institutes of Health. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PubMed. [Link]
-
Oxford Academic. (n.d.). Detection of DNA adducts by high-performance liquid chromatography with electrochemical detection. [Link]
-
Begell Digital Library. (2005). Measuring DNA Nucleobase Adducts Using Neutral Hydrolysis and Liquid Chromatography-Mass Spectrometry. Critical Reviews™ in Eukaryotic Gene Expression, 15(4). [Link]
-
National Institutes of Health. (n.d.). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. [Link]
-
National Institutes of Health. (n.d.). Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. PubMed. [Link]
-
ACS Publications. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. [Link]
-
National Institutes of Health. (n.d.). Methods and Challenges for Computational Data Analysis for DNA Adductomics. [Link]
-
National Institutes of Health. (n.d.). Mass spectrometric analysis of 2-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation. PubMed. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). [Link]
-
MDPI. (n.d.). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Stability of this compound in DNA. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?. [Link]
-
Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. [Link]
-
National Institutes of Health. (2024). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]
-
National Institutes of Health. (n.d.). Detection and characterization of two major ethylated deoxyguanosine adducts by high performance liquid chromatography, electrospray mass spectrometry, and 32P-postlabeling. Development of an approach for detection of phosphotriesters. PubMed. [Link]
-
7-Alkyldeoxyguanosine adduct detection by two-step HPLC and the 32P-postlabeling assay. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. PubMed. [Link]
-
National Institutes of Health. (n.d.). Analysis and Identification of 2′-Deoxyadenosine-derived Adducts in Lung and Liver DNA of F-344 Rats Treated with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino). [Link]
-
MDPI. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. [Link]
-
MDPI. (n.d.). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. [Link]
-
National Institutes of Health. (n.d.). Simultaneous Detection of Deoxyadenosine and Deoxyguanosine Adducts in the Tongue and Other Oral Tissues of Mice Treated with Dibenzo[a,l]pyrene. [Link]
-
ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry 2. Acylation. [Link]
-
ResearchGate. (n.d.). (PDF) Solid-phase extraction of organic compounds: A critical review. part ii. [Link]
-
National Institutes of Health. (2014). Determination of oxidation products of 5-methylcytosine in plants by chemical derivatization coupled with liquid chromatography/tandem mass spectrometry analysis. PubMed. [Link]
-
National Institutes of Health. (2015). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. PubMed. [Link]
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- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application [ccspublishing.org.cn]
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- 26. Analysis and Identification of 2′-Deoxyadenosine-derived Adducts in Lung and Liver DNA of F-344 Rats Treated with the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of its Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2'-Deoxyxanthosine Measurement
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and biomedical research, the precise and reliable quantification of specific molecules is paramount. 2'-Deoxyxanthosine (dX), a deamination product of 2'-deoxyguanosine (dG), is an important biomarker for oxidative stress and DNA damage. Its accurate measurement in biological matrices is crucial for understanding disease mechanisms, drug efficacy, and safety. This guide provides an in-depth comparison of analytical methods for this compound measurement, grounded in the principles of scientific integrity and regulatory compliance. We will explore the validation of these methods, drawing upon the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure your data is robust, reproducible, and reliable.[1][2][3][4][5][6]
The Critical Role of Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] According to the FDA, this process establishes through objective evidence that a method consistently produces a result meeting its predetermined specifications.[8] This is not a one-time event but a continuous process throughout the method's lifecycle, ensuring data integrity for regulatory submissions and critical decision-making in research.[9] The core validation parameters, as outlined by the ICH Q2(R1) and FDA guidelines, form the foundation of a trustworthy analytical method.[2][8][10]
Comparative Analysis of Analytical Methods for this compound
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[11] | Antigen-antibody binding with enzymatic signal amplification.[12] |
| Specificity | Moderate; can be affected by co-eluting compounds with similar UV spectra.[13] | High; provides structural information, minimizing interference.[11] | High; dependent on antibody specificity, potential for cross-reactivity. |
| Sensitivity | Lower (ng/mL to µg/mL range). | Very high (pg/mL to ng/mL range).[11] | High (pg/mL to ng/mL range). |
| Linearity | Good over a moderate concentration range. | Excellent over a wide dynamic range. | Typically a sigmoidal curve, linear over a limited range. |
| Precision | Good (%RSD < 15%). | Excellent (%RSD < 15%). | Good (%RSD < 20%). |
| Accuracy | Good (85-115%). | Excellent (85-115%). | Good (80-120%). |
| Sample Throughput | Moderate. | High with automation. | High. |
| Cost | Low to moderate. | High. | Moderate. |
| Expertise Required | Moderate. | High. | Low to moderate. |
In-Depth Look at Analytical Methodologies and Validation Workflows
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of nucleosides. The method relies on the separation of this compound from other components in the sample matrix on a chromatographic column, followed by its detection based on its characteristic UV absorbance.[14][15]
Experimental Workflow:
Caption: HPLC-UV workflow for this compound measurement.
Validation Protocol for an HPLC-UV Method:
A comprehensive validation of an HPLC-UV method for this compound should follow the principles outlined in ICH Q2(R1).[2]
-
Specificity: To demonstrate specificity, blank matrix samples (e.g., plasma, urine) from at least six different sources should be analyzed to ensure no endogenous components interfere with the this compound peak. The peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into the biological matrix. A minimum of five to six concentration levels should be used, and the linearity should be evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.[10] For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ).[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[17] The LOQ is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.[8]
-
Robustness: The robustness of the method should be evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during routine use.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity and specificity.[11] This technique couples the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry.
Experimental Workflow:
Caption: LC-MS/MS workflow for this compound measurement.
Validation Protocol for an LC-MS/MS Method:
The validation of an LC-MS/MS method for this compound follows the FDA's Bioanalytical Method Validation guidance.[1][3]
-
Selectivity and Matrix Effects: Selectivity is assessed by analyzing blank matrix from multiple sources for interferences at the retention time of this compound and its internal standard. Matrix effects (ion suppression or enhancement) should be evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.
-
Calibration Curve: A calibration curve with a minimum of six non-zero standards is prepared in the same biological matrix as the samples. The curve is typically fitted with a weighted linear regression model.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision are determined by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates over several days.[8] The acceptance criteria are the same as for HPLC-UV.
-
Recovery: The extraction recovery of this compound from the biological matrix is determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three concentration levels.
-
Stability: The stability of this compound in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.[18] The stability of this compound itself has been studied and it is relatively stable under biological conditions.[19][20]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen for detection. For this compound, a competitive ELISA is often employed where the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-2'-Deoxyxanthosine antibody.
Experimental Workflow:
Caption: Competitive ELISA workflow for this compound measurement.
Validation Protocol for an ELISA Method:
The validation of an ELISA method should also adhere to the principles of bioanalytical method validation, with some specific considerations for immunoassays.
-
Specificity and Cross-Reactivity: The specificity of the antibody is critical. Cross-reactivity with structurally related molecules, such as other nucleosides and their metabolites, must be assessed to ensure the assay is specific for this compound.
-
Standard Curve: A standard curve is generated using a series of known concentrations of this compound. The curve is typically sigmoidal and is fitted using a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) regression model.
-
Accuracy and Precision: Intra-assay and inter-assay accuracy and precision are evaluated using QC samples at multiple concentrations. The acceptance criteria are generally similar to those for chromatographic methods.
-
Sensitivity: The sensitivity of the ELISA is defined by the LLOQ, which is the lowest point on the standard curve that can be measured with acceptable accuracy and precision.
-
Parallelism: To ensure that the analyte in the sample matrix behaves similarly to the standard, parallelism experiments should be conducted by diluting a high-concentration sample to determine if the measured concentrations are consistent across the dilution series.
Conclusion: Selecting the Right Validated Method
The choice of an analytical method for the measurement of this compound is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV offers a cost-effective and accessible option for routine analysis where high sensitivity is not a prerequisite.
-
LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the preferred method for bioanalytical studies requiring the accurate quantification of low levels of this compound in complex matrices.
-
ELISA provides a high-throughput and user-friendly platform, particularly suitable for screening large numbers of samples, provided that a highly specific antibody is available.
Regardless of the chosen method, a rigorous and well-documented validation process is non-negotiable. By adhering to the principles outlined by regulatory bodies such as the FDA and ICH, researchers and scientists can ensure the generation of high-quality, reliable data that can withstand scientific scrutiny and support critical decisions in drug development and biomedical research.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Lab Manager. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Singh, R., & Farmer, P. B. (2003). An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification. Rapid communications in mass spectrometry : RCM, 17(2), 121–128. [Link]
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Shaum Shiyan, et al. (2019). OPTIMIZATION AND VALIDATION OF RP-HPLC/UV DETECTION FOR SEVERAL COMPOUNDS SIMULTANEOUSLY IN SEMI-PURIFIED EXTRACT OF WHITE TEA. International Journal of Pharmaceutical Sciences and Research, 10(3). [Link]
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A Comparative Guide to the Stability of 2'-Deoxyxanthosine in Single- vs. Double-Stranded DNA
Authored by: A Senior Application Scientist
Introduction: The Silent Threat of Deaminated Guanine
Within the intricate landscape of the genome, the integrity of each nucleobase is paramount. Yet, DNA is under constant assault from both endogenous and exogenous agents, leading to chemical modifications that can have profound biological consequences. One such modification is the deamination of guanine, which converts it to xanthine, resulting in the nucleoside 2'-deoxyxanthosine (dX) within the DNA strand.[1][2] This lesion arises from various sources, including spontaneous hydrolysis and, notably, reactions with nitrosating agents like those derived from nitric oxide (NO), a key signaling molecule in various physiological processes.[3][4][5]
For many years, dX was assumed to be a transient lesion, rapidly undergoing depurination and thus being of minor biological significance.[1][2] However, rigorous investigation has overturned this assumption, revealing that dX is a relatively stable lesion under physiological conditions.[1][2][6] Its stability, miscoding potential during replication, and interaction with the DNA repair machinery make it a significant factor in mutagenesis, particularly in the context of inflammation and chronic diseases where NO levels are elevated.[3][4][7]
This guide provides a comprehensive comparison of the stability of this compound in single-stranded DNA (ssDNA) versus double-stranded DNA (dsDNA). We will delve into the experimental data governing its hydrolytic and thermodynamic stability, outline the methodologies used to assess these properties, and discuss the biological implications for researchers in genetics, toxicology, and drug development.
The Genesis of a Lesion: From Deoxyguanosine to Deoxyxanthosine
The conversion of 2'-deoxyguanosine (dG) to this compound (dX) involves the hydrolytic replacement of the exocyclic amine group at the C2 position with a carbonyl group. This seemingly subtle change has significant implications for the base's chemical properties and its interactions within the DNA structure.
Caption: Deamination of 2'-deoxyguanosine to form this compound.
Comparative Stability Analysis: A Tale of Two Contexts
The stability of dX is profoundly influenced by its local environment—namely, whether it resides in the exposed context of a single strand or is sheltered within the duplex structure.
Hydrolytic Stability: The Resilience of the Glycosidic Bond
The primary measure of hydrolytic stability is the rate of depurination—the cleavage of the N-glycosidic bond that tethers the base to the deoxyribose sugar. Contrary to earlier assumptions, dX is remarkably stable at neutral pH.
Studies have shown that at pH 7 and 37°C, dX in single-stranded DNA has a half-life of approximately 2 years (17,700 hours).[1][2][6] When incorporated into a double-stranded oligonucleotide, the half-life sees a statistically insignificant increase to about 2.4 years (20,900 hours).[1][2][6] This indicates that under physiological pH, the duplex environment offers only marginal protection against depurination compared to the single-stranded state.
However, the stability of dX is highly pH-dependent. Under acidic conditions (pH ≤ 4), the rate of depurination increases by more than an order of magnitude compared to guanine.[3][7][8] This is consistent with a mechanism of acid-catalyzed depurination where the N7 position of the purine ring becomes protonated, weakening the N-glycosidic bond.[1][2]
| Condition | Context | Half-Life (t½) | Reference |
| pH 7, 37°C, 110 mM ionic strength | Single-Stranded DNA (ssDNA) | ~17,700 hours (~2.0 years) | [1][2][6] |
| pH 7, 37°C, 110 mM ionic strength | Double-Stranded DNA (dsDNA) | ~20,900 hours (~2.4 years) | [1][2][6] |
| pH 2, 37°C, 110 mM ionic strength | Single-Stranded DNA (ssDNA) | 7.7 hours | [1][2][6] |
| pH 4 | dsDNA | Rate >10x that of Guanine | [3][7] |
| Neutral pH | dsDNA | Rate 1.19x that of Guanine | [3][7][8] |
Table 1: Comparative hydrolytic stability of this compound (dX).
Thermodynamic Stability: The Impact on Duplex Integrity
While the duplex structure offers minimal protection against dX depurination at neutral pH, the presence of dX significantly impacts the thermodynamic stability of the double helix. The replacement of a guanine-cytosine (G:C) base pair, which has three hydrogen bonds, with a xanthine-cytosine (X:C) pair, which typically forms two, results in a measurable decrease in duplex stability.
Thermal denaturation studies, which measure the melting temperature (Tm) of a DNA duplex, provide a clear picture of this destabilization. An oligonucleotide duplex containing a single dX paired with cytosine exhibits a Tm that is approximately 5°C lower than the corresponding duplex with a canonical G:C pair.[1] This destabilization is less severe than a mismatch but is nonetheless a significant perturbation to the local helical structure.
| Duplex Base Pair | Melting Temperature (Tm) | ΔTm relative to G:C | Reference |
| dG : dC | 78.16 ± 0.26 °C | 0 °C | [1] |
| dX : dC | 73.26 ± 0.53 °C | -4.9 °C | [1] |
| dI : dC (Deoxyinosine) | 74.16 ± 1.10 °C | -4.0 °C | [1] |
Table 2: Effect of this compound on the thermal stability of a DNA duplex.
Mutagenic Potential: Ambiguous Base Pairing
The structure of xanthine allows it to form base pairs with both cytosine and, to a lesser extent, thymine. This ambiguous pairing is the root of its mutagenic potential. During DNA replication, polymerases may incorrectly insert a thymine opposite a dX lesion. If this mismatch is not repaired, a subsequent round of replication will lead to a G:C to A:T transition mutation.[1] Studies have shown that while some polymerases, like DNA Pol I (Klenow Fragment), preferentially insert dCTP opposite dX, others, such as HIV-1 Reverse Transcriptase, insert dCTP and dTTP with roughly equal frequency.[3][7]
Caption: Base pairing possibilities for this compound (dX) in DNA.
Cellular Defense: Recognition and Repair
Given its stability and mutagenic potential, cells have evolved mechanisms to remove dX from the genome. The primary pathway for this is Base Excision Repair (BER). The process is initiated by a DNA glycosylase that recognizes the dX lesion and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.
Several DNA glycosylases have been shown to excise xanthine from DNA. The efficiency of these enzymes, however, depends on the base opposite the lesion. For instance, several glycosylases, including AlkA, Mpg, Nth, and Fpg, can specifically excise xanthine from an X:C base pair.[3][7] The activity towards dX paired with G, A, or T is significantly lower for most of these enzymes, with the exception of AlkA.[3] This highlights the importance of the duplex context for efficient repair, as the repair machinery preferentially targets the lesion when it is in a conformation that resembles a canonical, albeit destabilized, base pair.
Experimental Protocols for Stability Assessment
To provide practical insights, we outline two core experimental workflows for quantifying the stability of dX in synthetic oligonucleotides.
Protocol 1: HPLC-Based Assay for Measuring Depurination Rate
This method quantifies the rate of N-glycosidic bond cleavage by measuring the amount of intact dX-containing oligonucleotide remaining over time.
Methodology:
-
Sample Preparation: Synthesize and purify oligonucleotides containing a single dX residue, both as single strands and duplexes (annealed with the complementary strand).
-
Incubation: Incubate the oligonucleotides in a buffered solution (e.g., pH 7.0 or an acidic pH) at a constant temperature (e.g., 37°C or higher to accelerate the reaction).
-
Time Points: At various time points (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from the reaction and immediately freeze them to stop the reaction.
-
Enzymatic Digestion: Treat the aliquots with a cocktail of nucleases (e.g., P1 nuclease and alkaline phosphatase) to digest the oligonucleotide into its constituent deoxynucleosides.
-
HPLC Analysis: Analyze the resulting deoxynucleoside mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.
-
Quantification: Quantify the amount of this compound by integrating the area of its corresponding peak in the chromatogram.
-
Data Analysis: Plot the natural logarithm of the remaining dX concentration versus time. The negative slope of this line represents the first-order rate constant (k) for depurination. The half-life can be calculated as t½ = 0.693 / k.
Caption: Workflow for determining dX depurination rates via HPLC.
Protocol 2: Thermal Denaturation (UV-Melting) Analysis
This technique measures the melting temperature (Tm) of a DNA duplex, providing a direct measure of its thermodynamic stability.
Methodology:
-
Sample Preparation: Prepare samples of the dX-containing duplex and a control duplex (e.g., with a G:C pair) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl).
-
Spectrophotometer Setup: Place the samples in a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Generation: Slowly increase the temperature of the sample at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).
-
Data Acquisition: Continuously record the absorbance at 260 nm as a function of temperature. The absorbance will increase as the duplex denatures (melts) into single strands, a phenomenon known as the hyperchromic effect.
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve.
-
Comparison: Compare the Tm of the dX-containing duplex to the control duplex to determine the change in thermal stability (ΔTm).
Caption: Workflow for thermal denaturation analysis of DNA duplexes.
Conclusion and Future Directions
The evidence is clear: this compound is not a fleeting lesion but a relatively stable form of DNA damage with significant mutagenic potential.[1][2] While its hydrolytic stability is only marginally enhanced by the duplex structure at physiological pH, the presence of dX markedly destabilizes the DNA double helix.[1] This local destabilization, coupled with its ambiguous base-pairing properties, creates a substrate for both replication errors and the cellular repair machinery.
For researchers, this comparative stability profile is critical. In ssDNA contexts, such as during replication and transcription, dX is a persistent lesion. In dsDNA, its destabilizing effect may serve as a crucial signal for recognition by BER glycosylases, which show a clear preference for dX when paired with cytosine.[3][7] Understanding the kinetics of dX formation, its stability in different genomic contexts, and its processing by polymerases and repair enzymes is essential for elucidating the mechanisms of NO-induced mutagenesis and its role in cancer and other diseases.
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Traverso, J. A., Jones, L. E., & Espey, M. G. (2001). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 40(20), 6043–6051. [Link]
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Decoding Damaged DNA: A Comparative Analysis of the Miscoding Potential of 2'-Deoxyxanthosine
For researchers in genetics, drug development, and molecular biology, understanding the consequences of DNA damage is paramount. The integrity of the genetic code is constantly under assault from both endogenous and exogenous sources, leading to the formation of various DNA lesions. These lesions, if not repaired, can be misread by DNA polymerases during replication, resulting in mutations that can drive diseases such as cancer. This guide provides an in-depth, objective comparison of the miscoding potential of 2'-deoxyxanthosine (dX) against other prevalent DNA lesions, including 8-oxoguanine (8-oxoG), hypoxanthine (Hx), and abasic (AP) sites. We will delve into the experimental data that underpins our understanding of their mutagenicity and the biochemical assays used to unravel their effects on DNA replication fidelity.
The Nature of DNA Lesions and Their Mutagenic Threat
DNA lesions are chemical modifications to the DNA structure that can alter its coding properties. These can arise from spontaneous chemical reactions like deamination and hydrolysis, or from damage induced by reactive oxygen species (ROS) and other genotoxic agents. The cellular response to this damage is a complex network of DNA repair pathways. However, when these repair mechanisms are overwhelmed or when the damage occurs immediately before or during DNA replication, the replication machinery is forced to traverse the damaged template. This process, known as translesion synthesis (TLS), is often carried out by specialized, lower-fidelity DNA polymerases and is a major source of mutations.[1]
The miscoding potential of a DNA lesion refers to its propensity to direct the insertion of an incorrect nucleotide opposite it during DNA synthesis. This is a critical factor in determining the mutagenic signature of a particular damaging agent.[2]
This compound (dX): A Product of Nitrosative Stress
This compound is a significant DNA lesion formed from the deamination of guanine, a process that can be accelerated by nitric oxide (NO) and other nitrosating agents often associated with chronic inflammation.[3] While initially thought to be highly unstable, studies have shown that dX is a relatively stable lesion in DNA under physiological conditions, with a half-life of approximately 2.4 years in double-stranded DNA, allowing it to persist and be encountered by the replication machinery.[4]
Miscoding Properties of this compound
The miscoding potential of dX has been investigated using in vitro primer extension assays with different DNA polymerases. These studies have revealed that dX is indeed a mutagenic lesion, with its coding properties being highly dependent on the polymerase encountering it.
-
With HIV-1 Reverse Transcriptase (RT): This polymerase, known for its lower fidelity, inserts deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP) with roughly equal frequencies opposite a dX lesion.[3] This indicates that dX can ambiguously code for both cytosine (the correct pairing for the original guanine) and thymine, leading to G to T transversions.
-
With E. coli DNA Polymerase I, Klenow Fragment (exo-) (DNA Pol 1 KF-): In contrast to HIV-1 RT, the Klenow fragment of DNA Polymerase I preferentially inserts dCTP opposite dX.[3] This suggests that some higher-fidelity polymerases may be able to read dX more accurately, although the potential for miscoding still exists.
The dual coding potential of dX highlights its threat to genomic integrity, as the resulting G to T transversions are a common class of mutation found in human cancers.
A Comparative Analysis: dX vs. Other Major DNA Lesions
To fully appreciate the mutagenic significance of dX, it is essential to compare its miscoding potential with that of other well-characterized DNA lesions.
8-Oxoguanine (8-oxoG): The Double Agent of Oxidative Damage
7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most abundant and mutagenic oxidative DNA lesions.[5] It exists in two conformational states, anti and syn, which allows it to form stable base pairs with both cytosine and adenine, respectively. This dual coding potential is a major source of G:C to T:A transversion mutations.[6]
The efficiency and fidelity of 8-oxoG bypass are highly dependent on the DNA polymerase. For instance, yeast DNA polymerase η (Pol η) is more efficient and at least 10-fold more accurate in bypassing 8-oxoG than the replicative polymerase, Pol δ.[5][7] However, even with more accurate polymerases, the misincorporation of adenine opposite 8-oxoG still occurs at a significant frequency. In vitro studies have shown that replicative polymerases like Pol α, Pol δ, and Pol ε can insert both dCMP and dAMP opposite 8-oxoG.[6]
Hypoxanthine (Hx): The Mutagenic Consequence of Adenine Deamination
Hypoxanthine is formed in DNA through the deamination of adenine. This lesion is highly mutagenic because it preferentially base pairs with cytosine instead of thymine.[8] Consequently, the presence of hypoxanthine in the DNA template leads to the misincorporation of dCMP during replication, resulting in A:T to G:C transition mutations.[9] Studies in human cell lines have confirmed the high mutagenic potential of hypoxanthine, demonstrating that it can induce both A:T→G:C transitions and large deletions, with the mutagenic outcome also being influenced by whether the lesion is on the leading or lagging strand during replication.[9]
Abasic (AP) Sites: A Roadblock for Replication
Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage, arising from the spontaneous hydrolysis of the N-glycosidic bond that links the base to the sugar-phosphate backbone.[10] These lesions are non-coding and present a significant block to replicative DNA polymerases. When bypass does occur, it is often mediated by specialized TLS polymerases. A common outcome of AP site bypass is the preferential insertion of deoxyadenosine monophosphate (dAMP) opposite the lesion, a phenomenon known as the "A-rule".[11]
Quantitative studies on the bypass of AP sites by human Y-family DNA polymerases have revealed significant differences in their efficiency and fidelity. For example, human Pol η bypasses AP sites with the highest efficiency and inserts dAMP with a frequency of 67%.[10][12] In contrast, Pol ι is much more error-prone, and Pol κ has a higher propensity to cause frameshift mutations.[10][12]
Quantitative Comparison of Miscoding Potential
The following table summarizes the miscoding potential of this compound and the other discussed DNA lesions based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific DNA polymerases used in different studies.
| DNA Lesion | Origin | Primary Miscoding Event | Resulting Mutation | Miscoding Frequency (in vitro) | Notes |
| This compound (dX) | Deamination of Guanine | Insertion of dTTP | G → T Transversion | ~50% with HIV-1 RT[3] | Preferential insertion of dCTP by DNA Pol 1 (KF-).[3] |
| 8-Oxoguanine (8-oxoG) | Oxidation of Guanine | Insertion of dATP | G:C → T:A Transversion | Varies significantly with polymerase (e.g., up to 10-75% misincorporation of adenine)[13] | Can also pair correctly with dCTP. |
| Hypoxanthine (Hx) | Deamination of Adenine | Insertion of dCMP | A:T → G:C Transition | High mutagenic potential, leading to up to 60% A:T→G:C transitions in some cellular contexts.[9] | Can also lead to deletions.[9] |
| Abasic (AP) Site | Hydrolysis of N-glycosidic bond | Insertion of dAMP ("A-rule") | Predominantly base substitutions | ~67% dAMP insertion by human Pol η.[10][12] | A strong block to replication. |
Experimental Methodologies for Assessing Miscoding Potential
Our understanding of the mutagenic properties of DNA lesions is largely derived from sophisticated in vitro and in vivo assays. Below are detailed descriptions of two key experimental approaches.
Primer Extension Assay
The primer extension assay is a fundamental technique used to study the efficiency and fidelity of DNA synthesis past a specific DNA lesion.[14][15]
Principle: A short, radiolabeled DNA primer is annealed to a template strand containing a site-specific DNA lesion. A DNA polymerase is then added along with deoxynucleoside triphosphates (dNTPs). The polymerase extends the primer, and the reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
Causality Behind Experimental Choices:
-
Site-Specific Lesion: The use of a synthetic DNA template with a lesion at a defined position allows for the direct assessment of the polymerase's behavior at that specific site.
-
Radiolabeled Primer: Labeling the primer (typically at the 5' end with ³²P) enables the visualization of the extension products by autoradiography.
-
Denaturing Gel Electrophoresis: This separates the DNA fragments based on their length, allowing for the quantification of both the amount of primer that is extended past the lesion (bypass efficiency) and the identity of the nucleotide inserted opposite the lesion (miscoding specificity). The identity of the inserted nucleotide can be inferred by running parallel reactions, each containing only one of the four dNTPs, or by sequencing the reaction products.
Step-by-Step Methodology:
-
Template-Primer Annealing: A 5'-radiolabeled primer is annealed to a synthetic oligonucleotide template containing the DNA lesion of interest.
-
Primer Extension Reaction: The annealed template-primer is incubated with a specific DNA polymerase in a reaction buffer containing a mixture of all four dNTPs. To determine nucleotide insertion specificity, separate reactions can be set up, each containing only one of the four dNTPs.
-
Reaction Quenching: The reaction is stopped after a defined time by adding a quenching solution (e.g., EDTA in formamide).
-
Gel Electrophoresis: The reaction products are denatured by heating and then separated on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the unextended primer, the paused product at the lesion site, and the full-length extension product are quantified to determine the bypass efficiency and miscoding frequency.
Caption: Workflow of a primer extension assay.
Next-Generation Sequencing (NGS) Based Assays
The advent of next-generation sequencing has revolutionized the study of DNA damage and repair by enabling the high-throughput analysis of lesion bypass events.[16]
Principle: These methods involve the in vitro replication of a library of DNA templates containing a specific lesion, followed by deep sequencing of the reaction products. This allows for the simultaneous analysis of millions of individual bypass events, providing a comprehensive and quantitative picture of the miscoding and mutagenic landscape of a DNA lesion.[16]
Causality Behind Experimental Choices:
-
DNA Library: Using a library of templates, often with random sequences flanking the lesion, allows for the assessment of sequence context effects on lesion bypass.
-
Barcoding: Unique molecular identifiers (barcodes) can be incorporated into the templates or primers to distinguish between different template molecules and to correct for PCR amplification bias during library preparation.
-
Deep Sequencing: High-throughput sequencing generates a massive amount of data, enabling the detection of rare misincorporation events and providing statistically robust quantification of miscoding frequencies.
Step-by-Step Methodology:
-
Library Preparation: A library of single-stranded DNA templates, each containing the lesion of interest and unique barcodes, is synthesized.
-
In Vitro Replication: A primer is annealed to the template library, and a DNA polymerase is used to extend the primer past the lesion in the presence of all four dNTPs.
-
Second Strand Synthesis and Amplification: The extended products are converted to double-stranded DNA and amplified by PCR using primers that add the necessary adapters for NGS.
-
Sequencing: The amplified library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are processed to identify the nucleotides inserted opposite the lesion. The barcode information is used to count the number of times each type of nucleotide was inserted, allowing for the precise calculation of miscoding frequencies.
Caption: Workflow of an NGS-based miscoding assay.
Conclusion and Future Directions
The study of the miscoding potential of DNA lesions is a dynamic field that is crucial for understanding the molecular basis of mutagenesis and carcinogenesis. This compound, a product of nitrosative stress, has a significant miscoding potential, capable of inducing G to T transversions, a type of mutation frequently observed in cancer. Its mutagenicity is comparable to that of other major DNA lesions like 8-oxoguanine and hypoxanthine, although the specific mutational outcomes differ. Abasic sites, while also highly mutagenic, primarily act as blocks to replication.
The continued development of sensitive and high-throughput techniques, such as NGS-based methods, will further refine our understanding of how different DNA polymerases handle these and other DNA lesions. This knowledge is not only fundamental to our understanding of genome stability but also has practical implications for the development of novel anti-cancer therapies that target DNA repair and TLS pathways, as well as for assessing the mutagenic risk of various environmental and endogenous DNA damaging agents.
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A Comparative Analysis of DNA Repair Pathways for 2'-Deoxyxanthosine: A Guide for Researchers
Introduction: The Challenge of 2'-Deoxyxanthosine in Genomic Integrity
This compound (dX) is a significant DNA lesion resulting from the deamination of guanine, a process accelerated by nitric oxide and other nitrosating agents.[1][2][3][4] This alteration to the DNA structure, if left unrepaired, can lead to mutagenic consequences, primarily G→A transitions, during DNA replication.[5] The persistence and miscoding potential of dX underscore the importance of efficient DNA repair mechanisms to maintain genomic stability. This guide provides a comparative analysis of the primary DNA repair pathways involved in the recognition and excision of dX, with a focus on the well-characterized Base Excision Repair (BER) pathway and a discussion on the limited roles of Nucleotide Excision Repair (NER) and Mismatch Repair (MMR).
Base Excision Repair (BER): The Principal Pathway for dX Removal
The primary and most efficient cellular defense against dX is the Base Excision Repair (BER) pathway.[1][2][3] BER is responsible for identifying and removing small, non-helix-distorting base lesions.[6][7] The process is initiated by a class of enzymes known as DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond, excising the base and creating an apurinic/apyrimidinic (AP) site.[6][8]
The efficiency of dX repair via BER is critically dependent on the base it is paired with. Experimental evidence overwhelmingly indicates that DNA glycosylases exhibit the highest specificity and activity for dX when it is opposite cytosine (X•C).[1][2][3]
Key DNA Glycosylases in dX Repair
Several DNA glycosylases have been identified to possess activity against dX, with varying degrees of efficiency. The established order of reactivity for the removal of dX from an X•C pair is:
AlkA > Mpg > Nth > Fpg [1][2][3]
-
AlkA (3-methyladenine DNA glycosylase II): Demonstrates the highest activity in excising dX. Its broad substrate specificity allows it to recognize a variety of damaged bases.
-
Mpg (N-methylpurine DNA glycosylase): Also shows significant activity towards dX.
-
Nth (Endonuclease III): A bifunctional glycosylase with associated AP lyase activity, it can both excise the damaged base and cleave the phosphodiester backbone.
-
Fpg (Formamidopyrimidine DNA glycosylase): While active, it is the least efficient of the studied glycosylases for dX removal in an X•C context.
Interestingly, only AlkA shows detectable activity towards dX when it is mispaired with guanine (X•G), adenine (X•A), or thymine (X•T).[1][2][3] This highlights a crucial aspect of BER efficiency being tied to the context of the DNA duplex.
Mechanism of Base Excision Repair of this compound
The BER pathway for dX can be visualized as a multi-step process:
Caption: The Base Excision Repair (BER) pathway for this compound (dX).
Comparative Performance of BER Glycosylases
The following table summarizes the comparative efficiency of different DNA glycosylases in excising dX, based on available experimental data. The data underscores the superior activity of AlkA, particularly on the biologically relevant X•C pair.
| DNA Glycosylase | Substrate Specificity (Opposing Base) | Relative Activity |
| AlkA | C > G, A, T | ++++ |
| Mpg | C | +++ |
| Nth | C | ++ |
| Fpg | C | + |
Nucleotide Excision Repair (NER) and Mismatch Repair (MMR): Unlikely Players
While BER is the primary repair pathway for dX, it is important to consider the potential roles of other major repair systems.
Nucleotide Excision Repair (NER)
NER is responsible for repairing bulky, helix-distorting lesions such as pyrimidine dimers caused by UV radiation.[9][10] The mechanism of NER involves the recognition of a structural distortion in the DNA, followed by the excision of a short oligonucleotide containing the lesion.[9][11] this compound is a small base modification that does not significantly distort the DNA helix.[12] Consequently, it is not a typical substrate for the NER machinery. Current literature lacks evidence to support a significant role for NER in the direct repair of dX.
Mismatch Repair (MMR)
The MMR system corrects mismatched base pairs that arise during DNA replication and recombination.[13] While dX can mispair with bases other than cytosine, the MMR pathway primarily recognizes Watson-Crick base pairs that are incorrectly matched. The initial recognition of the dX lesion itself, rather than just the mismatch, appears to be the dominant cellular response, directing the repair towards the BER pathway.
Experimental Protocols for Studying dX Repair
The following provides a generalized workflow for an in vitro assay to compare the activity of different DNA glycosylases on a dX-containing DNA substrate.
Experimental Workflow: In Vitro DNA Glycosylase Assay
Caption: A typical workflow for an in vitro DNA glycosylase assay.
Step-by-Step Methodology:
-
Oligonucleotide Substrate Preparation:
-
Synthesize a short oligonucleotide (e.g., 30-mer) containing a single, site-specific dX lesion.
-
Radiolabel the 5' end of the dX-containing oligonucleotide using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Anneal the labeled oligonucleotide to a complementary strand containing either C, G, A, or T opposite the dX lesion to create different duplex substrates.
-
-
DNA Glycosylase Reaction:
-
Incubate the purified DNA glycosylase (e.g., AlkA, Mpg) with the radiolabeled DNA substrate in an appropriate reaction buffer at 37°C for a defined time course.
-
-
AP Site Cleavage and Analysis:
-
Terminate the reaction and treat the samples with a chemical agent (e.g., hot piperidine or NaOH) that cleaves the phosphodiester backbone at the abasic site created by the glycosylase.
-
Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging.
-
Quantify the amount of cleaved product to determine the activity of the glycosylase.
-
Conclusion and Future Directions
The repair of this compound is predominantly managed by the Base Excision Repair pathway, with a clear hierarchy of efficiency among different DNA glycosylases. AlkA stands out as the most robust enzyme for excising dX, especially when paired with cytosine. The structural and mechanistic basis for this substrate specificity warrants further investigation. While NER and MMR are essential for maintaining genomic integrity, their direct involvement in the removal of dX appears to be minimal. Future research employing in vivo models and advanced biochemical assays will be crucial to fully elucidate the cellular strategies for mitigating the mutagenic threat of dX and to explore potential therapeutic interventions that could modulate these repair pathways.
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A Senior Application Scientist's Guide to Validating the Biological Effects of 2'-Deoxyxanthosine in Cell Culture: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Biological Significance of a Key DNA Lesion
2'-Deoxyxanthosine (dX) is a naturally occurring modified nucleoside, emerging as a significant molecule in the landscape of DNA damage and repair. It is primarily formed through the deamination of guanine, a process that can be instigated by endogenous factors such as nitric oxide, a key signaling molecule in various physiological and pathological processes[1][2]. While often studied in the context of DNA lesions and mutagenesis, the broader biological effects of exogenous this compound on cellular fate remain an area of active investigation[3][4]. Understanding its impact on cell viability, proliferation, and apoptosis is crucial for elucidating its role in disease and for exploring its potential as a therapeutic agent or a biomarker.
This guide provides a comprehensive framework for validating the biological effects of this compound in a cell culture setting. As a Senior Application Scientist, my objective is to not only furnish detailed protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice. We will benchmark the effects of this compound against a structurally and functionally relevant alternative, 2'-deoxyinosine (dI) . 2'-deoxyinosine, a product of adenine deamination, is also implicated in DNA damage and has been shown to modulate cellular processes, including apoptosis, making it an ideal comparator for our studies[5][6][7].
This guide will navigate you through a self-validating experimental workflow, from initial cytotoxicity assessments to in-depth analysis of cell cycle and apoptosis, empowering you to generate robust and publishable data.
The Central Hypothesis and Comparative Rationale
Our investigation is centered on the hypothesis that this compound, when introduced to cells exogenously, will elicit measurable biological responses, including cytotoxicity, inhibition of proliferation, and induction of apoptosis. The underlying rationale is that as a non-canonical nucleoside, its incorporation into cellular metabolic pathways or directly into DNA could disrupt normal cellular function.
By comparing these effects to those of 2'-deoxyinosine, we can discern the specific consequences of a guanine-derived lesion versus an adenine-derived one. This comparative approach will provide a richer understanding of how cells respond to these distinct forms of DNA damage precursors.
Core Mechanisms: A Tale of Two Deaminated Purines
This compound and 2'-deoxyinosine are both intermediates in purine metabolism and products of DNA deamination. Their effects on cells are thought to be mediated through several potential mechanisms:
-
Incorporation into DNA: If phosphorylated by cellular kinases, dXTP and dITP can be incorporated into DNA during replication. This can lead to mispairing and subsequent mutations, or trigger DNA damage responses[3][4].
-
Inhibition of Key Enzymes: These nucleoside analogs could potentially inhibit enzymes involved in nucleotide metabolism, leading to imbalances in the nucleotide pool and disruption of DNA and RNA synthesis. A key pathway to consider is the one governed by inosine monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides.
-
Induction of Apoptosis: The accumulation of DNA damage or severe metabolic stress can trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways[5][6][7].
The following diagram illustrates the position of these nucleosides within the purine metabolism pathway.
A Validated Experimental Workflow for Comparative Analysis
To systematically evaluate and compare the biological effects of this compound and 2'-deoxyinosine, we will employ a multi-tiered approach. The following workflow diagram outlines the key stages of this investigation.
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative to include appropriate controls in every experiment, including vehicle-treated (DMSO) and untreated cells.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This initial screen will provide the half-maximal inhibitory concentration (IC50), a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 2'-deoxyinosine in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each compound using non-linear regression analysis.
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
Scientific Rationale: This assay measures DNA synthesis, a hallmark of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA by cells undergoing the S phase of the cell cycle. An anti-BrdU antibody is then used to detect the incorporated BrdU. This provides a more direct measure of proliferation compared to metabolic assays.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and 2'-deoxyinosine at their respective IC50 and sub-IC50 concentrations for 24, 48, and 72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add a peroxidase-conjugated anti-BrdU antibody. Incubate for 1-2 hours at room temperature.
-
Substrate Reaction: Wash the wells and add a substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle control.
Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
Scientific Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity[8].
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and 2'-deoxyinosine at their IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Scientific Rationale: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the identification of cell cycle arrest at specific phases.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and 2'-deoxyinosine at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel for PI.
-
Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a particular phase, which would indicate cell cycle arrest.
Data Presentation and Interpretation: A Comparative Analysis
The data generated from these experiments should be organized into clear, comparative tables. Below are examples of how to present the hypothetical data for this compound and 2'-deoxyinosine in a human lung carcinoma cell line (A549).
Table 1: Comparative Cytotoxicity of this compound and 2'-deoxyinosine in A549 Cells
| Compound | IC50 (µM) after 72h |
| This compound | 150 ± 12.5 |
| 2'-deoxyinosine | 250 ± 20.8 |
| Doxorubicin (Positive Control) | 0.5 ± 0.07 |
Interpretation: In this hypothetical scenario, this compound exhibits greater cytotoxicity than 2'-deoxyinosine in A549 cells, although both are significantly less potent than the conventional chemotherapeutic agent, doxorubicin.
Table 2: Effect of this compound and 2'-deoxyinosine on A549 Cell Proliferation (BrdU Incorporation at 48h)
| Treatment (at IC50) | % BrdU Incorporation (relative to vehicle) |
| Vehicle Control | 100% |
| This compound | 35 ± 4.2% |
| 2'-deoxyinosine | 55 ± 6.1% |
Interpretation: Both compounds inhibit cell proliferation, with this compound showing a more potent anti-proliferative effect, consistent with its lower IC50 value.
Table 3: Induction of Apoptosis in A549 Cells (Annexin V/PI Staining at 48h)
| Treatment (at IC50) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 2.5 ± 0.8% | 1.8 ± 0.5% |
| This compound | 25.6 ± 3.1% | 15.2 ± 2.5% |
| 2'-deoxyinosine | 18.9 ± 2.4% | 10.5 ± 1.9% |
Interpretation: Both nucleosides induce apoptosis. This compound appears to be a more potent inducer of both early and late apoptosis compared to 2'-deoxyinosine at their respective IC50 concentrations.
Table 4: Cell Cycle Analysis of A549 Cells (Propidium Iodide Staining at 24h)
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 4.5% | 30.1 ± 3.2% | 14.7 ± 2.1% |
| This compound | 45.8 ± 3.9% | 45.3 ± 4.1% | 8.9 ± 1.5% |
| 2'-deoxyinosine | 65.1 ± 5.2% | 20.5 ± 2.8% | 14.4 ± 2.0% |
Interpretation: The hypothetical data suggests that this compound may induce an S-phase arrest, as indicated by the accumulation of cells in this phase. In contrast, 2'-deoxyinosine appears to cause a G0/G1 arrest. These differential effects on the cell cycle provide valuable insights into their distinct mechanisms of action.
Conclusion: Synthesizing the Evidence
This comprehensive guide provides a robust framework for the systematic validation of the biological effects of this compound in cell culture, using 2'-deoxyinosine as a critical comparator. By meticulously following the outlined experimental workflow and protocols, researchers can generate high-quality, reproducible data on cytotoxicity, cell proliferation, apoptosis, and cell cycle distribution.
The comparative analysis of these two deaminated purine nucleosides will not only illuminate the specific cellular consequences of these DNA damage products but also contribute to a deeper understanding of their potential roles in health and disease. The insights gained from such studies are invaluable for the broader scientific community and may pave the way for novel therapeutic strategies in oncology and other fields.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry. Cold Spring Harbor Protocols, 2016(11), pdb.prot087288. [Link]
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Camici, M., Tozzi, M. G., Allegrini, S., Nucci, R., & Ipata, P. L. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329–337. [Link]
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Genini, D., Adachi, S., Chao, Q., Rose, D. W., Carrera, C. J., Cottam, H. B., Carson, D. A., & Leoni, L. M. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537–3543. [Link]
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Wakade, T. D., Palmer, K. C., & Wakade, A. R. (1998). 2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. Brain Research, 788(1-2), 69–79. [Link]
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Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616. [Link]
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Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of this compound in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
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Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., & Goodman, M. F. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. Nucleic Acids Research, 14(20), 8135–8153. [Link]
-
Ciccolini, J., Peillard, L., Evrard, A., Cuq, P., & Catalin, J. (2000). Enhanced antitumor activity of 5-fluorouracil in combination with 2'-deoxyinosine in human colorectal cell lines and human colon tumor xenografts. Clinical Cancer Research, 6(4), 1529–1535. [Link]
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Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
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Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of this compound in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Quantification of 2'-Deoxyxanthosine
Introduction
2'-Deoxyxanthosine (dX) is a deaminated derivative of 2'-deoxyguanosine (dG), formed in DNA through exposure to endogenous and exogenous sources of reactive oxygen and nitrogen species.[1][2] As a product of oxidative DNA damage, its accurate quantification in biological matrices is of paramount importance for researchers in toxicology, oncology, and drug development. It serves as a critical biomarker for assessing oxidative stress and the efficacy of therapeutic interventions.[3]
However, the reliability of such measurements can vary significantly between laboratories due to differences in analytical platforms, protocols, and operator expertise. To ensure that data generated across different research sites are comparable and trustworthy, a robust framework for performance evaluation is essential. An inter-laboratory comparison (ILC), also known as a proficiency test, provides this framework. Defined by the standard ISO/IEC 17043:2010, an ILC is the organization, performance, and evaluation of measurements on the same or similar items by two or more laboratories.[4]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview for designing and executing an ILC for this compound quantification. We will compare two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and detail the necessary protocols and data evaluation criteria to ensure scientific integrity and harmonize results across the scientific community.
Part 1: Designing a Robust Inter-Laboratory Comparison Study
The success of an ILC hinges on meticulous planning and execution. The primary objective is not merely to test laboratories but to provide a validated, collaborative framework for improving data quality industry-wide.[5][6]
Causality in Study Design
The design must eliminate as much pre-analytical variability as possible so that the comparison truly reflects the analytical proficiency of the participants. The study coordinator, who must be an impartial entity with documented technical competence, is responsible for this phase.[5]
-
Preparation of Test Material: The cornerstone of a reliable ILC is the quality of the test sample. A single, large-volume bulk sample should be prepared to ensure homogeneity. For dX, this typically involves spiking a certified reference standard into a well-defined matrix, such as synthetic urine or a cell lysate digest, to mimic real-world samples. The material must be aliquoted into identical, well-sealed vials and stored under conditions that guarantee its stability throughout the study's duration.[1]
-
Establishment of the Assigned Value: The "true" concentration of dX in the test material, or the assigned value, must be determined. This can be achieved through formulation (calculating the concentration based on the weight of the reference standard and the volume of the matrix) or by using a reference laboratory with a highly validated, primary reference method.
-
Study Protocol: A comprehensive protocol is distributed to all participating laboratories. This document is critical for standardizing the pre-analytical and analytical process. It must detail:
-
Sample receipt and storage instructions.
-
A mandatory timeline for analysis and data submission.
-
Detailed step-by-step procedures for the analytical methods to be compared.
-
Clear instructions for calibration and quality control.
-
A standardized template for reporting results to minimize data entry errors.
-
Workflow for ILC Design and Execution
The following diagram illustrates the workflow for organizing the ILC.
Caption: Workflow for the inter-laboratory comparison study.
Part 2: Comparative Analytical Methodologies
We present two validated methods for dX quantification. Each protocol is a self-validating system, incorporating steps for calibration and quality control to ensure trustworthiness.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for quantifying nucleosides.[7] Its principle relies on the chromatographic separation of the analyte from matrix components, followed by detection based on its inherent ultraviolet absorbance.
Experimental Protocol: HPLC-UV
-
Materials and Reagents:
-
This compound reference standard (>98% purity).
-
HPLC-grade acetonitrile (ACN) and methanol.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
Ultrapure water.
-
-
Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of dX standard and dissolve in 100 mL of ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.
-
-
Sample Preparation:
-
Thaw the ILC test sample at room temperature.
-
If the sample contains proteins (e.g., cell lysate), perform a protein precipitation step by adding 3 volumes of ice-cold ACN, vortexing, and centrifuging. Collect the supernatant.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B for 2 min, ramp to 30% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a linear regression calibration curve from the peak areas of the calibration standards.
-
Quantify dX in the test sample by interpolating its peak area against the calibration curve.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for trace-level quantification.[3][9] It couples the separation power of HPLC with the precise mass detection of the analyte and a specific fragment ion.
Experimental Protocol: LC-MS/MS
-
Materials and Reagents: As per HPLC-UV method, but using LC-MS grade solvents and additives (e.g., formic acid). An isotopically labeled internal standard (e.g., ¹³C,¹⁵N-dX) is highly recommended for optimal accuracy.
-
Standard Preparation: Prepare calibration standards as in the HPLC-UV method, but add the internal standard to each standard and sample at a fixed concentration.
-
Sample Preparation: Same as the HPLC-UV method.
-
LC-MS/MS Conditions:
-
LC System: Use a UHPLC system for better resolution and faster run times.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve dX from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor at least two transitions for dX (e.g., quantifier and qualifier) and one for the internal standard. For dX (MW 268.23), the protonated precursor ion [M+H]⁺ is m/z 269.1. A common product ion corresponds to the deoxyribose sugar loss, m/z 153.1.
-
dX Quantifier: 269.1 -> 153.1
-
dX Qualifier: 269.1 -> [another suitable fragment]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration of dX in the test sample using the area ratio and the linear regression equation.
-
Method Validation Parameters
For any quantitative method to be considered reliable, it must be validated.[10] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[11]
| Validation Parameter | Description | Typical Acceptance Criteria | Rationale |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (UV); No interfering peaks at the analyte's retention time in blank matrix; MS/MS transitions are highly specific. | Ensures that the signal being measured is solely from dX and not from a co-eluting impurity.[12] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | Confirms a predictable relationship between detector response and concentration, which is fundamental for accurate quantification.[11] |
| Range | The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linear calibration curve. | Establishes the concentration boundaries within which the method is reliable. |
| Accuracy | The closeness of the test results to the true value. | 80-120% recovery for low concentrations; 98-102% for higher concentrations.[10] | Demonstrates that the method is free from significant systematic error or bias.[12] |
| Precision | The agreement among a series of measurements from the same homogenous sample. Expressed as Relative Standard Deviation (RSD). | Repeatability (intra-assay): RSD ≤ 15% (≤ 20% at LOQ). Intermediate Precision (inter-assay): RSD ≤ 15%. | Measures the random error of the method, ensuring results are reproducible over time and between analysts.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. | Defines the lower limit of the method's useful measurement range.[13] |
Part 3: Performance Evaluation and Data Interpretation
After the laboratories submit their results, the study coordinator performs a statistical analysis to evaluate proficiency.
Statistical Evaluation
The primary tool for performance evaluation in an ILC is the z-score.[6] It provides a normalized measure of how far a laboratory's result deviates from the consensus value, taking into account the variability of all participants' data.[14]
The z-score is calculated using the following formula: z = (x - X) / σ Where:
-
x is the result reported by the participating laboratory.
-
X is the assigned value (the consensus mean of all participants' results after removing outliers).
-
σ is the standard deviation for proficiency assessment (typically the standard deviation of all participants' results).[15]
The performance is interpreted as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).[14]
Hypothetical Data Presentation
The following table summarizes hypothetical results from an ILC with an assigned dX value of 25.0 µg/mL .
| Laboratory ID | Method Used | Reported Conc. (µg/mL) | z-score | Performance |
| Lab-001 | HPLC-UV | 24.1 | -0.60 | Satisfactory |
| Lab-002 | LC-MS/MS | 25.5 | 0.33 | Satisfactory |
| Lab-003 | HPLC-UV | 28.9 | 2.60 | Questionable |
| Lab-004 | LC-MS/MS | 24.8 | -0.13 | Satisfactory |
| Lab-005 | HPLC-UV | 20.2 | -3.20 | Unsatisfactory |
Consensus Mean (X) = 25.0 µg/mL; Standard Deviation (σ) = 1.5
Logic of Performance Evaluation
This diagram outlines the decision-making process for evaluating laboratory performance.
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A Researcher's Guide to 2'-Deoxyxanthosine: Unraveling its Base Pairing Properties in Contrast to Natural Nucleobases
For researchers and professionals in drug development and molecular biology, the landscape of genetic building blocks is expanding beyond the canonical four bases. Among the growing arsenal of modified nucleosides, 2'-deoxyxanthosine (dX) presents unique characteristics that warrant a detailed examination. This guide provides an in-depth comparison of the base pairing properties of dX against its natural counterparts—adenine (A), guanine (G), cytosine (C), and thymine (T)—supported by experimental data and methodologies to empower your research.
The Structural Identity of this compound: A Subtle but Significant Departure
This compound is a purine nucleoside, structurally similar to guanosine. The key distinction lies in the substitution of the exocyclic amino group at the C2 position of guanine with a carbonyl group, resulting in xanthine as the nucleobase.[1][2] This seemingly minor alteration has profound implications for its hydrogen bonding capabilities and, consequently, its base pairing preferences within the DNA double helix.[2][3]
The deamination of guanine, often induced by nitric oxide and other nitrosative agents, is a natural process that can lead to the formation of xanthine in DNA.[4][5] This makes the study of dX crucial for understanding the mutagenic potential of DNA damage and the cellular repair mechanisms that counteract it.[4][5][6]
Decoding the Base Pairing Behavior of this compound
The defining characteristic of a nucleobase is its hydrogen bonding pattern, which dictates its pairing partner in the DNA duplex. Unlike the unambiguous pairing of A with T and G with C, dX exhibits a more promiscuous pairing behavior.
Thermodynamic Stability of dX-Containing Duplexes
The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Comparative Tm studies of oligonucleotides containing dX opposite the four natural bases reveal a distinct order of stability.
Several studies have shown that dX can form base pairs with all four natural bases, albeit with varying degrees of stability.[4][7] The thermal stabilities of duplexes containing dX paired with the four natural bases have been measured, indicating that the stability of xanthine-containing base pairs can be similar to that of 2'-deoxyinosine (dI), another common nucleoside analog.[7][8]
Table 1: Comparative Thermal Stability (Tm) of dX-Natural Base Pairs
| Base Pair | Relative Stability (Tm) | Hydrogen Bonds (Predicted) | Notes |
| dX:dC | Most Stable | 2 or 3 | Can form a "wobble" pair or a Watson-Crick-like pair, with stability influenced by pH. |
| dX:dT | Moderately Stable | 2 | Generally the second most stable pairing partner.[7] |
| dX:dG | Less Stable | 1 or 2 | Significant destabilization compared to a standard G:C pair. |
| dX:dA | Least Stable | 1 or 2 | Typically the most destabilizing pairing.[7] |
Note: The exact Tm values are sequence-dependent. The relative stability trend, however, is generally consistent.
The relatively high stability of the dX:dC pair is noteworthy. Structural studies suggest that dX can adopt an O2-enol tautomeric form that allows it to form three Watson-Crick-like hydrogen bonds with cytosine.[3] This mimicry of a G:C pair has significant biological implications, as it can lead to the correct incorporation of dCTP opposite a dX lesion during DNA replication, thus avoiding a mutation.[4]
Conversely, the ability of dX to pair with thymine, albeit with lower stability, is a primary source of its mutagenic potential. The formation of a dX:T mispair can lead to G-to-A transition mutations if not repaired before the next round of replication.[4]
A Comparative Look at 2'-Deoxyinosine (dI)
2'-Deoxyinosine (dI), the deamination product of adenine, is another important purine analog.[9] Like dX, dI can pair with all four natural bases and is often used as a "universal base" in probes and primers.[10][11] However, the order of pairing stability for dI differs from that of dX. The general stability order for dI pairing is I:C > I:A > I:T ≈ I:G.[12][13] This difference in preference underscores the distinct electronic and steric properties conferred by the differing carbonyl and amino group placements on the purine ring.
Experimental Methodologies for Characterizing Base Pairing
To empirically determine the base pairing properties of modified nucleosides like dX, a combination of biophysical and biochemical techniques is employed.
Thermal Melting (Tm) Analysis
This is a fundamental technique to assess the thermodynamic stability of DNA duplexes. The process involves monitoring the change in UV absorbance of a DNA solution as the temperature is gradually increased. Single-stranded DNA absorbs more UV light than double-stranded DNA, and the midpoint of this transition is the melting temperature (Tm).
-
Oligonucleotide Synthesis and Purification: Synthesize and purify the desired oligonucleotides, including the one containing dX and its complementary strands with A, G, C, or T at the opposing position.
-
Duplex Annealing: Mix equimolar amounts of the complementary strands in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.
Figure 1: Workflow for Thermal Melting (Tm) Analysis.
DNA Polymerase Fidelity Assays
These assays assess how accurately a DNA polymerase incorporates nucleotides opposite a specific template base, in this case, dX. This provides insights into the kinetic preferences of the polymerase and the potential mutagenic outcome of the modified base.
-
Primer-Template Design: Design a primer-template system where the template strand contains a dX residue at a specific position. The primer is designed to anneal to the template immediately upstream of the dX.
-
Labeling: The 5' end of the primer is typically labeled with a radioactive (e.g., ³²P) or fluorescent tag for visualization.
-
Enzyme Reaction: Set up parallel reactions, each containing the labeled primer-template duplex, a specific DNA polymerase, and only one type of deoxynucleoside triphosphate (dATP, dGTP, dCTP, or dTTP).
-
Reaction Quenching: After a defined time, quench the reactions by adding a stop solution (e.g., containing EDTA and formamide).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using autoradiography or fluorescence imaging. The intensity of the band corresponding to the primer extended by one nucleotide reflects the efficiency of incorporation for that specific dNTP opposite dX.
Figure 2: Workflow for a Single-Nucleotide Insertion Assay.
Interestingly, the kinetic preference of DNA polymerases does not always correlate directly with the thermodynamic stability of the resulting base pair. For instance, some studies have shown that while the dX:C pair is thermodynamically stable, DNA polymerases can also efficiently incorporate dTTP opposite dX.[7] This highlights the complex interplay between duplex stability and the geometry of the polymerase active site in determining the outcome of DNA replication over a modified base.
Implications for Research and Drug Development
The unique base pairing properties of this compound have several important implications:
-
Understanding Mutagenesis: As a product of guanine deamination, studying dX provides a direct window into the mechanisms of nitric oxide-induced mutagenesis and the cellular responses to this form of DNA damage.[4][5]
-
Probe and Primer Design: While its promiscuity is less controlled than that of dI, the specific pairing preferences of dX could be exploited in certain molecular biology applications, such as in the design of probes for specific sequence contexts.
-
Expansion of the Genetic Alphabet: The development of unnatural base pairs is a burgeoning field in synthetic biology.[14][15][16] Understanding the pairing rules of modified bases like dX is fundamental to these efforts. Researchers have explored pairing dX with non-natural pyrimidine analogs to create novel, orthogonal base pairs.[4]
-
Therapeutic Applications: Oligonucleotides containing modified bases are being explored as therapeutic agents. A thorough understanding of the stability and pairing properties of these modifications is critical for designing effective and safe therapies.
References
-
Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., & Goodman, M. F. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and this compound. Nucleic acids research, 14(20), 8135–8153. [Link]
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Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 42(12), 3608–3616. [Link]
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Stussi-Garaud, C., Giss, M., & Eriani, G. (2009). The deaminated bases xanthine and hypoxanthine can be bypassed by a replicative DNA polymerase. The EMBO journal, 28(14), 2056–2066. [Link]
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Hirao, I., Kimoto, M., & Yamashige, R. (2012). Natural versus artificial creation of base pairs in DNA: origin of nucleobases from the perspectives of unnatural base pair studies. Accounts of chemical research, 45(12), 2055–2065. [Link]
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Kim, H. J., & Kim, M. J. (2013). Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. Journal of nucleic acids, 2013, 346793. [Link]
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Pinheiro, V. B., & Holliger, P. (2012). The XNA world: progress towards replication and evolution of synthetic genetic polymers. Current opinion in chemical biology, 16(3-4), 245–252. [Link]
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Termini, J. (2000). Stability of this compound in DNA. Nucleic acids research, 28(9), 1911–1916. [Link]
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Eritja, R., Horowitz, D. M., Walker, P. A., Ziehler-Martin, J. P., Boosalis, M. S., & Goodman, M. F. (1986). Synthesis and properties of oligonucleotides containing 2'-Deoxynebularine and 2-Deoxyxanthosine. Nucleic Acids Research, 14(20), 8135-8153. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Martin, F. H., Castro, M. M., Aboul-ela, F., & Tinoco, I., Jr. (1985). Base pairing involving deoxyinosine: implications for probe design. Nucleic acids research, 13(24), 8927–8938. [Link]
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metabion. (n.d.). 2'-Deoxyinosine/Inosine. Retrieved from [Link]
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Wuenschell, G. E., O'Connor, T. R., & Termini, J. (2003). Stability, Miscoding Potential, and Repair of this compound in DNA: Implications for Nitric Oxide-Induced Mutagenesis. Biochemistry, 42(12), 3608-3616. [Link]
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ResearchGate. (n.d.). Formation of deoxyinosine and inosine. Deamination of adenine to.... Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2'-Deoxyxanthosine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as the nucleoside analogue 2'-Deoxyxanthosine, are fundamental aspects of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined herein are based on established safety protocols for chemical waste management and are designed to be self-validating, promoting a culture of safety and scientific integrity within your laboratory.
Understanding the Compound: Chemical Properties and Stability
This compound (dX) is a deoxynucleoside that, while not a primary component of DNA, can be formed through the deamination of 2'-deoxyguanosine. Understanding its chemical stability is crucial for its proper disposal. Under neutral pH conditions (pH 7) and at a standard biological temperature of 37°C, this compound is a relatively stable compound.[1][2] However, its stability decreases significantly in acidic environments, where it undergoes more rapid depurination.[1][2][3] This property underscores the importance of avoiding the mixing of this compound waste with acidic waste streams to prevent uncontrolled chemical degradation.
| Property | Value | Source |
| Molecular Formula | C10H12N4O5 | PubChem[4] |
| Molecular Weight | 268.23 g/mol | PubChem[4] |
| CAS Number | 29049-22-7 | PubChem[4] |
| Stability | Stable at neutral pH, less stable in acidic conditions | [1][2][3] |
Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While specific institutional guidelines should always be followed, the minimum recommended PPE includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Nitrile Gloves: To protect the skin from direct contact.
Waste Characterization and Segregation: The First Step to Proper Disposal
The first and most critical step in the disposal process is to correctly characterize and segregate the waste. This compound waste will typically fall into one of two categories:
-
Pure Chemical Waste: This includes unused or expired this compound powder, as well as concentrated stock solutions.
-
Contaminated Labware and Materials: This category encompasses a broader range of items that have come into contact with this compound, such as pipette tips, microfuge tubes, gloves, and aqueous solutions from experiments.
Proper segregation is essential to ensure that waste is handled by the appropriate disposal stream and to prevent unforeseen chemical reactions.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable plan for the disposal of this compound.
Protocol 1: Disposal of Pure this compound (Solid and Concentrated Solutions)
This protocol is intended for the disposal of the pure chemical compound or highly concentrated solutions. The guiding principle for such waste is to treat it as hazardous chemical waste.
-
Labeling: Securely label a dedicated, leak-proof waste container as "Hazardous Chemical Waste: this compound." Include the chemical formula (C10H12N4O5) and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Containment: Carefully transfer the solid this compound or concentrated solution into the labeled waste container. Avoid generating dust if handling the powder form.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and away from general lab traffic.
-
Disposal Request: Arrange for the disposal of the container through your institution's EHS department. They will ensure it is transported to an approved waste disposal plant for incineration or other appropriate treatment.[5]
Protocol 2: Disposal of Contaminated Labware and Aqueous Solutions
This protocol applies to items and solutions that are contaminated with this compound, particularly in the context of biological experiments that may involve recombinant or synthetic nucleic acids.
-
Segregation: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated biohazard waste container lined with an appropriate bag (often a red or orange bag).[6]
-
Decontamination of Aqueous Solutions: For dilute aqueous solutions containing this compound, especially if they also contain recombinant or synthetic nucleic acids, chemical decontamination is recommended before disposal. A common and effective method is treatment with bleach to a final concentration of 10%.[7] Allow a contact time of at least 30 minutes. After decontamination, these solutions may typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations.[7] Always consult your institutional EHS for guidance on this step.
-
Disposal of Solid Waste: Once the biohazard waste container is three-quarters full, securely close the bag and the container lid. Arrange for pickup and disposal by your institution's hazardous waste management service.[6] This waste will likely be autoclaved and then sent to a landfill or incinerated, depending on the facility's procedures.
Spill Management
In the event of a spill of this compound powder or solution, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment and Cleanup:
-
For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads). Place the used absorbent material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable laboratory disinfectant or detergent and water.
-
Dispose of Waste: Dispose of all cleanup materials as hazardous waste according to the protocols outlined in Section 4.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and scientific integrity.
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Kino, K., & Sugiyama, H. (2001). Stability, miscoding potential, and repair of this compound in DNA: implications for nitric oxide-induced mutagenesis. Biochemistry, 40(42), 12671–12679. [Link]
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A Researcher's Guide to the Safe Handling of 2'-Deoxyxanthosine
An In-Depth Protocol on Personal Protective Equipment (PPE), Operational Procedures, and Disposal
As a nucleoside analog, 2'-Deoxyxanthosine is a valuable compound in biochemical and pharmaceutical research. While it is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a comprehensive safety-first approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
Hazard Assessment and the "Why" Behind the Precautions
Given the incomplete toxicological profile of this compound, it should be treated as a potentially hazardous substance. This cautious approach is rooted in the known activities of other nucleoside analogs, which can have significant biological effects.[2][3][4] The primary risks associated with handling this compound in its solid (powder) form are inhalation and dermal or eye contact.
Key Safety Considerations:
-
Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation.
-
Dermal/Eye Contact: Direct contact with skin or eyes can cause irritation.
-
Ingestion: Accidental ingestion could be harmful.[5]
Due to these potential hazards, a multi-layered PPE strategy is essential to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (e.g., weighing, aliquoting) | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | NIOSH-Approved Respirator (if not in a fume hood) |
| Handling Solutions (e.g., preparing, transferring) | Safety Glasses with Side Shields | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not generally required |
| General Laboratory Operations | Safety Glasses with Side Shields | As needed | Lab Coat | Not required |
Detailed PPE Specifications:
-
Eye and Face Protection: When handling the solid form of this compound, chemical splash goggles that form a seal around the eyes are required to protect against airborne particles.[6][7] For handling solutions, standard safety glasses with side shields are sufficient.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound or its solutions.[6][8] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A long-sleeved lab coat is mandatory to protect the skin and personal clothing from potential contamination.[8][9]
-
Respiratory Protection: All handling of this compound powder should ideally be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator appropriate for particulates is required.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to ensuring safety and experimental reproducibility.
Pre-Handling Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Have a designated waste container ready for this compound-contaminated materials.
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
Experimental Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove contaminated clothing.[10]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: In a fume hood, carefully clean up spills with absorbent material and place it in a sealed container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for liquid chemical waste. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, pipette tips) must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional, local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
By adhering to these comprehensive safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
